molecular formula C6H9N3 B068462 3-cyclopropyl-1H-pyrazol-5-amine CAS No. 175137-46-9

3-cyclopropyl-1H-pyrazol-5-amine

Cat. No.: B068462
CAS No.: 175137-46-9
M. Wt: 123.16 g/mol
InChI Key: MXVAGCQKBDMKPG-UHFFFAOYSA-N
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Description

3-cyclopropyl-1H-pyrazol-5-amine is a versatile and valuable pyrazole derivative serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. Its core structure, featuring a cyclopropyl substituent and a primary amine group on a pyrazole ring, makes it a crucial building block for the synthesis of more complex heterocyclic compounds, particularly those targeting kinase enzymes and various G-protein-coupled receptors (GPCRs). Researchers utilize this amine to develop and explore novel small molecule inhibitors, leveraging the cyclopropyl group's ability to influence the compound's conformation, metabolic stability, and lipophilicity, thereby fine-tuning pharmacokinetic properties. Its primary research applications include the development of potential therapeutic agents for oncology, inflammatory diseases, and central nervous system (CNS) disorders. As a key fragment in structure-activity relationship (SAR) studies, this compound enables the systematic exploration of chemical space around the pyrazole core, facilitating the optimization of potency and selectivity for specific biological targets. This product is intended for use in laboratory research and is strictly for Research Use Only, not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVAGCQKBDMKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374126
Record name 3-cyclopropyl-1H-pyrazol-5-amine
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-46-9
Record name 3-cyclopropyl-1H-pyrazol-5-amine
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Record name 3-cyclopropyl-1H-pyrazol-5-amine
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Foundational & Exploratory

3-cyclopropyl-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyclopropyl-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives are integral to numerous approved drugs, demonstrating activities that span anti-inflammatory, anticancer, and antipsychotic applications.[2][3] Within this important class of heterocycles, aminopyrazoles serve as exceptionally versatile building blocks for creating complex molecular architectures.[1][4]

This guide focuses on a particularly significant member of this family: This compound (CAS: 175137-46-9). This molecule uniquely combines the proven pharmacophoric properties of the aminopyrazole core with a cyclopropyl group—a small, conformationally constrained ring known to enhance metabolic stability, binding affinity, and cell permeability in drug candidates.[5] We will provide an in-depth exploration of its physicochemical properties, spectroscopic signature, primary synthesis methodologies, chemical reactivity, and its burgeoning role as a key intermediate in modern drug discovery programs.

Physicochemical and Spectroscopic Properties

The unique arrangement of the cyclopropyl ring and the aminopyrazole core imparts distinct properties to the molecule. A critical feature of aminopyrazoles is their existence as prototropic tautomers, which can influence their reactivity and biological interactions.[1]

Table 1: Core Physicochemical Properties of this compound

Property Value Source
CAS Number 175137-46-9 [6][7]
Molecular Formula C₆H₉N₃ [6]
Molecular Weight 123.16 g/mol [6][7]
IUPAC Name 5-cyclopropyl-1H-pyrazol-3-amine [6]
Density 1.159 g/mL at 25 °C [7][8]
Refractive Index (n20/D) 1.566 [7]
Polar Surface Area 54.7 Ų [6]
XLogP3 0.4 [6]

| Appearance | Liquid |[7] |

Spectroscopic Profile (Predicted)

While specific spectra depend on experimental conditions, the structural features of this compound allow for a reliable prediction of its key spectroscopic signatures.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The cyclopropyl group will present as two multiplets in the upfield region (approx. 0.6-1.0 ppm) for the CH₂ protons and a multiplet further downfield (approx. 1.5-1.9 ppm) for the CH proton. The lone proton on the pyrazole ring (C4-H) would appear as a singlet around 5.4-5.8 ppm. The protons of the primary amine (-NH₂) and the pyrazole N-H would likely appear as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR Spectroscopy : The carbon spectrum will feature signals for the two distinct carbons of the cyclopropyl ring (one CH and one CH₂), typically below 20 ppm. The three carbons of the pyrazole ring would appear in the aromatic region, with the carbon bearing the amino group (C5) and the cyclopropyl group (C3) appearing at the lower field compared to the C4 carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong N-H stretching bands for the primary amine and the ring N-H in the 3200-3400 cm⁻¹ region. C-H stretching from the cyclopropyl and pyrazole rings would appear around 2900-3100 cm⁻¹. The spectrum would also show C=N and N-H bending vibrations in the 1500-1650 cm⁻¹ region.

  • Mass Spectrometry : The electron ionization mass spectrum will prominently display the molecular ion (M⁺) peak at m/z = 123.

Synthesis Methodologies

The synthesis of 3(5)-aminopyrazoles is a well-established field, primarily relying on the condensation of a hydrazine source with a 1,3-dielectrophilic precursor containing a nitrile group.[9][10] The most common and efficient route to this compound follows this classic pathway.

Primary Synthetic Route: Condensation of β-Ketonitrile with Hydrazine

This method involves the reaction of a cyclopropyl-substituted β-ketonitrile with hydrazine hydrate. The reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring.[9][10]

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization reagent1 Cyclopropyl methyl ketone base Base (e.g., NaOEt) reagent1->base reagent2 Ethyl cyanoacetate reagent2->base intermediate 3-Cyclopropyl-3-oxopropanenitrile (β-Ketonitrile) base->intermediate Forms C3 synthon hydrazine Hydrazine hydrate (N₂H₄·H₂O) intermediate->hydrazine product This compound hydrazine->product Condensation & Ring Closure

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-cyclopropyl-3-oxopropanenitrile.

Materials:

  • 3-Cyclopropyl-3-oxopropanenitrile

  • Hydrazine hydrate (64% solution)

  • Ethanol

  • Hydrochloric acid (for pH adjustment/product isolation if needed)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol.

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature (or as its hydrochloride salt).

Causality and Trustworthiness: This protocol is self-validating. The use of hydrazine hydrate provides the N-N backbone essential for the pyrazole ring.[9] Ethanol is a common polar protic solvent that facilitates the dissolution of reactants and the subsequent cyclization. The work-up procedure is standard for isolating a moderately polar amine product from an aqueous reaction mixture. Monitoring by TLC ensures that the reaction is driven to completion, maximizing yield and minimizing impurities.

Chemical Reactivity and Derivatization

This compound possesses multiple reactive sites, making it a powerful synthon for building diverse chemical libraries.[4] Its reactivity is dominated by the nucleophilicity of the exocyclic 5-amino group and the endocyclic ring nitrogens.

Reactivity center_mol This compound amide Amide Derivative center_mol->amide Exocyclic NH₂ attack arylated N1-Aryl Derivative center_mol->arylated Endocyclic NH attack fused Pyrazolo[1,5-a]pyrimidine center_mol->fused Binucleophilic attack acylation N-Acylation (R-COCl) acylation->amide arylation N-Arylation (Ar-X, Pd/Cu catalyst) arylation->arylated condensation Condensation (1,3-Diketone) condensation->fused

Caption: Key reaction pathways for this compound.

  • N-Acylation and Sulfonylation: The exocyclic 5-amino group readily reacts with acyl halides or sulfonyl halides to form stable amide and sulfonamide derivatives, respectively. This is a common strategy for exploring structure-activity relationships (SAR) in drug discovery.[11]

  • N-Arylation: The pyrazole ring nitrogen can be arylated using transition-metal catalysis (e.g., Buchwald-Hartwig or Ullmann coupling), providing access to N1-aryl pyrazoles.[9] These derivatives are prevalent in kinase inhibitors and other targeted therapies.

  • Condensation to Fused Systems: Acting as a C,N-binucleophile, the molecule reacts with 1,3-dielectrophiles like β-diketones or β-ketoesters to construct fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.[4][9][10] This reaction is a powerful tool for generating molecular complexity in a single step.

Metabolic Bioactivation Considerations

For drug development professionals, understanding a molecule's metabolic fate is critical. Research on related aminopyrazoles suggests a potential for in vitro bioactivation. The proposed mechanism involves cytochrome P450-mediated oxidation of the aminopyrazole to a reactive imine intermediate, which can then be trapped by nucleophiles like glutathione.[12] This metabolic pathway is a crucial consideration during preclinical safety assessments.

Metabolism parent Aminopyrazole enzyme CYP450 Enzymes parent->enzyme oxidized Reactive Iminopyrazole Intermediate adduct Glutathione (GSH) Adduct oxidized->adduct Nucleophilic Attack by GSH enzyme->oxidized Oxidation

Caption: Proposed bioactivation pathway for aminopyrazoles.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of potent and selective therapeutic agents. The aminopyrazole core often serves as an effective hinge-binding motif in kinase inhibitors, while the cyclopropyl group can occupy hydrophobic pockets and improve pharmacokinetic properties.[5][13]

Table 2: Therapeutic Targets and Applications of this compound Derivatives

Therapeutic Area Target Class Example Application / Rationale References
Oncology Protein Kinases Building block for inhibitors of CDKs, Aurora kinases, etc. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a known pharmacophore. [13]
Oncology Various Derivatives have shown antiproliferative activity against breast cancer cell lines. Patented as potential antitumor agents. [11][14]
Metabolic Disease Cannabinoid Receptors The cyclopropyl-pyrazole motif is a key feature in potent CB1 receptor antagonists developed for anti-obesity applications. [5]
Inflammatory Disease Various The aminopyrazole scaffold is found in numerous anti-inflammatory agents, including COX-2 inhibitors. [1][15]

| Infectious Disease | Various | Pyrazole derivatives have been investigated for antimicrobial and antifungal properties. |[15][16] |

Conclusion

This compound is more than a simple heterocyclic amine; it is a highly functionalized and strategically designed building block for modern medicinal chemistry. Its robust and scalable synthesis, combined with its versatile reactivity, allows for the efficient generation of diverse and complex molecular scaffolds. The proven success of the aminopyrazole core as a pharmacophore, enhanced by the favorable properties of the cyclopropyl moiety, positions this compound as a critical intermediate in the development of next-generation therapeutics targeting a wide range of human diseases. Its continued exploration is certain to unlock new and valuable chemical matter for researchers, scientists, and drug development professionals.

References

3-cyclopropyl-1H-pyrazol-5-amine CAS number 175137-46-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a cyclopropyl group, a pyrazole core, and an amino functional group provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and critical applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors. By synthesizing technical data with practical insights, this document serves as an essential resource for researchers leveraging this compound in their development pipelines.

Introduction: The Significance of a Privileged Scaffold

In the landscape of pharmaceutical development, certain molecular scaffolds consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The pyrazole nucleus is a prime example, forming the core of numerous approved drugs with diverse activities, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2][3] this compound (CAS No. 175137-46-9) represents a highly valuable derivative of this scaffold.

The strategic incorporation of a cyclopropyl moiety introduces conformational rigidity and metabolic stability, while the amine group at the 5-position serves as a crucial handle for synthetic elaboration. This combination makes it a sought-after intermediate for creating targeted libraries of compounds, particularly in the realm of protein kinase inhibitors, where the pyrazole ring can act as an effective hinge-binding motif.[4][5] This guide delves into the core scientific principles and practical methodologies associated with this compound, providing an authoritative resource for its effective application in research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. These data are compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource
CAS Number 175137-46-9[6][7][8]
Molecular Formula C₆H₉N₃[6][7]
Molecular Weight 123.16 g/mol [6][7]
IUPAC Name 5-cyclopropyl-1H-pyrazol-3-amine[6][7]
Appearance White or colorless to brown powder, lump, or clear liquid[9]
Density 1.159 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.566[7]
SMILES NC1=NNC(C2CC2)=C1[7]
InChI Key MXVAGCQKBDMKPG-UHFFFAOYSA-N[7]

Synthesis and Mechanistic Insight

The construction of the 3-amino-5-cyclopropyl-pyrazole ring system is most commonly achieved via a Knorr-type pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dielectrophile. The causality behind this choice lies in its efficiency and the ready availability of starting materials. The key precursor is a β-ketonitrile bearing a cyclopropyl group.

Representative Synthetic Workflow

The synthesis initiates with the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate to form an intermediate diketone, which is then reacted with hydrazine hydrate. The subsequent cyclization and dehydration yield the target pyrazole.

SynthesisWorkflow A Cyclopropyl Methyl Ketone + Diethyl Oxalate C Intermediate: Ethyl 2,4-dioxo-4-cyclopropylbutanoate A->C Claisen Condensation B Sodium Ethoxide (Base) B->A E Cyclocondensation & Tautomerization C->E Addition-Elimination D Hydrazine Hydrate (H₂NNH₂·H₂O) D->C F This compound E->F Dehydration

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example adapted from established methodologies for pyrazole synthesis.[1]

  • Step 1: Preparation of Ethyl 2,4-dioxo-4-cyclopropylbutanoate. To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add cyclopropyl methyl ketone dropwise at 0-5 °C. Subsequently, add diethyl oxalate dropwise while maintaining the temperature. Allow the mixture to stir at room temperature overnight. Quench the reaction with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product via vacuum distillation.

  • Step 2: Cyclocondensation with Hydrazine. Dissolve the purified butanoate intermediate from Step 1 in ethanol. Add hydrazine hydrate dropwise with stirring at room temperature. The reaction is typically exothermic.

  • Step 3: Reaction Completion and Work-up. Heat the mixture at reflux for 2-4 hours to ensure complete cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 4: Isolation and Purification. After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure this compound.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is particularly potent in the design of protein kinase inhibitors.[4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[4]

Rationale for Use: A Self-Validating System
  • Hinge Binding: The N-H and adjacent nitrogen of the pyrazole ring are perfectly positioned to form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.

  • Vector for Selectivity: The amine group at the 5-position provides a synthetic vector pointing towards the solvent-exposed region of the ATP pocket. Attaching different chemical moieties here allows for the fine-tuning of potency and selectivity against specific kinases.

  • Cyclopropyl Moiety: The cyclopropyl group can fit into small hydrophobic pockets near the hinge region, often enhancing binding affinity and improving metabolic stability compared to linear alkyl groups.

This rationale is validated by its successful incorporation into inhibitors targeting the understudied PCTAIRE family of kinases, such as CDK16, which is implicated in several cancers.[5]

Signaling Pathway Context: CDK-Mediated Cell Cycle Control

Derivatives of this compound can be designed to inhibit Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. By blocking CDK activity, these compounds can halt uncontrolled cell proliferation, a key feature of cancer.

SignalingPathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Signaling Downstream Signaling (e.g., Ras/MAPK) Receptor->Signaling CyclinD_CDK46 Cyclin D CDK4/6 Signaling->CyclinD_CDK46 Rb Rb Protein CyclinD_CDK46->Rb Phosphorylates & Inactivates pRb E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription Inhibitor This compound Derivative Inhibitor->CyclinD_CDK46

Caption: Inhibition of the CDK4/6-Rb pathway by a pyrazole-based inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a common method to determine the potency of a compound derived from this compound against a target kinase.

  • Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Mixture: In a 96-well or 384-well plate, add the kinase buffer, the target kinase enzyme, a fluorescently-labeled peptide substrate, and ATP.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls: "no inhibitor" (positive control) and "no enzyme" (negative control).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination and Reading: Stop the reaction by adding a termination buffer (e.g., containing EDTA). Read the plate on a suitable fluorescence plate reader to quantify the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Analytical and Quality Control

Ensuring the identity and purity of this compound is paramount for its use in synthesis and biological screening. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Standard Analytical Methods
TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmationSignals corresponding to the cyclopropyl protons, the pyrazole ring proton, and the amine protons.
¹³C NMR Carbon skeleton confirmationDistinct signals for the three cyclopropyl carbons and the three pyrazole ring carbons.
LC/MS Purity assessment and molecular weight confirmationA major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ at ~124.1.[6]
FTIR Functional group identificationCharacteristic stretches for N-H (amine), C=N, and C-N bonds within the heterocyclic structure.
Protocol: Purity Determination by HPLC
  • System Preparation: Use a C18 reverse-phase column. Prepare a mobile phase, typically a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Injection and Elution: Inject a small volume (e.g., 5 µL) of the sample solution into the HPLC system. Run a gradient elution program (e.g., 5% to 95% Solvent B over 15 minutes).

  • Detection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.

LogicDiagram cluster_0 Synthesis & Purification cluster_1 Quality Control & Characterization cluster_2 Application Synthesis Chemical Synthesis Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Structure Structural ID (NMR, MS, FTIR) Purification->Structure Derivatization Derivatization for Drug Discovery Structure->Derivatization Verified Material Purity Purity Assay (HPLC) Purity->Derivatization Screening Biological Screening (e.g., Kinase Assay) Derivatization->Screening

Caption: Logical workflow from synthesis to biological application.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on GHS classifications, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[7][10]

  • H319: Causes serious eye irritation.[7][10]

Recommendations:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11][12] An inert atmosphere is recommended for long-term storage to prevent degradation.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a well-validated and highly enabling tool for drug discovery. Its inherent structural and chemical properties provide a robust starting point for the synthesis of targeted therapies, especially kinase inhibitors. Understanding its synthesis, characterization, and the mechanistic basis for its application allows researchers to fully exploit its potential in developing next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary to integrate this valuable scaffold into any advanced drug development program.

References

An In-depth Technical Guide to 3-cyclopropyl-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-cyclopropyl-1H-pyrazol-5-amine, a heterocyclic amine that has garnered significant attention in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and synthesis. The core of this guide focuses on its critical role as a "privileged scaffold" in the design of targeted therapeutics, particularly protein kinase inhibitors. We will explore the structure-activity relationships that make this molecule a valuable building block and examine its application in the development of novel anticancer agents. This document is intended to be a valuable resource for researchers and drug development professionals working at the forefront of pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound is a small molecule featuring a five-membered pyrazole ring substituted with a cyclopropyl group at the 3-position and an amine group at the 5-position. The presence of the strained cyclopropyl ring and the nucleophilic amine group on the heterocyclic core bestows unique chemical and biological properties upon this molecule.

The molecular formula of this compound is C₆H₉N₃, and its molecular weight is approximately 123.16 g/mol .[1] Its structure is characterized by the tautomerism inherent to monosubstituted pyrazoles, existing as an equilibrium of the 3-cyclopropyl and 5-cyclopropyl tautomers, although the this compound nomenclature is commonly used.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₉N₃--INVALID-LINK--
Molecular Weight 123.16 g/mol [1]
CAS Number 175137-46-9
IUPAC Name This compound--INVALID-LINK--
Synonyms 5-Amino-3-cyclopropyl-1H-pyrazole, 3-Amino-5-cyclopropylpyrazole
Physical Form Solid
Density 1.159 g/mL at 25 °C
Refractive Index n20/D 1.566

Synthesis of this compound

The most common and efficient synthesis of this compound involves the cyclocondensation of a β-ketonitrile with hydrazine. This versatile method allows for the construction of the pyrazole ring with the desired substituents.

Underlying Chemical Principle

The synthesis is based on the reaction of a carbonyl group with a hydrazine to form a hydrazone, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. This reaction is a classic example of heterocycle synthesis and is widely applicable for the preparation of various aminopyrazoles.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of this compound is as follows:

Starting Material: 3-cyclopropyl-3-oxopropanenitrile

Reagent: Hydrazine hydrate

Solvent: Ethanol

Procedure:

  • Dissolve 3-cyclopropyl-3-oxopropanenitrile in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add an equimolar amount of hydrazine hydrate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The Role of this compound in Drug Discovery

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[2] this compound, in particular, has emerged as a highly valuable building block in the design of protein kinase inhibitors.

The Pyrazole Scaffold as a Hinge-Binding Motif

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases is a primary target for inhibitor development. The pyrazole ring of this compound can act as a bioisostere for the adenine ring of ATP, forming key hydrogen bond interactions with the "hinge" region of the kinase active site. This interaction is fundamental for the inhibitory activity of many pyrazole-based kinase inhibitors.[2]

Significance of the Cyclopropyl Group: A Structure-Activity Relationship (SAR) Perspective

The cyclopropyl group at the 3-position is not merely a passive substituent. It plays a significant role in enhancing the pharmacological properties of the resulting drug candidates.[3][4]

  • Enhanced Potency: The rigid, three-dimensional nature of the cyclopropyl ring can help to lock the molecule in a bioactive conformation, leading to a more favorable binding entropy and increased potency.[3]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability.[3][4]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence the lipophilicity and solubility of the molecule, which are critical parameters for drug-likeness.[3]

A study on pyrazole-based CDK inhibitors revealed that the introduction of a cyclopropyl group led to the highest thermal stabilization shifts for CDK16, indicating strong binding.[5]

The Amine Group as a Vector for Further Functionalization

The amine group at the 5-position provides a convenient handle for further chemical modifications. This allows for the introduction of various substituents that can interact with other regions of the kinase active site, thereby enhancing potency and selectivity. This is a key feature that enables the generation of large libraries of compounds for screening and optimization in drug discovery programs.

Applications in the Development of Kinase Inhibitors

Derivatives of this compound have shown inhibitory activity against a range of protein kinases implicated in cancer and other diseases.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Several studies have utilized the this compound scaffold to develop potent and selective CDK inhibitors. For instance, derivatives of this molecule have demonstrated significant activity against CDK16, a member of the PCTAIRE family of kinases.[5]

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is associated with tumorigenesis. The 3-aminopyrazole moiety is a core component of several Aurora kinase inhibitors, including the clinical candidate tozasertib.[5]

Other Kinase Targets

The versatility of the this compound scaffold has led to its exploration in the development of inhibitors for a variety of other kinases, including:

  • p38 MAP Kinase: Involved in inflammatory responses.

  • RET Kinase: Mutations in the RET proto-oncogene are associated with certain types of thyroid and lung cancer.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.

The ability to readily modify the core structure allows for the fine-tuning of selectivity towards specific kinase targets.

Illustrative Signaling Pathway and Inhibition

The following diagram illustrates a simplified signaling pathway involving a protein kinase and how a kinase inhibitor derived from this compound can block its activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Protein Kinase (e.g., CDK, Aurora) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellCycle Cell Cycle Progression & Proliferation PhosphoSubstrate->CellCycle Promotes Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Spectroscopic Characterization

While specific, publicly available 1H and 13C NMR spectra for the parent this compound are not readily found in the searched literature, the characterization of its derivatives is well-documented.[6] For illustrative purposes, the expected regions for the key proton and carbon signals are discussed below.

¹H NMR Spectroscopy (Anticipated Chemical Shifts)
  • Cyclopropyl Protons: The protons on the cyclopropyl ring would appear in the upfield region, typically between 0.5 and 2.0 ppm. The methine proton would be at a slightly higher chemical shift than the methylene protons.

  • Pyrazole Ring Proton: The lone proton on the pyrazole ring would be expected to appear as a singlet in the aromatic region, likely between 5.0 and 6.0 ppm.

  • Amine and NH Protons: The protons of the amine (NH₂) and the pyrazole NH would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Anticipated Chemical Shifts)
  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring would resonate at high field, typically between 5 and 20 ppm.

  • Pyrazole Ring Carbons: The three carbons of the pyrazole ring would appear in the aromatic region, with the carbon bearing the amine group being the most deshielded.

It is imperative for any researcher synthesizing or working with this compound to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, including the versatile pyrazole core, the potency- and stability-enhancing cyclopropyl group, and the synthetically accessible amine handle, make it a powerful building block for the creation of novel therapeutics. Its proven utility in the development of kinase inhibitors for oncology and other therapeutic areas underscores its importance as a privileged scaffold. As our understanding of the kinome and its role in disease continues to expand, it is highly probable that this compound will remain a key component in the arsenal of medicinal chemists striving to design the next generation of targeted therapies.

References

Spectroscopic C-H-N Analysis of 3-cyclopropyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-cyclopropyl-1H-pyrazol-5-amine, a notable heterocyclic compound, holds significant interest within the realms of medicinal chemistry and drug development. Its structural motif, featuring a pyrazole core substituted with a cyclopropyl and an amine group, makes it a valuable scaffold for the synthesis of a diverse array of bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in further chemical transformations. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

The structural integrity and purity of such a pivotal building block are non-negotiable in a research and development setting. Spectroscopic analysis provides a definitive fingerprint of the molecule, enabling researchers to confirm its identity and purity with a high degree of confidence. This guide is structured to provide not just the data, but also the underlying principles and experimental considerations, ensuring a comprehensive understanding of the spectroscopic characterization of this compound.

Molecular Structure and Tautomerism

This compound (C₆H₉N₃, Molar Mass: 123.16 g/mol ) can exist in different tautomeric forms. The tautomerism in aminopyrazoles is a well-documented phenomenon that can influence their reactivity and spectroscopic properties. The two primary tautomers for this compound are this compound and 5-cyclopropyl-1H-pyrazol-3-amine. Computational studies on related aminopyrazoles suggest that the 3-amino tautomer is generally more stable. For the purpose of this guide, we will primarily discuss the spectroscopic data in the context of the this compound tautomer, while acknowledging the potential for equilibrium between the forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl group, the pyrazole ring, the amine group, and the N-H of the pyrazole ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 (broad s)Singlet (broad)1HNH (pyrazole)
~5.3 (s)Singlet1HCH (pyrazole)
~4.7 (broad s)Singlet (broad)2HNH₂
~1.6 (m)Multiplet1HCH (cyclopropyl)
~0.8 (m)Multiplet2HCH₂ (cyclopropyl)
~0.5 (m)Multiplet2HCH₂ (cyclopropyl)

Interpretation and Causality:

  • Pyrazole Protons: The pyrazole ring contains one aromatic proton (H4), which is expected to appear as a singlet in the downfield region (~5.3 ppm) due to the electronic environment of the heterocyclic ring. The N-H proton of the pyrazole ring is acidic and its signal is often broad and can exchange with deuterium in solvents like D₂O. In DMSO-d₆, it is typically observed as a broad singlet at a significantly downfield shift (~11.5 ppm).

  • Amine Protons: The protons of the primary amine group (-NH₂) are also exchangeable and typically appear as a broad singlet (~4.7 ppm). The chemical shift can be highly dependent on concentration and temperature.

  • Cyclopropyl Protons: The cyclopropyl group presents a more complex system. The methine proton (CH) attached to the pyrazole ring is expected to be a multiplet around 1.6 ppm. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and will appear as two distinct multiplets in the upfield region (~0.8 and ~0.5 ppm), characteristic of strained ring systems.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~158C5 (C-NH₂)
~148C3 (C-cyclopropyl)
~88C4
~8CH (cyclopropyl)
~6CH₂ (cyclopropyl)

Interpretation and Causality:

  • Pyrazole Carbons: The carbon atom attached to the amine group (C5) is expected to be the most downfield-shifted pyrazole carbon (~158 ppm) due to the deshielding effect of the nitrogen atom. The carbon bearing the cyclopropyl group (C3) will also be in the downfield region (~148 ppm). The C4 carbon, bonded to a hydrogen, will be the most upfield of the pyrazole carbons (~88 ppm).

  • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and will appear in the upfield region of the spectrum. The methine carbon will be around 8 ppm, and the methylene carbons will be at approximately 6 ppm.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-Strong, BroadN-H stretching (amine and pyrazole)
3100-3000MediumC-H stretching (aromatic and cyclopropyl)
~1640StrongN-H bending (primary amine)
~1580Medium-StrongC=N and C=C stretching (pyrazole ring)
~1450MediumCH₂ scissoring (cyclopropyl)
~1020MediumC-N stretching

Interpretation and Causality:

  • N-H Vibrations: The most prominent feature in the IR spectrum will be the N-H stretching vibrations in the 3400-3200 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretching), which may overlap with the N-H stretch of the pyrazole ring, resulting in a broad absorption. A strong band around 1640 cm⁻¹ is characteristic of the N-H bending (scissoring) vibration of a primary amine.

  • C-H Vibrations: C-H stretching from the pyrazole and cyclopropyl groups will appear in the 3100-3000 cm⁻¹ region.

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1600-1500 cm⁻¹ region.

  • Cyclopropyl Vibrations: The cyclopropyl group has characteristic C-H and C-C vibrations, with a CH₂ scissoring mode often observed around 1450 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 123

  • Method: Electron Ionization (EI)

Interpretation and Fragmentation:

The mass spectrum of this compound obtained by electron ionization shows a prominent molecular ion peak at m/z 123, which corresponds to the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of substituents. For this molecule, potential fragmentation could include:

  • Loss of HCN (m/z 96): A common fragmentation for pyrazoles.

  • Loss of an amino group (m/z 107): Cleavage of the C-N bond.

  • Loss of a cyclopropyl radical (m/z 82): Cleavage of the C-C bond between the pyrazole and cyclopropyl rings.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS):

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure purity. A dilute solution of the compound in a volatile solvent is injected into the GC.

  • Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Integrated Spectroscopic Workflow

A robust characterization of this compound relies on the synergistic use of these spectroscopic techniques. The following workflow ensures a comprehensive and validated structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS Initial Check IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework IR->NMR Integration Integrate All Spectral Data NMR->Integration Structure Confirm Structure & Purity Integration->Structure

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The data presented in this guide, including predicted NMR shifts and experimental mass spectrometry, serves as a valuable reference for researchers. By following the outlined experimental protocols and understanding the principles behind the spectral interpretations, scientists can confidently identify and utilize this important chemical building block in their research and development endeavors. The synergy of these techniques provides a self-validating system, ensuring the scientific integrity of any subsequent work that relies on the purity and identity of this compound.

3-cyclopropyl-1H-pyrazol-5-amine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Physicochemical Characterization of 3-cyclopropyl-1H-pyrazol-5-amine

Introduction

This compound (CAS No. 175137-46-9) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its unique structural motif, featuring a reactive aminopyrazole core coupled with a cyclopropyl group, serves as a versatile scaffold for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors and other signaling pathway modulators.[3][4] The successful progression of any active pharmaceutical ingredient (API) or intermediate from discovery to development hinges on a comprehensive understanding of its fundamental physicochemical properties. Solubility and stability are not merely data points; they are critical determinants of a compound's bioavailability, manufacturability, formulation feasibility, and shelf-life.

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Moving beyond a simple recitation of facts, we delve into the causality behind experimental design, offering field-proven protocols and insights to empower researchers, scientists, and drug development professionals to generate high-quality, decision-enabling data.

Part 1: Core Physicochemical Properties

A foundational understanding begins with the compound's intrinsic properties. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information from suppliers and computational models to build a preliminary profile.[1][5]

PropertyValueSource
CAS Number 175137-46-9[1][5]
Molecular Formula C₆H₉N₃[1][5]
Molecular Weight 123.16 g/mol [1][5]
Appearance Liquid or Powder[6]
Density ~1.159 g/mL[5]
Refractive Index (n20/D) ~1.566[5]
Flash Point >110 °C[5]
Computed XLogP3 0.4[1]
Recommended Storage 2-8 °C, Airtight, Avoid Light[6]

The computed XLogP3 value of 0.4 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character, hinting at the potential for solubility in both polar and some non-polar solvent systems.[1] The recommended storage conditions immediately signal a potential sensitivity to temperature and light, a hypothesis that must be rigorously tested through formal stability studies.[6]

Part 2: Solubility Profile Assessment

Solubility is a critical attribute that dictates a compound's behavior in both biological systems and manufacturing processes. For pyrazole derivatives, solubility can be challenging due to strong intermolecular hydrogen bonding and potential π-π stacking, which increase the crystal lattice energy that must be overcome by the solvent.[7] A systematic approach to solubility determination is therefore essential.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method, the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents and buffers.

Methodology:

  • Preparation:

    • Select a range of solvents. At a minimum, this should include:

      • pH-adjusted aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

      • Common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane).

    • Prepare saturated solutions by adding an excess of this compound to each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration:

    • Agitate the vials at a constant, controlled temperature (e.g., 25 °C and/or 37 °C) for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended. The rationale is to ensure the dissolution and precipitation rates have equalized.

  • Sample Processing:

    • Allow the vials to stand, permitting the undissolved solid to settle.

    • Carefully withdraw a clear aliquot from the supernatant. It is critical to avoid disturbing the solid material.

    • Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (typically HPLC-UV).

    • Analyze the diluted sample against a calibration curve prepared from a stock solution of known concentration.

    • Calculate the original concentration in the saturated solution, expressed in mg/mL or µg/mL.

Data Presentation: The results should be meticulously documented in a table to allow for clear comparison.

Solvent/Buffer SystemTemperature (°C)Solubility (mg/mL)Analytical Method
0.1 N HCl (pH ~1.2)25Experimental ValueHPLC-UV
Acetate Buffer (pH 4.5)25Experimental ValueHPLC-UV
Phosphate Buffer (pH 6.8)25Experimental ValueHPLC-UV
Methanol25Experimental ValueHPLC-UV
Dimethyl Sulfoxide (DMSO)25Experimental ValueHPLC-UV

Workflow for Solubility Assessment

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_process 3. Sample Processing cluster_quant 4. Quantification prep1 Select Solvents (Buffers, Organics) prep2 Add Excess Compound to each solvent prep1->prep2 equil1 Agitate at Constant Temp (e.g., 24-48 hours) prep2->equil1 proc1 Settle Suspension equil1->proc1 proc2 Withdraw Supernatant proc1->proc2 proc3 Filter (e.g., 0.22 µm) proc2->proc3 quant1 Dilute Sample proc3->quant1 quant2 Analyze via HPLC-UV against Calibration Curve quant1->quant2 quant3 Calculate Solubility (mg/mL) quant2->quant3

Caption: Thermodynamic Solubility Assessment Workflow.

Part 3: Stability Profile and Degradation Pathways

Understanding a molecule's intrinsic stability is paramount for defining storage conditions, predicting shelf-life, and developing a stable drug formulation.[8] Forced degradation (stress testing) is a regulatory requirement and a scientific necessity to identify likely degradation products and establish the specificity of analytical methods.[9][10]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation pathways.

Methodology: A stock solution of the compound (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is typically used as a starting point.[11]

  • Acid and Base Hydrolysis:

    • Acid: Mix the stock solution with 0.1 N HCl.

    • Base: Mix the stock solution with 0.1 N NaOH.

    • Conditions: Store samples at an elevated temperature (e.g., 60-80°C) and analyze at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[11] If degradation is too rapid, the temperature should be lowered.

    • Neutralization: Prior to analysis, neutralize the samples to prevent damage to the HPLC column.

  • Oxidative Degradation:

    • Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Conditions: Store at room temperature and analyze at various time points. Oxidation reactions can be rapid.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C, 100°C) in a calibrated oven.

    • Expose a solution of the compound to the same thermal stress.

    • Conditions: Analyze at time points sufficient to observe degradation.

  • Photolytic Degradation:

    • Expose solid and solution samples to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines.[11]

    • A control sample should be wrapped in aluminum foil to shield it from light.

    • Conditions: The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

Analytical Approach:

  • A stability-indicating HPLC method must be developed. This method must be capable of separating the intact parent compound from all process impurities and degradation products. A diode-array detector (DAD) is crucial for assessing peak purity, while a mass spectrometer (MS) is invaluable for identifying the mass of degradants, aiding in structure elucidation.[12]

  • Mass Balance: A critical self-validating component of the study is the mass balance calculation. The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial concentration, demonstrating that all significant degradants are being detected.[12]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (t=0, 2, 8, 24h...) cluster_eval Data Evaluation start Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1N HCl, Heat) start->acid base Base Hydrolysis (0.1N NaOH, Heat) start->base oxide Oxidation (3% H₂O₂, RT) start->oxide thermal Thermal (Solid & Solution, Heat) start->thermal photo Photolytic (ICH Q1B Light Source) start->photo hplc Analyze via Stability-Indicating HPLC-DAD-MS Method acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc purity Assess Peak Purity hplc->purity assay Calculate % Assay of Parent Compound purity->assay degrad Quantify Degradants assay->degrad mass Calculate Mass Balance degrad->mass path Identify Degradation Pathways mass->path

Caption: Forced Degradation and Stability Assessment Workflow.

Part 4: Recommended Handling and Storage

Based on preliminary supplier data and the principles of chemical stability, the following conditions are recommended to ensure the long-term integrity of this compound:

  • Temperature: Store refrigerated at 2-8 °C . The rationale is to minimize the rate of potential thermally induced degradation reactions.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). The amino group can be susceptible to oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.[6] This is a standard precaution until photostability studies prove the compound is not light-sensitive.

  • Moisture: Store in a dry environment. The compound is a primary amine and can be hygroscopic.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. While its potential is clear, a thorough and systematic characterization of its solubility and stability is a non-negotiable prerequisite for its successful application. The experimental frameworks provided in this guide offer a comprehensive roadmap for generating the critical data needed to understand this molecule's behavior. By applying these robust protocols—from thermodynamic solubility assessment to forced degradation studies—researchers can confidently evaluate its properties, mitigate development risks, and accelerate the journey from a promising building block to a potential therapeutic agent.

References

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Nucleus

First synthesized by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold" in medicinal chemistry, a core component in numerous compounds with a vast spectrum of biological activities.[3][4][5] The metabolic stability of the pyrazole ring and its ability to act as a versatile pharmacophore have cemented its role in modern drug discovery.[6] This is evidenced by its presence in a range of FDA-approved drugs, from the anti-inflammatory celecoxib (Celebrex®) to the anti-cancer agent crizotinib (Xalkori®) and the anti-obesity drug rimonabant.[1][6][7] This guide provides a technical exploration of the key biological activities of pyrazole derivatives, the underlying mechanisms of action, and the experimental workflows essential for their synthesis and evaluation.

Core Biological Activities & Mechanisms of Action

The functional diversity of pyrazole derivatives is remarkable, spanning anti-inflammatory, anticancer, antimicrobial, and other therapeutic areas.[2][3][7][8] This versatility arises from the pyrazole core's ability to be readily substituted at various positions, allowing for fine-tuning of its steric and electronic properties to achieve high affinity and selectivity for a wide range of biological targets.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Perhaps the most well-documented activity of pyrazole derivatives is their anti-inflammatory effect, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9]

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which mediate the production of prostaglandins—key signaling molecules in the inflammatory cascade.[10] Classical NSAIDs inhibit both COX-1 (constitutively expressed and involved in gastrointestinal protection) and COX-2 (inducible at sites of inflammation). This dual inhibition leads to the common side effect of gastrointestinal distress.[10]

Pyrazole-based drugs like Celecoxib were designed as selective COX-2 inhibitors.[9] The key structural feature enabling this selectivity is often a trifluoromethyl (-CF3) or sulfonamide (-SO2NH2) group on one of the phenyl rings attached to the pyrazole core. This bulky group fits into a specific hydrophilic side pocket present in the active site of COX-2 but absent in COX-1, leading to preferential inhibition.[11][12] This targeted action reduces inflammation and pain with a significantly improved gastrointestinal safety profile compared to non-selective NSAIDs.[10][11]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Inflammation, Pain) COX2->PGs Produces Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Anticancer Activity: A Multi-Targeted Approach

Pyrazole derivatives have emerged as potent anticancer agents, demonstrating the ability to interact with a multitude of targets crucial for cancer cell proliferation, survival, and metastasis.[13][14][15]

Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole compounds function as multi-targeted kinase inhibitors, simultaneously blocking several signaling pathways that cancer cells rely on for growth.[13] Targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Cyclin-Dependent Kinases (CDKs).[13] For instance, certain indole-pyrazole hybrids have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[13]

  • Tubulin Polymerization Inhibition: The mitotic spindle, composed of microtubules, is essential for cell division. Some pyrazole derivatives disrupt this process by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[16][17] This action arrests the cell cycle and induces apoptosis (programmed cell death).[14]

  • DNA Intercalation: Certain polysubstituted pyrazole derivatives have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription processes, ultimately leading to cell death.[13]

The anticancer efficacy often depends on the specific substitution pattern on the pyrazole ring, which dictates the compound's primary molecular target.[15]

Antimicrobial & Antifungal Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[18][19] Pyrazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[7][18][19][20]

Mechanisms of Action: While the exact mechanisms can vary, a prominent target for pyrazole-based antibacterials is DNA gyrase .[21] This enzyme is essential for bacterial DNA replication and is not present in the same form in humans, making it an excellent selective target. By inhibiting DNA gyrase, these compounds prevent the bacteria from replicating their genetic material, leading to cell death.[21] Other proposed mechanisms include disruption of cell membrane integrity and inhibition of essential metabolic pathways.[22] The combination of the pyrazole scaffold with other pharmacophores like thiazole, indole, or coumarin has been a successful strategy to enhance antimicrobial potency.[19]

Quantitative Data Summary

The biological activity of pyrazole derivatives is typically quantified using metrics like the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). Lower values indicate higher potency.

Table 1: Selected Anticancer Activity of Pyrazole Derivatives

Compound ID Cancer Cell Line Target/Mechanism IC50 Value (µM) Reference
Compound 25 HT29 (Colon) VEGFR-2 3.17 [13]
Compound 33 HCT116 (Colon) CDK2 < 23.7 [13]
Compound 43 MCF7 (Breast) PI3 Kinase 0.25 [13]
Compound 59 HepG2 (Liver) DNA Binding 2.0 [13]

| Compound 5b | K562 (Leukemia) | Tubulin Polymerization | 0.021 |[17] |

Table 2: Selected Antimicrobial Activity of Pyrazole Derivatives

Compound ID Microorganism Activity Type MIC Value (µg/mL) Reference
Compound 158 S. aureus Antibacterial 3.125 [7]
Compound 158 E. coli Antibacterial 1.6125 [7]
Nitrofuran Pyrazole C. albicans Antifungal - [4]

| Hydrazone Pyrazole | A. baumannii | Antibacterial | 1.56 |[6] |

Experimental Workflows: From Synthesis to Biological Validation

The discovery and development of novel pyrazole derivatives follow a structured, multi-step process. This workflow ensures the synthesis of the target molecule and the rigorous, validated assessment of its biological activity.

Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bio Biological Evaluation cluster_data Data Analysis Syn Synthesis (e.g., Cyclocondensation) Pur Purification (Recrystallization/ Chromatography) Syn->Pur Char Structural Characterization (NMR, MS, IR) Pur->Char Screen In Vitro Screening (e.g., Enzyme Assay, Cell Viability Assay) Char->Screen Validated Compound Dose Dose-Response & IC50/MIC Determination Screen->Dose Vivo In Vivo Studies (Animal Models) Dose->Vivo SAR Structure-Activity Relationship (SAR) Analysis Dose->SAR Vivo->SAR

Caption: General experimental workflow for pyrazole derivative development.

Protocol 1: Representative Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a classic and robust method for pyrazole synthesis via the cyclocondensation of a 1,3-diketone with a hydrazine derivative.[23] This is a foundational reaction that is widely adaptable.

Objective: To synthesize 1-phenyl-3-methyl-5-(furan-2-yl)-1H-pyrazole.

Materials:

  • 1-(Furan-2-yl)butane-1,3-dione (1,3-diketone)

  • Phenylhydrazine hydrochloride

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Standard reflux apparatus, magnetic stirrer, filtration equipment.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of 1-(furan-2-yl)butane-1,3-dione in 30 mL of glacial acetic acid.

  • Addition of Hydrazine: To the stirring solution, add 10.5 mmol of phenylhydrazine hydrochloride. Causality Note: A slight excess of the hydrazine ensures the complete consumption of the limiting diketone reagent.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Causality Note: Refluxing provides the necessary activation energy for the condensation and subsequent intramolecular cyclization/dehydration to form the stable aromatic pyrazole ring.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. A solid precipitate should form.

  • Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and unreacted salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pure compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[20][24][25]

Protocol 2: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

This protocol outlines a common method to evaluate the COX-2 inhibitory potential of a synthesized pyrazole derivative.

Objective: To determine the IC50 value of a test compound against the human COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • EIA buffer (e.g., Tris-HCl)

  • Synthesized pyrazole derivative (test compound)

  • Celecoxib (positive control)

  • DMSO (for dissolving compounds)

  • Prostaglandin Screening EIA Kit (e.g., for PGE2)

  • 96-well microplate and plate reader.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and the positive control (Celecoxib) in DMSO. Create a series of dilutions in the EIA buffer to test a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Reaction Mixture: In the wells of a 96-well plate, add the EIA buffer, the COX-2 enzyme, and the various dilutions of the test compound or control. Also include a "no inhibitor" control (with DMSO vehicle) and a "background" control (without the enzyme).

  • Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. Causality Note: This pre-incubation step is crucial for equilibrium to be reached between the enzyme and the inhibitor before the substrate is introduced.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells except the background control.

  • Reaction Termination: Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C, then stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).

  • Quantification of Prostaglandin: Quantify the amount of prostaglandin (PGE2) produced in each well using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions. The intensity of the color produced is inversely proportional to the amount of PGE2 present.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value—the concentration of the inhibitor required to reduce the enzyme activity by 50%—by fitting the data to a suitable dose-response curve. Trustworthiness Note: Comparing the IC50 value to that of the known standard, Celecoxib, validates the assay's performance and provides a benchmark for the test compound's potency.

Future Directions and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[5] Current research is expanding into new therapeutic areas, including antiviral, neuroprotective, and even herbicidal applications.[7][22][26] The development of multi-target drugs, where a single pyrazole-based molecule is designed to interact with multiple disease-related targets, represents a promising strategy for treating complex diseases like cancer and overcoming drug resistance.[13]

References

The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Drug Discovery and Development Professionals

Abstract

The cyclopropylamine scaffold has emerged from a chemical curiosity to a privileged motif in medicinal chemistry, celebrated for its profound impact on the pharmacological profiles of therapeutic agents.[1] Its unique combination of structural rigidity, metabolic stability, and electronic properties allows medicinal chemists to address multiple challenges in drug design, including potency, selectivity, and pharmacokinetics.[2] This guide provides a comprehensive exploration of the cyclopropylamine core, delving into its fundamental physicochemical properties, its role as a versatile bioisostere, its influence on drug metabolism and pharmacokinetics (ADME), and its application in marketed therapeutics. We will examine key synthetic strategies for accessing this valuable scaffold and discuss the mechanistic basis for its utility in enzyme inhibition, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation: Unique Physicochemical and Structural Properties

The utility of the cyclopropylamine group stems from the inherent and unusual properties of the three-membered ring.[3] Unlike larger, more flexible aliphatic systems, the cyclopropane ring imposes a rigid, planar geometry on its three carbon atoms.[2] This structural pre-organization is a key asset in drug design.

1.1. Conformational Rigidity The restricted conformational flexibility of the cyclopropyl ring can significantly reduce the entropic penalty of binding to a biological target.[1][2] By "locking" a molecule into a bioactive conformation, the binding affinity and selectivity for the target protein can be enhanced.[4] This principle is fundamental to designing highly potent and specific drugs.

1.2. Electronic Character and Ring Strain The bond angles within the cyclopropane ring are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons.[3][5] This immense ring strain results in C-C bonds with enhanced π-character, making them shorter and stronger than typical alkane bonds.[2][6] The C-H bonds are also shorter and stronger, which has profound implications for metabolic stability.[6] The amine group, being a powerful nucleophile, combined with the strained ring, creates a highly reactive and versatile chemical entity.[3][7]

// Main Node CPA [label="Cyclopropylamine\n(C₃H₇N)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse, style="filled,bold"];

// Properties node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rigidity [label="Conformational Rigidity"]; Strain [label="High Ring Strain (~27 kcal/mol)"]; Electronics [label="Enhanced p-Character of C-C Bonds"];

// Consequences node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Potency [label="Increased Binding Affinity & Potency"]; Metabolism [label="Improved Metabolic Stability"]; Reactivity [label="Unique Chemical Reactivity"];

// Relationships CPA -> Rigidity [color="#5F6368"]; CPA -> Strain [color="#5F6368"]; CPA -> Electronics [color="#5F6368"];

Rigidity -> Potency [label=" Reduces\n Entropic Penalty", color="#5F6368"]; Strain -> Metabolism [label=" Strengthens\n C-H Bonds", color="#5F6368"]; Electronics -> Reactivity [label=" Influences\n Nucleophilicity", color="#5F6368"]; }

Caption: Core structural and electronic attributes of the cyclopropylamine moiety and their impact on drug properties.

PropertyCyclopropylamineIsopropylamine (Analogue)Rationale for Significance in Drug Design
Molar Mass ( g/mol ) 57.09[3]59.11Low molecular weight contributes favorably to ligand efficiency.
Boiling Point (°C) 49-50[8][9]32-34Indicates volatility; relevant for synthesis and handling.
pKa ~9.10[9]~10.63Basicity is crucial for salt formation and target interaction (e.g., hydrogen bonding). The lower pKa relative to isopropylamine is due to the increased s-character of the nitrogen lone pair orbital.[10]
Conformation Rigid, planar C-ring[2]Flexible, freely rotatingRigidity enhances binding affinity and selectivity.[1]
Metabolic Profile Generally resistant to CYP oxidation at the ring.[6]Prone to CYP-mediated oxidation.Can be used to block metabolic hotspots, increasing drug half-life.[1]

The Cyclopropylamine Group as a Bioisostere

A cornerstone of its utility is the role of the cyclopropyl group as a bioisostere—a chemical substituent that can replace another group while retaining or improving biological activity. It is frequently used to replace isopropyl groups, gem-dimethyl motifs, alkenes, and even aromatic rings.[11][12]

  • vs. Isopropyl/gem-Dimethyl: Replacing a metabolically vulnerable isopropyl or gem-dimethyl group with a cyclopropyl ring is a classic strategy to block cytochrome P450 (CYP) mediated oxidation.[6] The higher C-H bond dissociation energy of the cyclopropyl ring makes hydrogen atom abstraction, the initial step in many CYP oxidations, more difficult.[6]

  • vs. Alkenes: The cyclopropyl ring can mimic the rigid geometry of a double bond without introducing the potential metabolic liabilities or unwanted reactivity associated with alkenes.[12] This substitution improves the sp³ character of the molecule, a desirable trait for escaping "flatland" and improving solubility and pharmacokinetic properties.[6]

G cluster_0 Original Moiety cluster_1 Bioisosteric Replacement cluster_2 Outcome Isopropyl Isopropyl Group Prone to Oxidation Flexible Cyclopropyl Cyclopropyl Group Metabolically Robust Rigid Isopropyl->Cyclopropyl Replace Result Improved Properties Increased Half-Life Enhanced Potency Better PK Profile Cyclopropyl->Result Leads to

Caption: The strategic replacement of a metabolically labile group with a cyclopropyl moiety to improve drug properties.

Impact on Pharmacokinetics (ADME)

The introduction of a cyclopropylamine can profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

3.1. Metabolic Stability: A Double-Edged Sword As discussed, the cyclopropyl ring is often resistant to metabolic degradation, which can enhance a drug's half-life and bioavailability.[1][4] However, when attached directly to a nitrogen atom, the cyclopropylamine moiety can be a structural alert.[11] Cytochrome P450 and monoamine oxidase (MAO) enzymes can oxidize the amine, leading to single-electron transfer and subsequent ring-opening.[11][13] This can generate reactive intermediates, such as α,β-unsaturated aldehydes, which have the potential to form covalent adducts with hepatic proteins.[6][13] This mechanism has been implicated in the hepatotoxicity of the fluoroquinolone antibiotic trovafloxacin.[6][13] Therefore, while a powerful tool, its potential for bioactivation must be carefully evaluated during drug development.

3.2. Physicochemical Properties The cyclopropyl group generally increases lipophilicity, which can influence a molecule's permeability across cell membranes and its volume of distribution. However, its rigidity and ability to act as a "pharmacological chaperone" can also improve solubility compared to more planar, greasy analogues. The overall effect on properties like brain permeability is context-dependent but can be favorable.[2]

Therapeutic Applications and Key Mechanisms

The cyclopropylamine scaffold is present in a wide range of marketed drugs, demonstrating its versatility across numerous therapeutic areas.[14][15]

DrugTherapeutic ClassTarget/Mechanism of Action
Tranylcypromine AntidepressantIrreversible inhibitor of Monoamine Oxidase (MAO-A and MAO-B).[1][16]
Ciprofloxacin AntibioticInhibitor of bacterial DNA gyrase and topoisomerase IV.[17][18]
Simeprevir Antiviral (Hepatitis C)Inhibitor of the HCV NS3/4A protease.[8]
Risdiplam Spinal Muscular AtrophySMN2 splicing modifier.[8]
Various LSD1 Inhibitors Oncology (Clinical Trials)Irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][16]

Mechanism Focus: Irreversible Enzyme Inhibition A primary application of cyclopropylamines is in the design of mechanism-based, irreversible enzyme inhibitors.[16] This is particularly prominent for flavin-dependent amine oxidases like MAO and LSD1. The cyclopropylamine moiety acts as a latent reactive group. Upon enzymatic oxidation of the amine by the FAD cofactor, the cyclopropyl ring undergoes a single-electron oxidation followed by ring scission.[11][16] This process generates a highly reactive radical species that forms a covalent bond with the enzyme's FAD cofactor or a nearby amino acid residue, leading to permanent inactivation of the enzyme.[16]

G A 1. Drug Binding (Cyclopropylamine inhibitor binds to LSD1 active site) B 2. Oxidation by FAD (Amine is oxidized by the FAD cofactor) A->B C 3. Ring Opening (A radical cation forms, leading to cyclopropyl ring scission) B->C D 4. Covalent Adduct Formation (Reactive intermediate covalently bonds to FAD) C->D E Enzyme Inactivated D->E

Caption: Simplified workflow of the mechanism-based irreversible inhibition of enzymes like LSD1 by cyclopropylamine-containing drugs.

Key Synthetic Methodologies

The accessibility of cyclopropylamines is crucial for their application. Numerous synthetic methods have been developed, ranging from classical rearrangements to modern catalytic approaches.[19]

5.1. Overview of Synthetic Strategies

  • Curtius Rearrangement: A classical method involving the thermal or photochemical rearrangement of a cyclopropyl acyl azide to an isocyanate, which is then hydrolyzed to the amine.[20][21]

  • Reductive Amination: The reaction of cyclopropanecarboxaldehyde with ammonia or an amine, followed by reduction of the resulting imine, is an efficient and scalable route.[3][5]

  • Kulinkovich-de Meijere/Szymoniak Reaction: These methods allow for the synthesis of cyclopropylamines from nitriles or amides using Grignard reagents and a titanium catalyst.[19][20]

  • Metal-Catalyzed Cyclopropanation: Modern methods utilize metal carbenoids, often derived from diazo compounds, to perform cyclopropanation on olefins, with subsequent conversion to the amine.[21][22]

  • Photocatalysis: Emerging strategies use visible-light photoredox catalysis for reactions like the bromonitroalkylation of alkenes, which can be cyclized to form cyclopropylamine precursors.[21]

5.2. Experimental Protocol: Reductive Amination of Cyclopropanecarboxaldehyde This protocol outlines a common and reliable method for synthesizing a secondary cyclopropylamine, a key step in many drug synthesis campaigns.[16]

G A 1. Reactant Mixing (Dissolve aldehyde and amine in anhydrous solvent) B 2. Imine Formation (Stir at room temperature to form the iminium intermediate) A->B C 3. Reduction (Add reducing agent portion-wise) B->C D 4. Quench & Workup (Add aqueous base, extract with organic solvent) C->D E 5. Purification (Dry, concentrate, and purify via chromatography) D->E F Final Product E->F

Caption: A step-by-step flowchart representing the key stages of a reductive amination synthesis.

Objective: To synthesize N-benzylcyclopropylamine from cyclopropanecarboxaldehyde and benzylamine.

Materials:

  • Cyclopropanecarboxaldehyde (1.0 mmol, 1.0 equiv)

  • Benzylamine (1.2 mmol, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM (10 mL).

    • Add cyclopropanecarboxaldehyde (1.0 mmol) and benzylamine (1.2 mmol) to the solvent.

    • Stir the mixture at room temperature for 1-2 hours. Causality: This step allows for the formation of the key iminium ion intermediate, which is the substrate for the subsequent reduction.

  • Reduction:

    • Slowly add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture in small portions over 10-15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that preferentially reduces the iminium ion over the starting aldehyde. Portion-wise addition controls the reaction rate and any potential exotherm.

    • Continue stirring the reaction at room temperature for 12-24 hours.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Causality: The basic quench neutralizes the acidic byproducts of the reaction and any unreacted reducing agent.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

  • Purification:

    • Combine all organic layers and wash with brine. Causality: The brine wash helps to remove residual water from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzylcyclopropylamine.

Challenges and Future Perspectives

While the cyclopropylamine moiety is a powerful tool, its application is not without challenges. The primary concern is the potential for metabolic bioactivation, which requires careful assessment in preclinical safety studies.[6][11] Furthermore, the synthesis of complex, stereochemically-defined cyclopropylamines can be challenging, though significant advances are being made.[19][22]

The future of cyclopropylamines in medicinal chemistry remains bright. New chemoenzymatic and photocatalytic strategies are enabling the synthesis of previously inaccessible chiral scaffolds.[21][22] As our understanding of its complex metabolic pathways grows, so too will our ability to design safer and more effective drugs that leverage the unique advantages of this remarkable chemical entity.

References

The Aminopyrazole Scaffold: From Serendipitous Discovery to Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. This technical guide provides an in-depth exploration of the discovery and history of aminopyrazole compounds, charting their evolution from early synthetic curiosities to their current status as cornerstones in the development of targeted therapeutics. With a special focus on their role as kinase inhibitors, this paper will detail the key scientific breakthroughs, structure-activity relationship (SAR) studies, and mechanistic insights that have cemented their importance. We will use the development of the Janus kinase (JAK) inhibitor, Tofacitinib, as a central case study to illustrate the journey from a promising scaffold to a clinically vital medication. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the synthesis and evaluation of this critical compound class.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology, and among them, the pyrazole nucleus—a five-membered ring with two adjacent nitrogen atoms—has demonstrated remarkable versatility.[1][2][3][4] The functionalization of this core with an amino group gives rise to aminopyrazoles, a class of molecules that has proven to be an exceptionally fruitful starting point for drug discovery.[5][6] The unique electronic properties and hydrogen bonding capabilities of the aminopyrazole moiety make it an adept mimic of the adenine base in ATP, allowing it to effectively target the ATP-binding sites of numerous enzymes, particularly protein kinases.[7]

This inherent bioactivity has led to the development of aminopyrazole-based drugs across a wide spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[5][8][9] Their journey from initial synthesis to blockbuster drugs is a testament to the power of iterative medicinal chemistry and a deep understanding of target biology.

Early Discoveries and the Kinase Revolution

The synthesis of the pyrazole ring was first reported in the late 19th century.[1] For decades, aminopyrazole derivatives were explored for a variety of biological activities. However, their true potential was unlocked with the dawn of targeted therapy and the focus on protein kinases as critical drug targets. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[10]

The realization that the aminopyrazole scaffold could serve as a potent "hinge-binding" motif, anchoring molecules into the ATP-binding pocket of kinases, marked a pivotal moment.[7][11] This discovery triggered an explosion of research, with chemists modifying the core scaffold to achieve greater potency and, crucially, selectivity for specific kinase targets.[10][12][13] This led to the development of inhibitors for a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs).[7][10][12]

Case Study: Tofacitinib and the Targeting of Janus Kinases (JAKs)

The story of Tofacitinib (formerly CP-690,550) is a powerful illustration of the aminopyrazole scaffold's journey. The Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling from over 50 cytokine receptors.[14][15] This signaling is critical for immune function, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis (RA).[15][16]

The discovery program began in the early 1990s when researchers at the NIH and Pfizer sought novel immunosuppressants.[17] The initial insight was that inhibiting JAK3, which is primarily expressed in immune cells, could offer a targeted way to modulate the immune system with potentially fewer side effects than broader-acting drugs.[15][18]

After years of research to establish the pathway and develop necessary assays, a high-throughput screening campaign and subsequent medicinal chemistry effort identified the aminopyrazole-containing compound, Tofacitinib, as a potent JAK inhibitor.[17] Initially noted for its JAK3 inhibition, it was later characterized as a pan-JAK inhibitor, with potent activity against JAK1 and JAK2 as well.[18][19] This broader activity proved highly effective, and in 2012, Tofacitinib (Xeljanz®) was approved by the FDA for the treatment of rheumatoid arthritis, marking the arrival of the first JAK inhibitor on the market.[17][20]

3.1. Structure-Activity Relationship (SAR) Insights

The development of Tofacitinib and other aminopyrazole kinase inhibitors hinged on systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The core aminopyrazole acts as the hinge-binding anchor. Modifications at other positions are used to probe different pockets of the ATP-binding site to enhance affinity and differentiate between closely related kinases.[10][21]

For instance, in the development of FGFR inhibitors, adding a rigid linker to the aminopyrazole core was found to be crucial for maintaining high potency.[12] Conversely, saturating that linker led to a significant loss of activity.[12] Similarly, developing selective LRRK2 inhibitors for Parkinson's disease involved using aminopyrazoles as bioisosteres for aniline motifs, which improved solubility and metabolic stability while maintaining high potency.[13][22]

Table 1: Illustrative SAR Data for Aminopyrazole-Based Kinase Inhibitors

Compound IDCore ScaffoldR1 SubstitutionR2 SubstitutionTarget KinaseIC50 (nM)Selectivity NotesReference
Tofacitinib Pyrrolo[2,3-d]pyrimidinePiperidinyl-nitrileMethylJAK31Pan-JAK inhibitor (JAK1=112nM, JAK2=20nM)[18]
SR-3576 AminopyrazolePhenylVariousJNK37>2800-fold selective over p38[21]
Gandotinib ImidazopyridazineAminopyrazoleVariousJAK2 (V617F)<10Selective for JAK2 over JAK3[7]
Compound 19 AminopyrazolePhenyl-piperidineAcrylamideFGFR (WT)<1Potent against gatekeeper mutant[12]

Note: This table is a simplified representation for illustrative purposes, based on data from multiple sources.

Mechanism of Action: Competitive ATP Inhibition

Aminopyrazole-based kinase inhibitors function primarily as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The aminopyrazole core typically forms one or more critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is fundamental to their inhibitory activity.[7][11]

In the context of JAK inhibitors like Tofacitinib, this binding event blocks the autophosphorylation of the JAKs and prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This effectively halts the signaling cascade downstream of the cytokine receptor, leading to the observed immunomodulatory effects.

Visualization: The JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT pathway and the point of inhibition by an aminopyrazole-based inhibitor.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->JAK STAT STAT (inactive) JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_P STAT-P (active) Dimer STAT Dimer STAT_P->Dimer 5. Dimerization Nucleus Nucleus Dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Activation Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK INHIBITION

Caption: Inhibition of the JAK-STAT pathway by an aminopyrazole compound.

Synthetic Methodologies

The synthesis of the aminopyrazole core is well-established, with several robust methods available. One of the most common and versatile approaches is the condensation of a hydrazine with a β-ketonitrile.[6][23][24] This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the 5-aminopyrazole ring.[24]

Another widely used method involves the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position.[6][23] These methods are highly adaptable and suitable for creating large libraries of compounds for screening and SAR studies.[24][25]

5.1. Experimental Protocol: General Synthesis of a 5-Aminopyrazole Derivative

This protocol describes a generalized synthesis of a 5-aminopyrazole via the condensation of a β-ketonitrile with hydrazine hydrate, a common and efficient method.[24][26]

Objective: To synthesize a 3-substituted-1H-pyrazol-5-amine.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (as solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the β-ketonitrile (1.0 eq) in a suitable volume of ethanol.

  • Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

  • Reaction: Heat the mixture to reflux. The reaction is often exothermic.[26] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 5-aminopyrazole derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Visualization: Synthetic Workflow

Synthesis_Workflow start Start Materials: - β-Ketonitrile - Hydrazine Hydrate step1 Step 1: Condensation Dissolve β-ketonitrile in ethanol. Add hydrazine hydrate. start->step1 step2 Step 2: Cyclization Heat mixture to reflux. Monitor by TLC. step1->step2 step3 Step 3: Isolation Cool reaction mixture. Collect precipitate by filtration. step2->step3 step4 Step 4: Purification Recrystallize crude product. step3->step4 end Final Product: Pure 5-Aminopyrazole step4->end

Caption: General workflow for the synthesis of 5-aminopyrazoles.

Biological Evaluation: In Vitro Kinase Assays

Once synthesized, the primary biological evaluation of a putative kinase inhibitor is to determine its potency and selectivity through in vitro kinase assays. These assays are crucial for generating the IC₅₀ values that drive SAR studies.[27][28]

A common method is a luminescence-based assay that measures the amount of ATP consumed during the kinase reaction. The less ATP consumed in the presence of the inhibitor, the more potent the compound.

6.1. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a generalized method for determining the IC₅₀ of a test compound against a target kinase, such as a member of the JAK family.[14]

Objective: To measure the dose-dependent inhibition of a recombinant kinase and determine its IC₅₀ value.

Materials:

  • Recombinant kinase (e.g., JAK2)

  • Kinase-specific peptide substrate

  • Test aminopyrazole compound, serially diluted

  • ATP solution

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 25 nL) of the serially diluted test compounds into the wells of a 384-well plate. Include "high control" (DMSO vehicle) and "low control" (potent pan-kinase inhibitor like staurosporine) wells.

  • Enzyme/Substrate Addition: Prepare a 2X master mix of the kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at the Kₘ for the enzyme. Add 5 µL of the ATP solution to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for a set time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.

  • Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]

Future Directions and Emerging Applications

The success of the aminopyrazole scaffold in kinase inhibition continues to drive new research. Current efforts are focused on several key areas:

  • Enhanced Selectivity: Designing inhibitors that can distinguish between highly similar kinase family members to reduce off-target effects. This is being achieved through covalent inhibitors that target unique cysteine residues near the active site.[12][18][29]

  • Overcoming Resistance: Developing next-generation inhibitors that are active against common resistance mutations, such as the "gatekeeper" mutation, which can block access to the ATP-binding pocket.[12][29]

  • New Targets: Applying the aminopyrazole scaffold to other enzyme families and exploring its potential in new therapeutic areas, such as neurodegenerative diseases (e.g., LRRK2 inhibitors for Parkinson's) and metabolic disorders.[13][22]

  • Polypharmacology: Intentionally designing aminopyrazole-based ligands that can modulate multiple targets involved in a complex disease, such as Alzheimer's.[9]

Conclusion

The history of aminopyrazole compounds is a compelling narrative of chemical innovation meeting biological opportunity. From its origins as a versatile heterocyclic building block, the scaffold has risen to become a validated and "privileged" structure in modern drug discovery. Its central role in the development of kinase inhibitors, exemplified by the clinical and commercial success of Tofacitinib, has had a profound impact on the treatment of autoimmune diseases. The ongoing exploration of its synthetic versatility and biological potential ensures that the aminopyrazole core will remain a vital tool for medicinal chemists and drug developers for the foreseeable future, promising new therapies for a host of challenging diseases.

References

3-cyclopropyl-1H-pyrazol-5-amine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-cyclopropyl-1H-pyrazol-5-amine

For the modern researcher and drug development professional, this compound is a valuable heterocyclic building block, frequently utilized in the synthesis of novel therapeutic agents.[1] Its unique structural motif, combining a pyrazole core with a cyclopropyl group, makes it a key intermediate in the development of kinase inhibitors and other targeted therapies. However, its utility in synthesis is matched by the critical need for rigorous safety and handling protocols. The toxicological properties of many novel research chemicals are not fully investigated, demanding a proactive and cautious approach to laboratory operations.[2]

This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses necessary for the responsible use of this compound. It is designed to empower researchers to manage the risks associated with this compound, ensuring both personal safety and the integrity of their scientific work.

Hazard Identification and Classification

The primary known hazards associated with this compound are skin and eye irritation.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements that form the basis of our safety protocols.

Table 1: GHS Hazard Classification

Hazard ClassHazard StatementSignal WordGHS Pictogram
Skin IrritationH315: Causes skin irritation.[3][4]Warning
alt text
Eye IrritationH319: Causes serious eye irritation.[3][4]Warning
alt text

The causality behind these classifications is direct: contact with the compound can lead to inflammatory responses in dermal and ocular tissues. "Causes skin irritation" implies that direct contact can result in effects like redness, itching, or inflammation. "Causes serious eye irritation" is a more severe classification, indicating the potential for significant, though reversible, eye damage upon contact.[5] Given that the full toxicological profile is unknown, it is prudent to also consider the potential for respiratory irritation, a common hazard for related pyrazole compounds.[6]

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. For instance, knowing its form (liquid or solid) and density informs spill control procedures, while its flash point dictates fire safety measures.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₉N₃[7]
Molecular Weight 123.16 g/mol [3][7]
Appearance Liquid or Solid[8]
Density ~1.159 g/mL at 25 °C[3]
Flash Point >110 °C[3]
CAS Number 175137-46-9[3][7]

The high flash point indicates that it is a combustible liquid, not easily ignited at standard ambient temperatures.[3]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is crucial. This begins with engineering controls and culminates in the final barrier: Personal Protective Equipment. This hierarchy prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (Isolate people from hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change how people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal gear) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory to prevent the inhalation of any vapors or aerosols that may be generated.[6][9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[2][10]

Personal Protective Equipment (PPE)

The selection of PPE must directly address the identified hazards of skin and eye irritation.[11]

PPE_Ensemble cluster_ppe Required PPE Ensemble Compound This compound Eye Eye/Face Protection (Goggles or Safety Glasses with side shields) Compound->Eye Protects against H319 (Eye Irritation) Hand Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Compound->Hand Protects against H315 (Skin Irritation) Body Body Protection (Lab coat, long sleeves) Compound->Body Prevents incidental skin contact Respiratory Respiratory Protection (As needed, e.g., N95 for spills)

Caption: Standard PPE ensemble for handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][10] A face shield may be required for procedures with a high risk of splashing.[12][13]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[6] Gloves should be changed regularly or immediately if contamination is suspected.[12] For high-risk operations, consider double-gloving.[11][12]

    • Clothing: A long-sleeved laboratory coat is required.[11] Ensure no skin is exposed between the glove and the sleeve.

  • Respiratory Protection: While not typically required for routine handling within a fume hood, a NIOSH/MSHA-approved respirator (e.g., N95) should be used if exposure limits are exceeded or if irritation is experienced, such as during a large spill cleanup.[2][12]

Safe Handling and Storage Protocols

Adherence to standardized protocols is the cornerstone of laboratory safety.

Laboratory Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clear of clutter.

  • Donning PPE: Put on all required PPE as described in Section 3.2.

  • Dispensing: Conduct all transfers within the fume hood. Avoid breathing vapors or mist.[14] Avoid direct contact with the substance.[9]

  • Post-Handling: Tightly close the container after use. Wipe down the work surface.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the appropriate hazardous waste container.[6] Wash hands thoroughly with soap and water.[15]

  • Prohibition: Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.[11][15]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][9] Some suppliers recommend refrigerated storage (2-8°C).[8]

  • Container: Keep the container tightly closed to prevent contamination and potential release.[2][9]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[10][16]

Emergency Procedures

A clear, rehearsed emergency plan is essential for mitigating the consequences of an accidental exposure or spill.

Emergency_Response cluster_actions Immediate First Aid Start Exposure Incident Occurs Skin_Contact Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Start->Skin_Contact If on skin Eye_Contact Eye Contact: Immediately rinse with water for at least 15 minutes, lifting eyelids. Remove contact lenses if possible. Start->Eye_Contact If in eyes Remove_Clothing Remove contaminated clothing. Skin_Contact->Remove_Clothing Seek_Medical Seek medical attention. Bring SDS if possible. Eye_Contact->Seek_Medical Remove_Clothing->Seek_Medical

Caption: First aid flowchart for skin or eye exposure to this compound.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][16]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[2][5]

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][17]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[2][14]

Spill Response Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Protect: Wear appropriate PPE, including respiratory protection if the spill is large or generates aerosols.

  • Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[15]

  • Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled, closed container for disposal.[2][6]

  • Clean: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste according to institutional and local regulations.

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Classification: This material should be disposed of as hazardous waste.[2]

  • Procedure: Waste disposal methods must comply with all local, regional, and national hazardous waste regulations.[2] Do not empty into drains.[2]

  • Containers: Collect waste in designated, properly labeled, and sealed containers.

References

Commercial availability and suppliers of 3-cyclopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability, Procurement, and Quality Assessment of 3-cyclopropyl-1H-pyrazol-5-amine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 175137-46-9), a critical heterocyclic building block for researchers, chemists, and drug development professionals. The document details its commercial availability from key global suppliers, outlines crucial quality specifications, and presents a robust workflow for procurement and analytical verification. By integrating field-proven insights with technical data, this guide serves as an essential resource for ensuring the quality and consistency of this important chemical intermediate in a research and development setting.

Introduction: The Significance of this compound

This compound, also known by synonyms such as 5-Amino-3-cyclopropyl-1H-pyrazole, is a bifunctional molecule featuring a reactive amine group and a stable pyrazole core.[1][2][3] Its unique structure makes it a valuable precursor in medicinal chemistry and materials science. The pyrazole scaffold is a "privileged structure," frequently appearing in molecules designed to interact with biological targets.[4] Specifically, this compound has been utilized in the synthesis of kinase inhibitors and other potential therapeutic agents, highlighting its importance in drug discovery pipelines.[5][6][7]

Given its role as a foundational building block, sourcing this compound of verifiable quality is paramount to the success and reproducibility of subsequent research. This guide addresses the practical challenges of procurement, from identifying reliable suppliers to implementing a rigorous in-house quality control (QC) process.

Key Identifiers:

  • IUPAC Name: 5-cyclopropyl-1H-pyrazol-3-amine[8]

  • CAS Number: 175137-46-9[1][2][9]

  • Molecular Formula: C₆H₉N₃[8][10]

  • Molecular Weight: 123.16 g/mol [1][8]

Commercial Availability and Supplier Overview

This compound is readily available from a range of chemical suppliers who cater to the research and bulk chemical markets. These suppliers can be broadly categorized into large-scale manufacturers/distributors and specialized boutique chemical providers. While larger suppliers often offer extensive documentation and robust supply chains, smaller suppliers may provide greater flexibility in custom packaging or synthesis.

The following table summarizes prominent suppliers offering this compound. Purity levels are typically in the 95-97% range, which is suitable for most R&D applications, though higher purity grades may be available upon request.

SupplierProduct Number (Example)PurityAvailable QuantitiesKey Features
Sigma-Aldrich (Merck) 775630Quality Level 1005gExtensive documentation (CoA, SDS), strong global distribution.[1]
ChemShuttle 10213695%100g, 250g, 500g, 1kgSpecializes in heterocyclic building blocks for drug development.
Oakwood Chemical 017103Not specifiedCustom packagingFocus on reagents for synthesis.[9]
TCI Chemicals C3330>97.0% (T)1g, 5gStrong presence in the academic and research market.
Amerigo Scientific CBB1098681ATL95%InquireDistributor serving the life sciences sector.[10]
Santa Cruz Biotechnology sc-281504Not specifiedInquireProvides lot-specific Certificate of Analysis.[2]

Note: Availability, pricing, and product numbers are subject to change. Always consult the supplier's website for the most current information.

Quality Specifications and Analytical Verification

Sourcing a chemical is only the first step; verifying its identity and purity is critical for experimental integrity. The supplier's Certificate of Analysis (CoA) is the primary document for this assessment, but independent verification is a cornerstone of good laboratory practice.

Interpreting the Certificate of Analysis (CoA)

A typical CoA from a reputable supplier will provide lot-specific data.[11] Key parameters to scrutinize include:

  • Purity: Usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For this compound, a purity of ≥95% is standard for research use.

  • Identity Confirmation: Methods like Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) confirm the molecular structure and weight.

  • Appearance: Often described as a light beige powder or liquid.[1][11]

  • Physical Constants: Properties like melting point, or for liquids, density (approx. 1.159 g/mL at 25 °C) and refractive index (n20/D approx. 1.566) can serve as quick identity checks.[1]

Recommended In-House QC Protocol

Upon receipt of a new batch, a streamlined in-house verification process is essential to prevent costly errors downstream.

Step-by-Step Protocol for QC Sample Preparation:

  • Sample Retrieval: Under a fume hood and using appropriate Personal Protective Equipment (PPE), carefully retrieve ~5-10 mg of the supplied this compound.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for ¹H NMR analysis due to its ability to dissolve the compound and exchange with the amine and pyrazole N-H protons, making them visible in the spectrum. For LC-MS, a mixture of acetonitrile and water is a common mobile phase.

  • NMR Sample Preparation:

    • Dissolve ~5 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

    • Cap the tube and vortex gently until the solid is fully dissolved. .

  • LC-MS Sample Preparation:

    • Create a stock solution by dissolving ~1 mg of the compound in 1 mL of a 1:1 acetonitrile/water mixture.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL.

    • Transfer the final solution to an appropriate autosampler vial.

  • Analysis: Acquire ¹H NMR and LC-MS data. Compare the resulting spectra against reference data or the structure's known chemical shifts and expected mass-to-charge ratio (m/z for [M+H]⁺ ≈ 124.09).

Procurement and Quality Control Workflow

A structured procurement process minimizes risks associated with chemical quality. The workflow should be a self-validating system that ensures only qualified material enters the laboratory inventory.

The following diagram illustrates an effective workflow for sourcing and qualifying critical chemical reagents.

G cluster_procurement Procurement Phase cluster_qc Quality Control Phase start 1. Identify Research Need vet 2. Vet Suppliers (Reputation, Documentation) start->vet request 3. Request Quote & CoA vet->request po 4. Place Purchase Order request->po receive 5. Receive & Quarantine (Log Lot Number) po->receive qc 6. In-House QC (NMR, LC-MS) receive->qc compare 7. Compare Data to CoA & Reference qc->compare decision Pass/Fail Decision compare->decision release Release to Inventory decision->release Pass reject Reject & Contact Supplier decision->reject Fail

Caption: Procurement and In-House Quality Control Workflow.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[12][13]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[13][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

  • Storage Conditions: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[14][15] Recommended storage temperatures are often between 2-8°C.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

This compound is an indispensable building block in modern chemical research, particularly in the realm of drug discovery. Its commercial availability is robust, but this accessibility necessitates a diligent approach to procurement and quality validation. By implementing the structured workflow, analytical protocols, and safety measures outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors from 3-Cyclopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a cornerstone of many diseases, most notably cancer.[1] This has rendered them a major class of therapeutic targets. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry for its ability to form key interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.[1][2][3] Specifically, the 3-aminopyrazole moiety is a highly effective "hinge-binder," adept at forming critical hydrogen bonds with the kinase hinge region, thereby mimicking the adenine ring of ATP.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel pyrazole-based kinase inhibitors, utilizing the versatile starting material, 3-cyclopropyl-1H-pyrazol-5-amine. We will delve into the strategic rationale, detailed synthetic protocols, characterization, and potential therapeutic applications of the resulting compounds.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring is a cornerstone in the design of a multitude of FDA-approved small molecule kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[1][2] Its prominence stems from a combination of favorable attributes:

  • Synthetic Tractability: The pyrazole core is readily accessible through various established synthetic routes, allowing for facile derivatization and optimization.[2]

  • Drug-like Properties: Pyrazole-containing compounds generally exhibit favorable pharmacokinetic profiles. The pyrazole fragment can lead to less lipophilic compounds with improved drug-like properties.[2]

  • Versatile Bioisostere: The pyrazole nucleus can serve as a bioisosteric replacement for other aromatic systems, such as benzene or other heterocycles, to enhance potency and modulate physicochemical properties.[2][4][5] This allows for fine-tuning of the inhibitor's interaction with the target kinase.

  • Privileged Hinge-Binding Motif: The arrangement of nitrogen atoms in the 3-aminopyrazole core provides ideal hydrogen bond donors and acceptors to interact with the kinase hinge region, a critical interaction for potent inhibition.[3][6]

The choice of this compound as a starting material is strategic. The cyclopropyl group can introduce favorable metabolic stability and can probe specific hydrophobic pockets within the kinase active site, potentially enhancing selectivity.

Synthetic Strategy: Building Potent Inhibitors from a Privileged Core

The general strategy for elaborating this compound into a potent kinase inhibitor involves a two-step process. This approach is modular, allowing for the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Workflow for Pyrazole-Based Kinase Inhibitor Synthesis

G cluster_0 Step 1: Core Scaffold Assembly cluster_1 Step 2: Diversity Introduction cluster_2 Downstream Processing & Analysis A This compound C N-(Pyrazol-3-yl)pyrimidine Intermediate A->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., DIEA), Solvent (e.g., n-BuOH) B Heteroaromatic Electrophile (e.g., 2,4-dichloropyrimidine) B->C E Final Kinase Inhibitor Library C->E Second Nucleophilic Substitution Microwave or Conventional Heating D Linker/Side Chain (e.g., Substituted Anilines) D->E F Purification (e.g., Column Chromatography, HPLC) E->F G Structural Characterization (NMR, MS) F->G H Biological Evaluation (Kinase Assays, Cell-Based Assays) G->H

Caption: A generalized workflow for the two-step synthesis of a pyrazole-based kinase inhibitor library.

The core of this strategy lies in the sequential nucleophilic aromatic substitution (SNAr) reactions. The first reaction couples the aminopyrazole with a suitable heteroaromatic electrophile, often a di-halogenated pyrimidine or a similar system. This forms the foundational scaffold that will present the key hinge-binding interactions. The second SNAr reaction introduces diversity by attaching various side chains, which are crucial for achieving selectivity and potency by interacting with other regions of the ATP-binding pocket.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Synthesis of the N-(5-Cyclopropyl-1H-pyrazol-3-yl)pyrimidine Intermediate

This protocol describes a general method for the first nucleophilic aromatic substitution to create the core scaffold.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • n-Butanol (or other suitable high-boiling solvent like 1,4-dioxane)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), and n-butanol to achieve a concentration of approximately 0.1-0.2 M.

  • Add N,N-diisopropylethylamine (DIEA) (2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C for n-butanol) and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the desired N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine intermediate.

Expert Insight: The choice of a non-nucleophilic base like DIEA is crucial to prevent competing reactions with the electrophile. The use of a high-boiling solvent ensures the reaction proceeds at a reasonable rate. The regioselectivity of this reaction is generally high, with the more reactive chlorine at the 4-position of the pyrimidine being displaced.

Protocol 2: Synthesis of the Final Kinase Inhibitor Library

This protocol outlines the introduction of diversity through a second nucleophilic substitution.

Materials:

  • N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine intermediate (1.0 eq)

  • A diverse set of substituted anilines or other nucleophiles (1.2-1.5 eq)

  • Catalytic amount of 1M HCl or continued use of a base like DIEA

  • Solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF)

  • Microwave reactor or conventional heating setup

  • Standard purification equipment (preparative HPLC is often preferred for final compounds)

Procedure:

  • In a microwave-safe vial, combine the pyrazole-pyrimidine intermediate (1.0 eq), the desired substituted aniline (1.2 eq), and a suitable solvent (e.g., 1,4-dioxane).

  • Add a catalytic amount of 1M HCl or a base like DIEA.[7]

  • Seal the vial and heat in a microwave reactor at a temperature between 120-180 °C for 30-90 minutes. Alternatively, the reaction can be heated conventionally for several hours.

  • Monitor the reaction for completion by LC-MS.

  • After cooling, the reaction mixture can be directly purified by preparative reverse-phase HPLC to yield the final, highly pure kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expert Insight: Microwave-assisted synthesis can significantly accelerate the reaction rate for this second substitution, allowing for the rapid generation of a compound library.[7] The purification of the final compounds is critical, and preparative HPLC is often the method of choice to ensure high purity for biological testing.

Target Kinase Families and Structure-Activity Relationships (SAR)

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is a versatile pharmacophore that can be adapted to target a wide range of kinases.[3][7]

Potential Kinase Targets:

  • Aurora Kinases: Involved in mitosis, making them attractive cancer targets. Several pyrazole-based Aurora kinase inhibitors have been developed.[2][8]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9][10]

  • Janus Kinases (JAKs): Crucial in cytokine signaling pathways, with inhibitors like Ruxolitinib being used to treat myelofibrosis.[2][10]

  • c-Jun N-terminal Kinase (JNK): Implicated in neurodegenerative diseases, making selective JNK3 inhibitors a therapeutic goal.[11]

  • Other Serine/Threonine and Tyrosine Kinases: The scaffold has also been used to develop inhibitors for Akt, Bcr-Abl, and EGFR, among others.[2][8][12]

Illustrative Kinase Signaling Pathway: Inhibition of CDKs

GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb pRb (Inactive) CyclinD_CDK46->pRb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CellCycle Cell Cycle Progression (G1 to S phase) S_Phase_Genes->CellCycle Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibits

Caption: Inhibition of the CDK/Rb pathway by a pyrazole-based inhibitor, leading to cell cycle arrest.

The SAR for this series will be heavily dependent on the nature of the substituent introduced in the second step. Small modifications can lead to significant changes in potency and selectivity. For instance, bulky hydrophobic groups may favor binding to kinases with larger hydrophobic pockets, while groups capable of forming additional hydrogen bonds may enhance affinity for specific targets.

Characterization and Data Presentation

Thorough characterization of all synthesized compounds is essential for establishing their identity, purity, and for interpreting biological data.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is preferred for elemental composition confirmation.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds. A purity of >95% is typically required for biological assays.

Data Summary Table:

Compound IDR-Group (from aniline)Yield (%)Purity (HPLC, %)Target Kinase IC₅₀ (nM)
PZ-Inh-01 4-fluoroaniline65>98Data from kinase assay
PZ-Inh-02 3-methoxyaniline72>99Data from kinase assay
PZ-Inh-03 4-(morpholino)aniline58>97Data from kinase assay
... ............

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of novel kinase inhibitors. The synthetic strategy outlined in these application notes provides a robust and flexible platform for generating diverse libraries of compounds. By systematically exploring the structure-activity relationships, researchers can optimize potency and selectivity towards specific kinase targets, ultimately contributing to the discovery of new therapeutic agents for a range of human diseases.

References

Application Notes & Protocols: Leveraging 3-Cyclopropyl-1H-pyrazol-5-amine for the Discovery of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The search for novel, selective, and potent anticancer therapeutics is a cornerstone of modern medicinal chemistry. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—serve as invaluable starting points for drug discovery campaigns.[1] Among these, the pyrazole ring system has emerged as a particularly fruitful scaffold, forming the core of numerous FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the strategic use of a specific, high-potential building block, 3-cyclopropyl-1H-pyrazol-5-amine , in the design and development of next-generation cancer therapies. We will explore the rationale behind its selection, outline a complete drug discovery workflow from library synthesis to in vivo testing, and provide detailed, field-proven protocols for key experimental procedures.

The Strategic Advantage: Deconstructing the this compound Scaffold

The selection of a starting scaffold is one of the most critical decisions in a drug discovery project. The this compound scaffold is a deliberate choice, engineered through the combination of three key structural motifs, each conferring distinct advantages.

  • The Pyrazole Core: A Proven Pharmacophore. The five-membered pyrazole ring is a versatile heterocyclic scaffold extensively used in medicinal chemistry.[3][4][5] Its unique arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, making it ideal for interacting with the hinge regions of protein kinases—a major class of oncology targets.[2] This has led to the development of numerous successful kinase inhibitors, including Crizotinib and Ruxolitinib.[1][2] The pyrazole core provides a rigid, planar anchor to build upon, with synthetically accessible positions for chemical modification.

  • The Cyclopropyl Group: Enhancing "Drug-Like" Properties. The incorporation of a cyclopropyl ring is a modern medicinal chemistry strategy to overcome common drug development hurdles.[6][7] Its benefits are multifaceted:

    • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the half-life of a drug candidate.[7][8]

    • Potency and Selectivity: The strained, three-dimensional nature of the ring introduces conformational rigidity.[9] This can lock the molecule into a bioactive conformation, leading to improved binding affinity and selectivity for the intended target.[7][9]

    • Physicochemical Properties: It acts as a lipophilic bioisostere for other groups, helping to fine-tune properties like membrane permeability.[9]

  • The 5-Amino Group: The Gateway to Diversity. The primary amine at the 5-position is a crucial synthetic handle. It serves as a versatile nucleophilic point for a wide array of chemical reactions (e.g., acylation, sulfonylation, urea formation), enabling the rapid generation of a diverse chemical library.[10][11] This diversity is essential for systematically exploring the structure-activity relationship (SAR) and identifying compounds with optimal potency and selectivity.

A Roadmap for Discovery: From Scaffold to Preclinical Candidate

The journey from a promising scaffold to a viable drug candidate follows a structured, multi-stage workflow. This process is designed to efficiently identify active compounds, characterize their mechanism of action, and evaluate their potential for clinical development.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Preclinical Evaluation Scaffold Starting Scaffold: This compound Library Library Synthesis (Parallel Chemistry) Scaffold->Library Derivatization at 5-NH2 PrimaryScreen Primary Screen: Cell-Based Cytotoxicity Assay (e.g., XTT Assay) Library->PrimaryScreen Screen against Cancer Cell Panel Hits Active 'Hits' Identified (IC50 < 10 µM) PrimaryScreen->Hits SecondaryScreen Secondary Screen: Target-Based Assay (e.g., Kinase Inhibition) Hits->SecondaryScreen Characterize Mechanism SAR Structure-Activity Relationship (SAR) & ADME Profiling SecondaryScreen->SAR Iterative Design & Synthesis Lead Optimized 'Lead' Compound SAR->Lead InVivo In Vivo Efficacy Study (Xenograft Model) Lead->InVivo Test in Animal Model Candidate Preclinical Candidate InVivo->Candidate Demonstrate Tumor Regression G GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellCycle Cell Cycle Progression Akt->CellCycle AuroraA Aurora A Kinase CellCycle->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Apoptosis Apoptosis AuroraA->Apoptosis Inhibition leads to Spindle Mitotic Spindle Assembly Centrosome->Spindle Proliferation Uncontrolled Proliferation Spindle->Proliferation Inhibitor LEAD-001 (Pyrazole Derivative) Inhibitor->AuroraA

References

Protocol for N-functionalization of 3-cyclopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic N-Functionalization of 3-Cyclopropyl-1H-pyrazol-5-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the N-functionalization of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs.[1] This document navigates the critical challenge of regioselectivity inherent in the pyrazole system, which possesses three distinct nitrogen nucleophiles: the two adjacent ring nitrogens (N1 and N2) and the exocyclic C5-amino group. We present field-proven, step-by-step protocols for N-alkylation, N-arylation, and N-acylation, explaining the causal factors behind the choice of reagents and reaction conditions to achieve selective functionalization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

The Challenge of Regioselectivity in Pyrazole Functionalization

The this compound molecule presents a classic synthetic challenge due to prototropic tautomerism and the presence of multiple nucleophilic centers.[1] The selection of reaction conditions—including the base, solvent, and electrophile—is paramount in directing the functionalization to the desired nitrogen atom.[2][3]

  • N1 vs. N2 Tautomers: The unsubstituted pyrazole ring exists in equilibrium between two tautomeric forms. Substitution at the 3-position with a cyclopropyl group creates a steric bias. Generally, functionalization is favored at the N1 position, which is less sterically hindered than the N2 position adjacent to the bulky cyclopropyl group.[4]

  • Exocyclic Amine (C5-NH₂): The primary amine at the C5 position is also a potent nucleophile, particularly for acylation and certain alkylation reactions. Its reactivity relative to the ring nitrogens can be modulated by reaction conditions.

The strategic choice of methodology allows for the selective synthesis of N1-substituted, N2-substituted, or C5-N-substituted derivatives, each representing a distinct vector for molecular diversification.

Figure 1: Potential sites for N-functionalization on the this compound scaffold.

Protocol: Regioselective N1-Alkylation with Alkyl Halides

Direct alkylation using a base and an alkyl halide is a fundamental method for pyrazole functionalization.[5][6] The regioselectivity between N1 and N2 is highly dependent on the reaction conditions. The use of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO or DMF typically favors the thermodynamically more stable N1-alkylated product.[4]

Causality of Reagent Selection:
  • Base (K₂CO₃): A moderately strong, heterogeneous base is sufficient to deprotonate the pyrazole N-H. Its use avoids overly harsh conditions that might lead to side reactions. The nature of the counter-ion can influence regioselectivity.[2]

  • Solvent (DMF/DMSO): Polar aprotic solvents effectively solvate the potassium cation and facilitate the Sₙ2 reaction between the pyrazolate anion and the alkyl halide.

  • Temperature: Moderate temperatures (25-60 °C) are generally sufficient. Higher temperatures may decrease selectivity.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.2 M. Add finely ground potassium carbonate (K₂CO₃, 1.5 eq).

  • Electrophile Addition: Stir the suspension at room temperature for 15 minutes. Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

  • Reaction Monitoring: Heat the reaction to 50 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to isolate the N1-alkylated regioisomer.[7]

Expected Data & Characterization:
  • ¹H NMR: Expect to see characteristic peaks for the newly introduced alkyl group. The pyrazole ring protons will show shifts indicative of N1 substitution. The C4-H proton typically appears as a singlet around 5.6-6.0 ppm.[8]

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the mass of the N-alkylated product.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Alkyl Halide (R-X)1.1Alkylating Agent
Potassium Carbonate (K₂CO₃)1.5Base
Anhydrous DMF or DMSO-Solvent (0.2 M)

Protocol: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the synthesis of N-aryl pyrazoles from aryl halides.[9][10] To prevent competitive amination at the C5-amino group, it is often necessary to first protect it, for instance, with a Boc group, which is stable under the basic reaction conditions and can be removed later.[9]

Causality of Reagent Selection:
  • Catalyst (e.g., Pd₂(dba)₃): A source of Palladium(0) is required to initiate the catalytic cycle.[11]

  • Ligand (e.g., Xantphos, tBuDavePhos): A bulky, electron-rich phosphine ligand is crucial. It stabilizes the palladium center, promotes oxidative addition of the aryl halide, and facilitates reductive elimination to form the C-N bond.[10][12]

  • Base (e.g., Cs₂CO₃, K₃PO₄): A strong, non-nucleophilic base is needed to deprotonate the pyrazole N-H, forming the active nucleophile without interfering with the catalyst.

Buchwald_Hartwig_Workflow Start Start: Boc-Protected Pyrazole + Aryl Halide Mix Add Pd₂(dba)₃, Ligand (Xantphos), Base (Cs₂CO₃) in Toluene Start->Mix React Heat Reaction (e.g., 100-110 °C) Monitor by LC-MS Mix->React Workup Aqueous Work-up & Extraction React->Workup Purify Column Chromatography Workup->Purify Product_Protected N-Aryl Boc-Protected Product Purify->Product_Protected Deprotect Boc Deprotection (e.g., TFA in DCM) Product_Protected->Deprotect Final_Product Final Product: N1-Aryl-3-cyclopropyl- 1H-pyrazol-5-amine Deprotect->Final_Product

Figure 2: General workflow for the Buchwald-Hartwig N-arylation of this compound.

Detailed Step-by-Step Protocol (Post-Protection):
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine the Boc-protected this compound (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (2.5 mol%), and Xantphos (5 mol%).

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq) and anhydrous toluene (to 0.1 M).

  • Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring & Work-up: After cooling, monitor the reaction by LC-MS. If complete, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.

  • Purification: Purify the crude residue by flash column chromatography to yield the N-aryl, Boc-protected pyrazole.

  • Deprotection: Dissolve the purified product in dichloromethane (DCM) and treat with trifluoroacetic acid (TFA, 10 eq) at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent and TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate to yield the final N-aryl product.

Protocol: Selective C5-N-Acylation

Acylation of this compound can be directed to the exocyclic C5-amino group under neutral or mildly basic conditions.[13] The exocyclic amine is generally more nucleophilic than the un-ionized pyrazole ring nitrogens. Using a non-nucleophilic base like triethylamine (TEA) or pyridine prevents deprotonation of the pyrazole ring, favoring reaction at the C5-NH₂ site.[14]

Causality of Reagent Selection:
  • Acylating Agent (Acyl Chloride/Anhydride): These are highly reactive electrophiles that readily react with the primary amine.

  • Base (Pyridine/TEA): Acts as an acid scavenger to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. Pyridine can also serve as the solvent.

  • Solvent (DCM/Pyridine): An inert solvent like dichloromethane is commonly used.

Detailed Step-by-Step Protocol:
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine at 0 °C (ice bath).

  • Base Addition: Add triethylamine (1.5 eq) if using DCM as the solvent.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. If using DCM, separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. If using pyridine, remove it under reduced pressure and partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Expected Data & Characterization:
  • ¹H NMR: Appearance of a new amide N-H proton signal (typically a broad singlet) and signals corresponding to the acyl group. The two protons of the original -NH₂ group will be replaced by the single N-H proton.

  • FT-IR: A strong carbonyl (C=O) stretching band will appear around 1650-1680 cm⁻¹, and the N-H stretching region will change from a two-band signal (primary amine) to a single-band signal (secondary amide).[8]

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Acyl Chloride or Anhydride1.1Acylating Agent
Pyridine or Triethylamine1.5Acid Scavenger/Base
Anhydrous DCM-Solvent

Concluding Remarks

The N-functionalization of this compound is a critical step in the synthesis of complex molecules for drug discovery. Mastery of the regioselective protocols detailed in this guide enables chemists to precisely control the synthetic outcome. The choice of base, solvent, catalyst system, and protecting group strategy are all critical levers for directing functionalization to the desired nitrogen atom. Each protocol described herein is a self-validating system when coupled with standard analytical techniques (NMR, MS) to confirm the identity and purity of the resulting products.[15][16]

References

Application Note: Leveraging 3-cyclopropyl-1H-pyrazol-5-amine for the Development of Novel Peripherally-Selective CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Cannabinoid Receptor 1 (CB1) is a clinically validated target for treating obesity and metabolic disorders.[1] However, the therapeutic application of first-generation CB1 antagonists was terminated due to severe psychiatric side effects stemming from their activity in the central nervous system (CNS).[2][3] This has created an urgent need for peripherally-selective CB1 antagonists that can deliver metabolic benefits without CNS-related liabilities.[1][4] The pyrazole scaffold has been a cornerstone of CB1 antagonist design, with Rimonabant being the most prominent example.[5][6] This application note presents a comprehensive guide to using 3-cyclopropyl-1H-pyrazol-5-amine, a versatile chemical building block, for the discovery and development of next-generation, peripherally-restricted CB1 receptor antagonists. We provide a strategic rationale for this scaffold, detailed protocols for chemical synthesis, and a cascade of in vitro and in vivo assays for pharmacological characterization.

Introduction: The Therapeutic Rationale for CB1 Receptor Antagonism

The Endocannabinoid System and CB1 Receptor Function

The endocannabinoid system is a crucial neuromodulatory and signaling system involved in regulating a vast array of physiological processes.[7] It comprises endogenous cannabinoids (endocannabinoids), the enzymes for their synthesis and degradation, and cannabinoid receptors.[7] The two primary receptor subtypes are CB1 and CB2.[8] CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the brain but are also functionally present in numerous peripheral tissues, including the liver, adipose tissue, skeletal muscle, and pancreas, where they play a key role in energy homeostasis.[1][9][10]

Activation of the CB1 receptor, which is primarily coupled to inhibitory G (Gi/o) proteins, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[8][11][12] This signaling ultimately regulates appetite, lipogenesis, and insulin sensitivity.[4]

CB1 Antagonism: A Proven but Flawed Approach for Metabolic Disorders

The overactivity of the endocannabinoid system is strongly associated with obesity and its metabolic complications.[4][13] This provided a compelling rationale for the development of CB1 receptor antagonists. The landmark compound, Rimonabant (SR141716A), a pyrazole-based antagonist/inverse agonist, was approved in Europe for the treatment of obesity.[1] Clinical trials demonstrated its efficacy in reducing body weight and improving cardiometabolic risk factors.[4] However, its blockade of central CB1 receptors led to significant dose-dependent psychiatric adverse effects, including anxiety, depression, and suicidal ideation, resulting in its market withdrawal.[1][2]

The Modern Imperative: Peripherally-Selective CB1 Antagonists

The Rimonabant story underscored a critical lesson: the therapeutic benefits of CB1 antagonism for metabolic diseases are largely mediated by peripheral receptors. Therefore, the current drug discovery paradigm focuses on developing peripherally-restricted CB1 antagonists. These molecules are designed to have poor blood-brain barrier penetration, thereby minimizing CNS exposure and avoiding the psychiatric side effects of their predecessors while retaining efficacy in relevant metabolic tissues.[2][14]

The this compound Scaffold: A Strategic Starting Point

The this compound scaffold offers a unique and advantageous starting point for designing novel CB1 antagonists. It retains the core pyrazole structure known for high-affinity CB1 binding while introducing modifications that can be exploited to fine-tune pharmacological properties.

Chemical Properties and Advantages

The pyrazole core is a proven pharmacophore for CB1 antagonism.[15][16][17] The 5-amino group on the this compound scaffold serves as a critical chemical handle. It allows for the straightforward introduction of a carboxamide moiety, a key structural feature for potent antagonistic activity in this class of compounds.[15][18]

Rationale for the Cyclopropyl Moiety

While classic antagonists like Rimonabant feature an aryl group at the pyrazole's 5-position, the substitution with a cyclopropyl group offers several potential advantages:

  • Novelty and IP Space: It provides a distinct chemical space from first-generation antagonists.

  • Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation.

  • Physicochemical Properties: It can modulate lipophilicity and other properties that influence pharmacokinetics and peripheral selectivity. Research into diaryl-pyrazole derivatives containing cycloalkyl building blocks has led to potent CB1 antagonists.[6]

General Drug Discovery Workflow

The development of a novel CB1 antagonist from this scaffold follows a logical, multi-stage workflow. The process begins with chemical synthesis to create a library of diverse analogues, which are then subjected to a rigorous in vitro screening cascade to identify potent and functionally active compounds. Promising candidates are then advanced to in vivo models for efficacy and safety assessment.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Validation Start This compound Synth Parallel Synthesis: - N1-Aryl Substitution - C5-Amide Formation Start->Synth Library Diverse Compound Library Synth->Library Binding Primary Screen: CB1 Radioligand Binding Assay (Determine Affinity - Ki) Library->Binding Functional Secondary Screen: cAMP Functional Assay (Confirm Antagonism - IC50) Binding->Functional Selectivity Selectivity Screen: CB2 Binding Assay Functional->Selectivity ADME In Vitro ADME: - Metabolic Stability (Microsomes) - BBB Permeability (e.g., PAMPA) Selectivity->ADME PK Pharmacokinetics: - Oral Bioavailability - Brain:Plasma Ratio ADME->PK Efficacy Efficacy Model: Diet-Induced Obese (DIO) Mice PK->Efficacy Candidate Preclinical Candidate Efficacy->Candidate G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist CB1 Agonist CB1 CB1 Receptor Agonist->CB1 Activates Antagonist Test Compound (Antagonist) Antagonist->CB1 Blocks Gi Gi/o Protein (αβγ) CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response ↓ Downstream Cellular Response cAMP->Response

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to the development of numerous blockbuster drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like celecoxib to anticancer drugs and treatments for erectile dysfunction such as sildenafil.[1][3] The metabolic stability of the pyrazole ring further enhances its attractiveness as a core structural motif in drug design.[1] The continuous exploration of pyrazole derivatives necessitates robust and efficient screening methodologies to identify novel bioactive compounds.[2][4] High-throughput screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid evaluation of large and diverse chemical libraries.[5]

This comprehensive guide provides a detailed experimental framework for the high-throughput screening of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for key experimental choices, ensuring a self-validating and reproducible workflow.

Pillar 1: Assay Selection and Development - The Foundation of a Successful Screen

The choice of assay is paramount to the success of any HTS campaign. It must be sensitive, robust, miniaturizable, and relevant to the biological question being addressed. For screening pyrazole derivatives, which are known to modulate a wide array of biological targets, both biochemical and cell-based assays are highly applicable.[6][7]

Biochemical Assays: These assays are ideal for screening compounds against a purified target protein, such as a kinase or a receptor. They offer a direct measure of a compound's ability to interact with the target. A common example is a kinase inhibition assay, which quantifies the ability of a compound to block the phosphorylation of a substrate.[8]

Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating the effect of compounds on whole cells.[7] They can measure a variety of endpoints, including cell viability, apoptosis, cell cycle progression, and the modulation of specific signaling pathways.[7][9] For instance, an MTT assay can be used to assess the cytotoxic effects of pyrazole derivatives on cancer cell lines.[10][11]

Causality in Assay Choice: Why a Kinase Inhibition Assay is a Strong Starting Point

Many pyrazole derivatives have been identified as potent kinase inhibitors.[3][6] Kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequently dysregulated in diseases like cancer. Therefore, a biochemical kinase inhibition assay represents a logical and high-value starting point for screening a pyrazole library. This approach allows for the direct identification of compounds that modulate a specific, well-defined molecular target.

Pillar 2: A Validating HTS Workflow for Pyrazole Kinase Inhibitors

A robust HTS workflow is a self-validating system, incorporating multiple checkpoints to ensure data quality and minimize false positives and negatives.[12][13] The following workflow is designed for a typical HTS campaign to identify pyrazole-based kinase inhibitors.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Hit Confirmation & Validation A Compound Library Preparation (Pyrazole Derivatives in DMSO) B Assay Plate Preparation (384-well format) A->B Dilution & Plating C Reagent Dispensing (Kinase, Substrate, ATP) B->C Automated Liquid Handling D Compound Dispensing C->D E Incubation D->E F Signal Detection (Luminescence/Fluorescence) E->F G Data Acquisition F->G H Raw Data Normalization G->H I Calculation of % Inhibition H->I K Hit Identification (Threshold-based) I->K J Z'-Factor Calculation J->H Quality Control L Hit Re-synthesis/ Re-purification K->L M Dose-Response Curve Generation (IC50 Determination) L->M N Orthogonal Assays (e.g., Biophysical Binding Assay) M->N O Counter-Screening (Selectivity Profiling) N->O P Validated Hits O->P

Caption: High-throughput screening workflow for pyrazole kinase inhibitors.

Detailed Protocol: Homogeneous Luminescent Kinase Assay

This protocol outlines a common method for assessing the inhibitory activity of pyrazole compounds against a target kinase using a luminescent readout that measures the amount of ATP remaining in the well after the kinase reaction.

Materials:

  • Purified kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing MgCl₂)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white, opaque microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multimode plate reader with luminescence detection capabilities

  • Pyrazole compound library dissolved in 100% DMSO

Experimental Protocol:

  • Compound Plate Preparation:

    • Prepare serial dilutions of the pyrazole compound library in 100% DMSO in a 384-well source plate.

    • Typically, a single concentration (e.g., 10 µM) is used for the primary screen.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense the kinase and substrate solution in kinase assay buffer into the wells of a 384-well assay plate.

  • Compound Transfer:

    • Transfer a small volume (e.g., 20-50 nL) of the pyrazole compounds from the source plate to the assay plate using an acoustic liquid handler or pin tool.

    • Include appropriate controls:

      • Negative controls (0% inhibition): Wells containing DMSO only.

      • Positive controls (100% inhibition): Wells containing a known potent inhibitor of the target kinase.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[8]

  • Signal Detection:

    • Terminate the kinase reaction and measure the remaining ATP using a commercial luminescent assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents.

    • Read the luminescence signal on a plate reader.

Data Presentation: Representative HTS Data Summary

ParameterValueRationale
Plate Format384-wellBalances throughput and reagent consumption.
Assay Volume10 µLMiniaturization to reduce costs.[14]
Pyrazole Concentration10 µMA common starting concentration for primary screens.
DMSO Concentration< 0.5%Minimizes solvent effects on the assay.
Incubation Time60 minutesOptimized to ensure linear reaction kinetics.
Incubation Temperature30°COptimal for most kinase activities.[8]
Z'-Factor> 0.5Indicates a robust and reliable assay.

Pillar 3: Data Analysis and Hit Validation - From Data to Decisions

The vast amount of data generated from an HTS campaign requires rigorous statistical analysis to identify true "hits" while minimizing false positives.[15][16]

Data Normalization and Quality Control

Raw data from each plate must be normalized to account for plate-to-plate and intra-plate variability.[15] A common method is to normalize the data based on the positive and negative controls on each plate. The Z'-factor is a statistical parameter used to assess the quality of the HTS assay. A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15]

Hit Identification and Confirmation

A "hit" is a compound that produces a significant and reproducible effect in the primary assay. A common approach is to set a threshold for activity, for example, three standard deviations from the mean of the negative controls.

It is crucial to understand that primary HTS hits are not validated drugs.[17][18] They are merely starting points that require further investigation. The hit validation process is a critical step to eliminate false positives and prioritize the most promising compounds for further development.[5][12]

Hit Validation Cascade:

  • Hit Re-confirmation: Re-test the initial hits in the primary assay to confirm their activity.

  • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (IC50 value).

  • Orthogonal Assays: Validate the hits using a different assay technology that measures a distinct biophysical or biological parameter. For example, a biophysical assay like Surface Plasmon Resonance (SPR) can confirm direct binding of the pyrazole derivative to the target kinase.[17]

  • Counter-Screens: Perform assays to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors) or are non-specific, promiscuous inhibitors.[12]

  • Selectivity Profiling: Test the validated hits against a panel of related kinases to assess their selectivity.

Hit_Validation A Primary HTS Hits B Hit Re-confirmation A->B C Dose-Response (IC50) B->C D Orthogonal Assay (e.g., SPR) C->D E Counter-Screen (Assay Interference) C->E F Selectivity Profiling D->F E->F G Validated Lead Candidates F->G

Caption: A typical hit validation cascade for HTS.

Troubleshooting Common HTS Issues

Even with a well-designed protocol, issues can arise during an HTS campaign. Automation can help to reduce variability and human error.[13]

IssuePotential Cause(s)Troubleshooting Strategy
Low Z'-Factor Reagent instability, inconsistent liquid handling, high background signal.Check reagent stability, optimize liquid handler performance, use high-quality plates.
High False Positive Rate Promiscuous inhibitors, assay interference (e.g., autofluorescence).Implement counter-screens and orthogonal assays early in the validation process.[12]
Poor Reproducibility Inconsistent cell plating, edge effects on plates, compound precipitation.Optimize cell seeding protocols, avoid using outer wells, check compound solubility.

Conclusion: Accelerating Drug Discovery with Rigorous H-T-S

The pyrazole scaffold will undoubtedly continue to be a fruitful source of new therapeutic agents. High-throughput screening provides a powerful engine for exploring the vast chemical space of pyrazole derivatives. By adhering to the principles of robust assay design, implementing a self-validating workflow, and conducting rigorous data analysis and hit validation, researchers can significantly increase the probability of identifying novel and potent drug candidates. This guide provides a foundational framework that can be adapted and optimized for specific biological targets and research objectives, ultimately accelerating the journey from a chemical library to a life-changing medicine.

References

The Versatile Building Block: A Technical Guide to 3-cyclopropyl-1H-pyrazol-5-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active compounds.[1] Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry and drug discovery.[2] Among the myriad of pyrazole derivatives, 3-cyclopropyl-1H-pyrazol-5-amine stands out as a particularly valuable building block. The incorporation of a cyclopropyl group often enhances metabolic stability and binding affinity to biological targets, making this reagent a sought-after component in the synthesis of novel therapeutic agents and functional materials.

This comprehensive guide provides an in-depth exploration of this compound as a versatile building block in organic synthesis. We will delve into its preparation, key applications, and provide detailed, field-proven protocols for its use in the synthesis of high-value compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Synthesis of the Core Building Block: this compound

The efficient synthesis of this compound is paramount to its utility as a building block. A common and effective method involves a two-step process starting from ethyl cyclopropanecarboxylate.

Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile

The first step is the synthesis of the key intermediate, 3-cyclopropyl-3-oxopropanenitrile. This is typically achieved through a Claisen condensation reaction between ethyl cyclopropanecarboxylate and acetonitrile.

Reaction Scheme:

cluster_0 Synthesis of 3-cyclopropyl-3-oxopropanenitrile Ethyl cyclopropanecarboxylate Ethyl cyclopropanecarboxylate Sodium hydride 1. NaH, Dioxane Ethyl cyclopropanecarboxylate->Sodium hydride + Acetonitrile Acetonitrile Acetonitrile Workup 2. H3O+ Sodium hydride->Workup 3-cyclopropyl-3-oxopropanenitrile 3-cyclopropyl-3-oxopropanenitrile Workup->3-cyclopropyl-3-oxopropanenitrile

Caption: Synthesis of 3-cyclopropyl-3-oxopropanenitrile.

Protocol 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile [1]

  • Materials:

    • Sodium hydride (80% dispersion in oil, 4.5 g, 0.15 mol)

    • Anhydrous dioxane (300 ml)

    • Acetonitrile (7.5 ml, 0.15 mol)

    • Ethyl cyclopropanecarboxylate (0.125 mol)

    • Water

    • Methylene chloride

    • Diluted hydrochloric acid

    • Anhydrous sodium sulfate

    • Cyclohexane

    • Ethyl acetate

  • Procedure:

    • Suspend sodium hydride in 200 ml of anhydrous dioxane in a flame-dried flask under an inert atmosphere.

    • Add acetonitrile dropwise to the suspension.

    • After 20 minutes, add a solution of ethyl cyclopropanecarboxylate in 100 ml of dioxane.

    • Heat the mixture at reflux for 3 hours with stirring.

    • Cool the reaction mixture and add 400 ml of water.

    • Extract the unreacted starting material with methylene chloride.

    • Acidify the aqueous layer with diluted hydrochloric acid and extract with methylene chloride.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to dryness.

    • Purify the residue by column chromatography (cyclohexane-ethyl acetate) to afford 3-cyclopropyl-3-oxopropanenitrile.

  • Expected Yield: 57%

Step 2: Synthesis of this compound

The final step is the cyclization of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate to form the desired aminopyrazole.

Reaction Scheme:

cluster_1 Synthesis of this compound 3-cyclopropyl-3-oxopropanenitrile 3-cyclopropyl-3-oxopropanenitrile Ethanol Ethanol, Reflux 3-cyclopropyl-3-oxopropanenitrile->Ethanol + Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate This compound This compound Ethanol->this compound

Caption: Synthesis of this compound.

Protocol 2: Synthesis of this compound [1]

  • Materials:

    • 3-cyclopropyl-3-oxopropanenitrile (5 g, 0.046 mol)

    • Ethanol (200 ml)

    • Hydrazine hydrate (2.26 ml, 0.046 mol)

    • Methylene chloride

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-cyclopropyl-3-oxopropanenitrile in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Heat the solution at reflux for 5 hours.

    • Evaporate the solvent under vacuum.

    • Re-dissolve the residue in methylene chloride and wash several times with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound.

Applications in the Synthesis of Bioactive Molecules

This compound is a versatile precursor for a variety of valuable compounds, particularly in the pharmaceutical industry. Its primary amine and the adjacent pyrazole nitrogen offer multiple sites for functionalization.

N-Acylation: A Gateway to Diverse Amide Libraries

The primary amine of this compound readily undergoes N-acylation with a wide range of acylating agents, such as acid chlorides and anhydrides. This reaction is fundamental for creating libraries of amide derivatives for structure-activity relationship (SAR) studies. These amides have shown significant potential as antimicrobial and anticancer agents.[3][4]

General Reaction Scheme:

cluster_2 N-Acylation of this compound This compound This compound Base Base (e.g., TEA), Solvent This compound->Base + Acylating Agent Acylating Agent R-COCl or (RCO)2O N-acylated product N-(3-cyclopropyl-1H-pyrazol-5-yl)amide Base->N-acylated product

Caption: General scheme for N-acylation.

Protocol 3: General Procedure for N-Acylation

  • Materials:

    • This compound (1.0 eq)

    • Appropriate acid chloride (1.0 eq)

    • Triethylamine (TEA) (3.0 eq)

    • Dry dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve this compound in dry DCM and cool to 0-5 °C in an ice bath.

    • Add triethylamine to the cold reaction mixture and stir for 10 minutes.

    • Add the corresponding acid chloride dropwise.

    • Stir the mixture at room temperature for 4-5 hours, monitoring the reaction progress by TLC.

    • Upon completion, add water to the reaction mixture.

    • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the crude product by column chromatography or recrystallization.

Table 1: Examples of N-Acylated Derivatives and Their Reported Biological Activities

Acylating AgentProductBiological ActivityReference
2,4-Dichlorobenzoyl chlorideN-(3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamideAntimicrobial[5]
2-PhenylacetamideN-(3-cyclopropyl-1H-pyrazol-5-yl)-2-phenylacetamideAntitumor[1]
4-Methoxybenzoyl chlorideN-(3-cyclopropyl-1H-pyrazol-5-yl)-4-methoxybenzamideAntitumor[1]
Synthesis of Pyrazolo[1,5-a]pyrimidines: Accessing Privileged Scaffolds

A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[6][7] The synthesis is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent.

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen and the second carbonyl group, and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine core.[6] The regioselectivity of the reaction is often controlled by the nature of the substituents on the 1,3-dicarbonyl compound.

General Reaction Scheme:

cluster_3 Synthesis of Pyrazolo[1,5-a]pyrimidines This compound This compound Acid/Base Catalyst Acid or Base Catalyst, Heat This compound->Acid/Base Catalyst + 1,3-Dicarbonyl 1,3-Dicarbonyl R1-CO-CH2-CO-R2 Pyrazolo[1,5-a]pyrimidine Substituted Pyrazolo[1,5-a]pyrimidine Acid/Base Catalyst->Pyrazolo[1,5-a]pyrimidine

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Protocol 4: Synthesis of a 2-cyclopropyl-pyrazolo[1,5-a]pyrimidine Derivative

  • Materials:

    • This compound (1.0 eq)

    • A 1,3-dicarbonyl compound (e.g., acetylacetone) (1.1 eq)

    • Glacial acetic acid

  • Procedure:

    • Combine this compound and the 1,3-dicarbonyl compound in a flask containing glacial acetic acid.

    • Heat the reaction mixture at reflux for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and dry it.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the reactivity of its amino group provide a reliable platform for the synthesis of diverse and complex molecular architectures. The demonstrated applications in the construction of N-acyl derivatives and pyrazolo[1,5-a]pyrimidines highlight its significance in the development of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.

References

Application Notes and Protocols for the Analytical Characterization of 3-cyclopropyl-1H-pyrazol-5-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-cyclopropyl-1H-pyrazol-5-amine in Drug Discovery

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural motif, featuring a pyrazole core substituted with a reactive amino group and a conformationally rigid cyclopropyl moiety, makes it a sought-after intermediate in the synthesis of a wide array of pharmacologically active compounds. Derivatives of this scaffold have shown promise in various therapeutic areas, including oncology and anti-inflammatory applications.[1]

Given its role as a key starting material, the purity and structural integrity of this compound and its subsequent reaction products are of paramount importance. A comprehensive analytical characterization is not merely a quality control measure; it is a fundamental necessity to ensure the safety, efficacy, and reproducibility of the final drug substance. This guide provides a detailed framework of analytical techniques and robust protocols for the unambiguous characterization of reaction products originating from this compound, designed for researchers, scientists, and drug development professionals.

An Integrated Analytical Workflow for Comprehensive Characterization

A multi-technique approach is essential for the thorough characterization of this compound reaction products. Each technique provides a unique piece of the structural and purity puzzle. The interplay between these methods ensures a self-validating analytical package.

Analytical Workflow Integrated Analytical Workflow cluster_synthesis Synthesis & Reaction Work-up cluster_primary_char Primary Characterization cluster_structural_elucidation Structural Elucidation cluster_physicochemical_props Physicochemical Properties Synthesis Synthesis of This compound Reaction Product HPLC HPLC (Purity & Impurity Profile) Synthesis->HPLC Initial Purity Assessment MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Direct Infusion for MW Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Confirmation) Synthesis->NMR Definitive Structure Confirmation FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR Functional Group Analysis Thermal Thermal Analysis (DSC/TGA) (Polymorphism & Stability) Synthesis->Thermal Solid-State Characterization HPLC->MS LC-MS for Impurity Identification NMR->FTIR Cross-verification of Functional Groups

Caption: Integrated workflow for the comprehensive analytical characterization of this compound reaction products.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone for assessing the purity of this compound and its derivatives. A well-developed reversed-phase HPLC (RP-HPLC) method is crucial for separating the main component from starting materials, intermediates, and byproducts. The choice of a C18 stationary phase is standard for this class of moderately polar compounds. The mobile phase composition, particularly the pH, is a critical parameter. Given the basic nature of the amino group, a slightly acidic mobile phase (e.g., using formic or trifluoroacetic acid) can improve peak shape by ensuring the analyte is in a single protonation state. A gradient elution is generally preferred to resolve compounds with a range of polarities.

Trustworthiness: Method validation is non-negotiable and must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] This ensures the reliability of the purity data. System suitability tests, as outlined in the United States Pharmacopeia (USP) General Chapter <621>, must be performed before any analysis to demonstrate the performance of the chromatographic system.[3]

Protocol: RP-HPLC Method for Purity Determination
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction product.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Determine the purity of the main peak by area normalization.

    • Identify and quantify any impurities relative to the main peak.

Structural Elucidation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum will provide key information on the substitution pattern of the pyrazole ring and the integrity of the cyclopropyl group. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for confirming connectivity.

Expected ¹H and ¹³C NMR Data for this compound:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Cyclopropyl-CH~1.70-1.80 (m)~8.0-10.0
Cyclopropyl-CH₂~0.50-0.60 (m) and ~0.80-0.90 (m)~5.0-7.0
Pyrazole-H4~5.40-5.50 (s)~90.0-95.0
Pyrazole-C3-~150.0-155.0
Pyrazole-C5-~155.0-160.0
NH/NH₂Broad, variable-

Note: Chemical shifts are predictive and can vary based on solvent and substitution on the amino group.

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC) to resolve structural ambiguities.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign all proton and carbon signals to the molecular structure.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation patterns. For routine analysis, coupling HPLC with a mass spectrometer (LC-MS) is highly efficient for identifying impurities. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Electron ionization (EI) is a common technique that induces fragmentation.

Expected Fragmentation Pattern (EI-MS): The fragmentation of aminopyrazoles can be complex. Key fragmentation pathways may involve:

  • Loss of a hydrogen atom from the molecular ion.

  • Cleavage of the cyclopropyl ring.

  • Ring opening of the pyrazole nucleus.

  • Loss of HCN or N₂.

MS_Fragmentation Predicted EI-MS Fragmentation of this compound M [M]⁺˙ m/z 123 M_minus_H [M-H]⁺ m/z 122 M->M_minus_H -H• M_minus_N2 [M-N₂]⁺˙ m/z 95 M->M_minus_N2 -N₂ M_minus_C3H5 [M-C₃H₅]⁺ m/z 82 M->M_minus_C3H5 -•C₃H₅ Fragment_81 [C₄H₅N₂]⁺ m/z 81 M_minus_C3H5->Fragment_81 -H•

Caption: A simplified predicted fragmentation pathway for this compound under electron ionization.

Protocol: LC-MS Analysis
  • Instrumentation:

    • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Chromatographic Conditions:

    • Use the same HPLC method as described for purity analysis.

  • Mass Spectrometry Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Determine the m/z of the molecular ion ([M+H]⁺).

    • For HRMS, compare the measured mass to the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern of the parent compound and any detected impurities.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound derivatives, FT-IR is particularly useful for confirming the presence of the N-H bonds of the amine and the pyrazole ring, as well as the C-H bonds of the cyclopropyl group and the C=N and C=C bonds of the pyrazole ring.

Expected Characteristic FT-IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3400-3200 (two bands for primary amine)
N-H (Pyrazole)Stretching~3150 (broad)
C-H (Cyclopropyl)Stretching~3080
C=N (Pyrazole)Stretching~1620
C=C (Pyrazole)Stretching~1580
N-HBending~1600
Protocol: FT-IR Analysis
  • Instrumentation:

    • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Assign the major absorption bands to the corresponding functional groups.

Physicochemical Characterization: Thermal Analysis

Expertise & Experience: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physicochemical properties of a solid material, including its melting point, thermal stability, and the presence of polymorphs or solvates.[4]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and detect polymorphism.

  • TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of residual solvents or water.

Protocol: DSC and TGA Analysis
  • Instrumentation:

    • DSC instrument.

    • TGA instrument.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • DSC Method:

    • Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Method:

    • Temperature Program: Heat from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of any thermal events (e.g., melting).

    • TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.

Conclusion

The analytical characterization of this compound and its reaction products requires a multi-faceted approach that combines chromatographic separation with spectroscopic and thermal analysis. The protocols outlined in this guide provide a robust framework for ensuring the identity, purity, and quality of these critical pharmaceutical intermediates. Adherence to established validation guidelines, such as those from the ICH and USP, is essential for generating reliable and defensible analytical data in a research and development setting.

References

Application Notes and Protocols for Evaluating the Efficacy of 3-Cyclopropyl-1H-pyrazol-5-amine Analogs In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Drug Discovery and the Rationale for a Tiered In Vitro Efficacy Evaluation

The 3-cyclopropyl-1H-pyrazol-5-amine scaffold represents a privileged structure in medicinal chemistry. Pyrazole-containing compounds are prevalent in numerous FDA-approved drugs, demonstrating a wide range of biological activities.[1][2][3] Their ability to act as bioisosteres for other aromatic rings and participate in hydrogen bonding allows them to interact with a variety of biological targets, most notably protein kinases.[2][4] Given this predisposition, a robust and tiered in vitro testing strategy is paramount to efficiently identify and characterize the efficacy and mechanism of action of novel analogs based on this scaffold.

This guide provides a comprehensive framework for the in vitro evaluation of this compound analogs, designed for researchers, scientists, and drug development professionals. Our approach is structured to progress logically from broad, high-throughput biochemical screens to more complex, physiologically relevant cell-based assays. This tiered strategy ensures that resources are focused on the most promising candidates, providing a deep understanding of their biochemical potency, target engagement within the native cellular environment, and ultimate effect on cell viability.

We will detail the experimental principles, step-by-step protocols, and data interpretation for a suite of assays, including:

  • Biochemical Kinase Inhibition Assays: To determine the direct inhibitory activity of the analogs against purified target kinases.

  • Cellular Target Engagement Assays: To confirm that the compounds can enter cells and bind to their intended target in a physiological context.

  • Cell Viability Assays: To assess the downstream functional consequences of target engagement on cell proliferation and health.

Each protocol is designed as a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Tier 1: High-Throughput Biochemical Screening for Kinase Inhibition

The initial step in evaluating a new series of pyrazole analogs, presumed to be kinase inhibitors, is to assess their direct inhibitory effect on the purified target enzyme.[5][6] Homogeneous Time-Resolved Fluorescence (HTRF) and related Förster Resonance Energy Transfer (FRET) assays are ideal for this purpose due to their high sensitivity, robustness, and amenability to high-throughput screening (HTS).[7][8][9][10][11]

Principle of the LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that directly measures the affinity of a test compound for a kinase.[12][13][14] It relies on the FRET between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's active site. When both are bound, FRET occurs. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[12][15] This assay is particularly advantageous as it is independent of enzyme activity and can detect inhibitors that bind to the ATP site, including both Type I and Type II inhibitors.[13][14]

Diagram: LanthaScreen™ Eu Kinase Binding Assay Workflow

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly (384-well plate) Compound 1. Prepare 3X Compound Serial Dilutions Add_Cmpd Add 5 µL Compound Kinase_Ab 2. Prepare 3X Kinase/ Eu-Antibody Mix Add_Kinase Add 5 µL Kinase/Ab Mix Tracer 3. Prepare 3X AlexaFluor-Tracer Add_Tracer Add 5 µL Tracer Incubate Incubate ~60 min at RT Read Read Plate (TR-FRET Reader) Incubate->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Caption: A streamlined workflow for the LanthaScreen™ binding assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay user guide.[15][16]

1. Reagent Preparation:

  • 1X Kinase Buffer A: Prepare a 1X solution from a 5X stock (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]

  • Compound Dilution Series (3X):

    • Perform a serial dilution of the this compound analogs in 100% DMSO.

    • Create an intermediate dilution plate by diluting the DMSO stock into 1X Kinase Buffer A to achieve a 3X final assay concentration with a constant DMSO percentage (typically 3%).

  • Kinase/Antibody Mixture (3X):

    • Dilute the target kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer A to 3X the final desired concentrations (e.g., 15 nM kinase, 6 nM antibody).[16] Note: Optimal concentrations may need to be determined empirically.

  • Tracer Solution (3X):

    • Dilute the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A to 3X the final desired concentration. The optimal tracer concentration is typically near its Kd for the kinase and should be determined experimentally.[12]

2. Assay Procedure (384-well Plate):

  • Add 5 µL of the 3X compound serial dilutions to the appropriate wells of a 384-well assay plate.[12][13][14] Include "no compound" (DMSO only) controls for maximum FRET signal and a control inhibitor (e.g., staurosporine) for minimum FRET signal.

  • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.[12][13][14]

  • Add 5 µL of the 3X Tracer solution to all wells.[12][13][14]

  • Cover the plate and incubate for 60 minutes at room temperature, protected from light.[14]

  • Read the plate on a TR-FRET-compatible microplate reader, measuring emission at 615 nm (Eu donor) and 665 nm (Alexa Fluor™ 647 acceptor).

3. Data Analysis:

  • Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm) for each well.[12]

  • Normalize the data using the "no compound" (0% inhibition) and control inhibitor (100% inhibition) wells.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each analog.

ParameterDescriptionTypical Value Range
Kinase Concentration Final concentration of the purified kinase in the assay.1-10 nM
Tracer Concentration Final concentration of the fluorescent tracer.1-100 nM (near Kd)
Antibody Concentration Final concentration of the Eu-labeled antibody.2-5 nM
Incubation Time Duration for binding equilibrium to be reached.60 minutes
Final DMSO % Final concentration of DMSO in the assay wells.1%

Tier 2: Validating Intracellular Target Engagement

A potent biochemical inhibitor is of little therapeutic value if it cannot effectively reach and bind to its target within a living cell. Therefore, the next critical step is to confirm target engagement in a cellular context. The NanoBRET™ Target Engagement (TE) Assay and the Cellular Thermal Shift Assay (CETSA) are two powerful, complementary methods for this purpose.

Principle of the NanoBRET™ Target Engagement Assay

The NanoBRET™ TE Assay measures compound binding to a target protein in intact cells.[17] The technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds to the target (the acceptor).[18] When a test compound enters the cell and competes with the tracer for binding to the NanoLuc®-fusion protein, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.[17][18]

Diagram: NanoBRET™ Target Engagement Principle

NanoBRET_Principle cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present Target1 Target Protein NanoLuc® (Donor) Tracer1 Fluorescent Tracer (Acceptor) Target1:f1->Tracer1 Binding BRET High BRET Signal Tracer1->BRET Energy Transfer Target2 Target Protein NanoLuc® (Donor) Inhibitor Test Compound Target2:f0->Inhibitor Binding Tracer2 Fluorescent Tracer NoBRET Low BRET Signal

Caption: Competitive displacement of a tracer by a test compound reduces BRET.

Protocol: NanoBRET™ Target Engagement Assay

This protocol is a generalized procedure based on Promega's NanoBRET™ TE methodology.[17][18][19]

1. Cell Preparation:

  • Transfect host cells (e.g., HEK293T) with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Incubate the transfected cells for 24 hours to allow for protein expression.[18]

  • Harvest the cells and resuspend them in Opti-MEM™ I medium at a concentration of 2x10^5 cells/mL.[19]

2. Assay Procedure (White 96-well Plate):

  • Prepare serial dilutions of the this compound analogs and the NanoBRET™ tracer in Opti-MEM™ I.

  • In a white, opaque 96-well assay plate, combine the test compounds and the tracer.

  • Add 38 µL of the cell suspension to each well.[19]

  • Equilibrate the plate for 2 hours at 37°C in a 5% CO2 incubator.[19]

3. Signal Detection:

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor to quench any signal from lysed cells.[18]

  • Add 20 µL of the substrate solution to each well.[19]

  • Read the plate within 20 minutes on a luminometer capable of dual-filtered luminescence measurement. Measure donor emission (~450 nm) and acceptor emission (~610 nm).[19]

4. Data Analysis:

  • Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission for each well.

  • Normalize the BRET ratios to vehicle controls (0% inhibition) and a high concentration of a known binder (100% inhibition).

  • Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the curve to a sigmoidal dose-response model to determine the cellular IC50.

Principle of the Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that directly measures drug-target interaction in a cellular environment.[20] The principle is based on ligand-induced thermal stabilization of the target protein.[20][21] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation.[22] In a typical CETSA experiment, cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of soluble, non-denatured target protein remaining is then quantified, typically by Western blot or other protein detection methods.[23][24]

Protocol: Isothermal Dose-Response CETSA®

This protocol describes an isothermal dose-response fingerprint (ITDRF) experiment, which is highly suitable for determining cellular potency.[23]

1. Cell Treatment and Heating:

  • Culture cells to ~80% confluency.

  • Treat the cells with a serial dilution of the this compound analogs for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat all samples at a predetermined melt temperature (Tm) for 3 minutes using a PCR machine. This Tm is the temperature at which approximately 50% of the target protein denatures in the absence of a ligand and must be determined empirically beforehand.

  • Immediately cool the samples on ice.

2. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Collect the supernatant (soluble fraction).

  • Quantify the amount of the target protein in the supernatant using a suitable method, such as Western blotting, ELISA, or mass spectrometry.

3. Data Analysis:

  • Quantify the band intensity (for Western blot) or signal for each sample.

  • Normalize the data to the vehicle control.

  • Plot the normalized soluble protein fraction against the logarithm of the compound concentration.

  • Fit the data to determine the EC50, representing the concentration at which the compound provides 50% stabilization of the target protein.

ParameterDescriptionTypical Value Range
Cell Type A cell line endogenously expressing the target kinase.Varies by target
Compound Incubation Duration of cell treatment with the analogs.1-4 hours
CETSA Melt Temp (Tm) The single temperature used for the heat challenge.45-65 °C (Target-dependent)
Heating Time Duration of the heat challenge.3 minutes
Detection Method Method used to quantify soluble target protein.Western Blot, ELISA

Tier 3: Assessing Functional Cellular Outcomes

The final tier of in vitro evaluation is to measure the functional consequence of target engagement. For kinase inhibitors, this often translates to an anti-proliferative or cytotoxic effect. Cell viability assays are used to quantify the number of living, metabolically active cells after treatment with the test compounds.[25]

Principle of the CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[26][27] The assay reagent lyses the cells to release ATP and provides luciferase and its substrate. The resulting luminescence is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in culture.[26][27] This "add-mix-measure" protocol is rapid, highly sensitive, and well-suited for HTS.[25]

Protocol: CellTiter-Glo® 2.0 Cell Viability Assay

This protocol is based on the Promega CellTiter-Glo® 2.0 Assay.[27]

1. Cell Plating and Dosing:

  • Seed a cancer cell line of interest into a 96-well, white-walled, clear-bottom plate at a predetermined optimal density.

  • Allow the cells to attach and grow for 24 hours.

  • Treat the cells with a serial dilution of the this compound analogs. Include vehicle controls.

  • Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 48-72 hours).

2. Assay Procedure:

  • Equilibrate the assay plate and the CellTiter-Glo® 2.0 reagent to room temperature.

  • Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

3. Data Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Normalize the data to the vehicle-treated control wells (100% viability).

  • Plot the percent viability against the logarithm of the compound concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This tiered in vitro testing cascade provides a robust and efficient framework for characterizing the efficacy of novel this compound analogs. By systematically progressing from biochemical potency (LanthaScreen™) to cellular target engagement (NanoBRET™, CETSA®) and finally to a functional cellular outcome (CellTiter-Glo®), researchers can build a comprehensive data package. This approach ensures that lead optimization efforts are guided by a thorough understanding of a compound's mechanism of action, ultimately accelerating the drug discovery process.

References

Application Notes and Protocols: A Scalable Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 3-cyclopropyl-1H-pyrazol-5-amine, a valuable building block in the development of novel therapeutics. The synthesis commences with a Claisen condensation to form the key intermediate, 3-cyclopropyl-3-oxopropanenitrile, followed by a cyclization reaction with hydrazine hydrate. This document provides not only step-by-step protocols but also delves into the mechanistic rationale, scale-up considerations, safety protocols, and analytical methods essential for ensuring the production of high-purity material suitable for preclinical studies.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The unique electronic properties and conformational rigidity of the pyrazole ring enable it to serve as an effective pharmacophore, engaging with a variety of biological targets.[2] Specifically, this compound is a highly sought-after intermediate in the synthesis of kinase inhibitors and other targeted therapies, where the cyclopropyl moiety often imparts favorable metabolic stability and binding affinity.[3] As drug candidates progress from discovery to preclinical evaluation, the demand for kilogram-scale quantities of high-purity starting materials necessitates the development of a scalable and reproducible synthetic route. This application note addresses this critical need by providing a detailed and validated process for the synthesis of this compound, with a focus on practical execution and safety for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence, as illustrated below. The initial step involves the formation of a β-ketonitrile intermediate via a Claisen condensation, followed by a Knorr-type pyrazole synthesis.

Synthesis_Workflow A Ethyl Cyclopropanecarboxylate + Acetonitrile B Claisen Condensation A->B C 3-Cyclopropyl-3-oxopropanenitrile (β-Ketonitrile Intermediate) B->C Formation of β-Ketonitrile E Cyclization (Knorr Pyrazole Synthesis) C->E D Hydrazine Hydrate D->E F This compound (Final Product) E->F Formation of Pyrazole Ring Analytical_Workflow A Final Product: This compound B Structural Confirmation A->B C Purity Assessment A->C D ¹H NMR & ¹³C NMR B->D E Mass Spectrometry (MS) B->E F High-Performance Liquid Chromatography (HPLC) C->F G Elemental Analysis C->G

References

The Lynchpin of Modern Agrochemicals: Synthesis and Application of 3-Cyclopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropyl-Pyrazole Scaffold

In the relentless pursuit of novel agrochemicals that offer enhanced efficacy, improved safety profiles, and effective resistance management, the pyrazole heterocycle has emerged as a privileged scaffold.[1] Its inherent chemical stability, coupled with the ability to engage in diverse biological interactions, has led to the development of numerous commercially successful fungicides, herbicides, and insecticides.[2] Within this esteemed class of compounds, 3-cyclopropyl-1H-pyrazol-5-amine stands out as a pivotal building block, offering a unique combination of structural rigidity and synthetic versatility.

The incorporation of a cyclopropyl group at the 3-position of the pyrazole ring is a key design element in modern agrochemical discovery. This small, strained ring system often imparts favorable metabolic stability and can enhance binding affinity to target enzymes by exploring specific hydrophobic pockets. The 5-amino group serves as a versatile synthetic handle, primarily for the construction of pyrazole carboxamides, a class of compounds that has demonstrated exceptional success as fungicides, particularly as Succinate Dehydrogenase Inhibitors (SDHIs).[3][4]

This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound in the development of next-generation agrochemicals. We will delve into the fundamental synthesis of this key intermediate, followed by detailed protocols for its elaboration into potent fungicidal agents. The underlying principles of experimental design and the structure-activity relationships that govern biological efficacy will be discussed, providing researchers and drug development professionals with a robust framework for innovation in this critical field.

Part 1: Synthesis of the Core Intermediate: this compound

The efficient and scalable synthesis of this compound is the foundational step for its utilization in agrochemical development. A widely adopted and robust method involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.[5] This approach is favored for its high yields and the ready availability of the starting materials.

Synthetic Workflow: From β-Ketonitrile to Pyrazole

The synthesis commences with the reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate in an alcoholic solvent. The mechanism proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Synthesis_of_this compound start 3-Cyclopropyl-3-oxopropanenitrile intermediate Hydrazone Intermediate (transient) start->intermediate Reaction reagent1 Hydrazine Hydrate (NH2NH2·H2O) reagent1->intermediate solvent Ethanol (Solvent) solvent->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound[5]

Objective: To synthesize this compound from 3-cyclopropyl-3-oxopropanenitrile and hydrazine hydrate.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mol)
3-Cyclopropyl-3-oxopropanenitrileC₆H₇NO109.135.0 g0.046
Hydrazine hydrateN₂H₄·H₂O50.062.26 mL (approx. 2.3 g)0.046
Ethanol (absolute)C₂H₅OH46.07200 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (0.046 mol) of 3-cyclopropyl-3-oxopropanenitrile in 200 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add 2.26 mL (0.046 mol) of hydrazine hydrate dropwise at room temperature.

  • Reaction: The solution is maintained under stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Expected Yield and Characterization:

  • Appearance: White to off-white solid.

  • Yield: Typically in the range of 80-90%.

  • Characterization: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Application in the Synthesis of Pyrazole Carboxamide Fungicides

The 5-amino group of this compound is a nucleophilic center that readily reacts with acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents, to form stable amide bonds. This reaction is the cornerstone for the synthesis of a vast array of pyrazole carboxamide fungicides. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain.[3]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

SDHI fungicides target Complex II of the mitochondrial respiratory chain.[3] By binding to the succinate dehydrogenase enzyme, they block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and energy production in the fungal pathogen, ultimately leading to its death. The specific structure of the pyrazole carboxamide, including the nature of the substituents on the pyrazole ring and the amide nitrogen, is crucial for potent and selective inhibition of the fungal SDH enzyme.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ComplexII Complex II (SDH) Fumarate Fumarate ComplexII->Fumarate UQH2 Ubihydroquinone (UQH2) ComplexII->UQH2 Succinate Succinate Succinate->ComplexII UQ Ubiquinone (UQ) UQ->ComplexII SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->ComplexII Inhibition Inhibition

Caption: Mechanism of action of SDHI fungicides.

Synthetic Protocol: N-(Substituted-benzyl)-3-cyclopropyl-1H-pyrazol-5-yl Carboxamide

The following protocol details the synthesis of a representative N-benzyl pyrazole carboxamide, a structural motif found in several potent SDHI fungicides. This synthesis involves the acylation of this compound with a substituted benzoyl chloride.

Materials:

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Quantity (example)Moles (mol)
This compoundC₆H₉N₃123.161.0 g0.0081
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.011.42 g0.0081
Triethylamine (TEA)(C₂H₅)₃N101.191.23 mL0.0089
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 g, 0.0081 mol) in 50 mL of dry dichloromethane in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.23 mL, 0.0089 mol). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add a solution of 4-chlorobenzoyl chloride (1.42 g, 0.0081 mol) in 10 mL of dry dichloromethane dropwise to the cooled reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure N-(4-chlorobenzoyl)-3-cyclopropyl-1H-pyrazol-5-amine.

Expected Yield and Characterization:

  • Appearance: Typically a white or off-white solid.

  • Yield: 75-85%.

  • Characterization: The final structure should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to verify the formation of the amide bond and the integrity of the overall structure.

Structure-Activity Relationship (SAR) Insights

The development of potent pyrazole carboxamide fungicides is guided by extensive structure-activity relationship studies. For derivatives of this compound, several key structural features influence fungicidal activity:

  • The 3-Cyclopropyl Group: As previously mentioned, this group often enhances metabolic stability and can provide optimal hydrophobic interactions within the active site of the target enzyme.

  • The Amide Linker: The amide bond is crucial for the correct orientation of the molecule within the binding pocket.

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen (in the example above, the 4-chlorobenzyl group) is a primary determinant of the spectrum of activity and potency. Aromatic and benzylic groups with specific substitution patterns are commonly employed to fine-tune the electronic and steric properties of the molecule for optimal interaction with the target enzyme across different fungal species.[6]

Conclusion

This compound is a high-value intermediate in the synthesis of modern agrochemicals. Its straightforward synthesis and the versatility of its 5-amino group make it an ideal starting point for the creation of diverse libraries of potential fungicidal, herbicidal, and insecticidal compounds. The pyrazole carboxamides, particularly those targeting the succinate dehydrogenase enzyme, represent a major class of agrochemicals derived from this core structure. A thorough understanding of the synthetic methodologies and the structure-activity relationships governing these compounds is essential for the continued development of innovative and effective crop protection solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-cyclopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclopropyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic route and improve yield and purity.

I. Overview of the Primary Synthetic Route

The most common and efficient synthesis of this compound involves the cyclocondensation of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate.[1] This method is favored for its directness and relatively high yields under optimized conditions.

Core Reaction Scheme:
  • Starting Materials: 3-cyclopropyl-3-oxopropanenitrile and Hydrazine Hydrate

  • Product: this compound

  • Key Transformation: Formation of the pyrazole ring through nucleophilic attack of hydrazine onto the keto and nitrile functionalities of the starting material, followed by cyclization and dehydration.

Below is a workflow diagram illustrating the key steps of this synthesis.

G cluster_prep Starting Material Preparation cluster_synthesis Cyclocondensation Reaction cluster_purification Workup and Purification A Ethyl Cyclopropanecarboxylate + Acetonitrile B 3-Cyclopropyl-3-oxopropanenitrile A->B  NaH, Dioxane, Reflux C 3-Cyclopropyl-3-oxopropanenitrile B->C E Crude this compound C->E  Ethanol, Reflux D Hydrazine Hydrate D->E  Ethanol, Reflux F Crude Product E->F G Purified this compound F->G  Solvent Evaporation, Extraction (CH2Cl2), Washing (Brine), Column Chromatography

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low Yield of this compound

Symptoms:

  • The final isolated yield is significantly lower than expected.

  • TLC analysis of the crude product shows multiple spots, indicating the presence of side products.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Incomplete Reaction The cyclocondensation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of reactants.Monitor the reaction closely using TLC. Ensure the reaction is heated to reflux for an adequate duration (typically 5 hours)[1]. Use freshly opened or properly stored hydrazine hydrate, as it can degrade over time.
Side Reactions Hydrazine can react with the β-keto nitrile in multiple ways, leading to the formation of hydrazones or other byproducts.[2] The presence of excess hydrazine or improper reaction conditions can favor these side reactions.Control the stoichiometry of the reactants carefully. A 1:1 molar ratio of 3-cyclopropyl-3-oxopropanenitrile to hydrazine hydrate is recommended[1]. Adding the hydrazine hydrate dropwise at a controlled temperature can also minimize side product formation.
Product Degradation The aminopyrazole product can be sensitive to prolonged exposure to high temperatures or acidic/basic conditions during workup.Minimize the time the reaction is at reflux after completion. During workup, use a saturated brine solution for washing and avoid strong acids or bases unless necessary for pH adjustment.
Loss During Workup The product may have some solubility in the aqueous layer, leading to losses during extraction. Inefficient extraction or emulsion formation can also contribute to lower yields.Perform multiple extractions with a suitable organic solvent like dichloromethane. [1] If emulsions form, adding a small amount of brine can help to break them. Ensure the organic layers are thoroughly dried before solvent evaporation.
Problem 2: Difficulty in Purifying the Final Product

Symptoms:

  • Column chromatography does not yield a clean separation of the desired product from impurities.

  • The isolated product has a low melting point or appears as an oil instead of a solid.

  • NMR analysis shows persistent impurities even after chromatography.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Co-eluting Impurities Some side products may have similar polarity to the desired aminopyrazole, making them difficult to separate by standard column chromatography.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., cyclohexane or hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. If co-elution persists, consider alternative purification techniques such as preparative HPLC or crystallization.
Tautomerization This compound can exist in tautomeric forms, which can sometimes complicate purification and characterization.While this is an inherent property of the molecule, ensuring the product is fully dry and free of solvent can sometimes help in obtaining a solid material. Characterization by NMR should account for the potential presence of tautomers.
Residual Solvents Incomplete removal of solvents from the final product can result in a lower melting point or an oily appearance.Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help to remove residual high-boiling solvents, but care must be taken to avoid product degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the cyclocondensation reaction?

A1: Ethanol is a commonly used and effective solvent for the reaction between 3-cyclopropyl-3-oxopropanenitrile and hydrazine hydrate, as it facilitates a good reaction rate at reflux temperature.[1] Other polar protic solvents like methanol or isopropanol can also be used, but reaction times and temperatures may need to be adjusted.

Q2: Can I use a different base for the synthesis of the 3-cyclopropyl-3-oxopropanenitrile precursor?

A2: Sodium hydride (NaH) is highly effective for the Claisen condensation to form 3-cyclopropyl-3-oxopropanenitrile.[1] Other strong, non-nucleophilic bases like sodium ethoxide or potassium tert-butoxide could potentially be used, but this may require significant optimization of the reaction conditions, including solvent and temperature, to achieve comparable yields.

Q3: My final product is a brownish oil, not a solid. Is this normal?

A3: While some literature reports this compound as a solid, it can sometimes be isolated as a viscous oil, especially if minor impurities are present. The color can also vary from colorless to brown. The physical state can be influenced by purity and the presence of tautomers. The key is to confirm the identity and purity of the product through analytical methods like NMR and mass spectrometry.

Q4: How can I confirm the regiochemistry of the final product?

A4: The reaction of a β-keto nitrile with hydrazine typically yields the 5-aminopyrazole isomer due to the initial nucleophilic attack of hydrazine at the more electrophilic ketone carbonyl, followed by cyclization involving the nitrile group. The regiochemistry can be definitively confirmed using 2D NMR techniques such as HMBC and NOESY experiments, which can establish correlations between the protons and carbons in the molecule.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile
  • Suspend sodium hydride (80% dispersion in mineral oil, 4.5 g, 0.15 mol) in 200 mL of anhydrous dioxane in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.

  • Add acetonitrile (7.5 mL, 0.15 mol) dropwise to the suspension.

  • After stirring for 20 minutes, add a solution of ethyl cyclopropanecarboxylate (0.125 mol) in 100 mL of dioxane.

  • Heat the mixture to reflux and maintain for 3 hours with stirring.

  • After cooling, quench the reaction by carefully adding 400 mL of water.

  • Extract the aqueous layer with dichloromethane to remove any unreacted starting material.

  • Acidify the aqueous layer with dilute hydrochloric acid and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Purify the residue by column chromatography (cyclohexane-ethyl acetate) to afford 3-cyclopropyl-3-oxopropanenitrile.[1]

Protocol 2: Synthesis of this compound
  • Dissolve 3-cyclopropyl-3-oxopropanenitrile (5 g, 0.046 mol) in 200 mL of ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (2.26 mL, 0.046 mol) to the solution.

  • Heat the solution to reflux and maintain for 5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash several times with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude this compound.[1]

  • If necessary, purify the product by column chromatography.

V. Troubleshooting Logic Diagram

The following diagram outlines a logical approach to troubleshooting low yield issues.

G A Low Yield of Final Product B Analyze Crude Reaction Mixture by TLC/LC-MS A->B C Is Starting Material Present? B->C D Yes C->D E No C->E F Incomplete Reaction D->F H Are Multiple Side Products Observed? E->H G Increase Reaction Time/Temperature Check Reagent Quality F->G I Yes H->I J No H->J K Side Reactions Dominate I->K M Product Loss During Workup J->M L Optimize Stoichiometry Control Temperature Slow Reagent Addition K->L N Optimize Extraction Protocol Check pH of Aqueous Layer Use Brine to Break Emulsions M->N

Caption: Decision tree for troubleshooting low product yield.

VI. References

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery. 3

  • Process for the preparation of pyrazole and its derivatives. Google Patents. 2

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. 4

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. 5

  • This compound. ChemShuttle. --INVALID-LINK--

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. Google Patents. 1

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. 6

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 7

  • 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9. Sigma-Aldrich. --INVALID-LINK--

  • This compound. Oakwood Chemical. 8

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. 9

  • This compound, 96%. J&K Scientific. 10

  • This compound. PubChem. 11

  • 5-Cyclopropyl-1H-pyrazol-3-amine 175137-46-9. TCI Chemicals. --INVALID-LINK--

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. 12

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 13

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. 14

  • 3-Cyclopropyl-1H-pyrazole-5-carboxylic acid. BLD Pharm. 15

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. 16

References

Side reactions in the synthesis of substituted pyrazoles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for professionals engaged in the synthesis of substituted pyrazoles.

Introduction: Navigating the Complexities of Pyrazole Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, including analgesics, anti-inflammatories, and anti-cancer drugs.[1][2][3] The most prevalent synthetic route, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4][5] While elegant in principle, this and other related methods are frequently plagued by a variety of side reactions that can compromise yield, purity, and regiochemical outcomes.

This technical support center provides in-depth, field-proven insights to troubleshoot and prevent common side reactions. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during pyrazole synthesis in a rapid, question-and-answer format.

Q1: Why is my reaction producing a mixture of two isomeric pyrazoles?

A1: You are likely observing the formation of regioisomers. This is the most common side reaction when using an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3) and a substituted hydrazine.[2][6] The reaction can proceed through two different pathways, leading to two distinct constitutional isomers that are often difficult to separate.

Q2: How can I control which regioisomer is the major product?

A2: Regioselectivity is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[6] Generally, the initial nucleophilic attack by the hydrazine occurs at the more electrophilic (less hindered) carbonyl carbon of the 1,3-dicarbonyl compound.[6] Key control strategies include:

  • Solvent Choice: Aprotic dipolar solvents like N,N-dimethylacetamide (DMA) or DMSO can significantly enhance regioselectivity.[2][7]

  • Catalysis: Acetic acid is often used as a catalyst to improve the ratio of the desired isomers.[7]

  • Temperature: Running the reaction at room temperature, rather than reflux, can favor the formation of a single isomer.[2]

Q3: My reaction seems to stop midway, and I've isolated a stable intermediate. What is it?

A3: The reaction between a hydrazine and a 1,3-dicarbonyl proceeds through several intermediates. You have likely isolated a hydrazone or an enaminone. In some cases, particularly with α,β-unsaturated ketones, a stable pyrazoline intermediate is formed, which requires a subsequent oxidation step to yield the aromatic pyrazole.[2][8]

Q4: I'm attempting an N-alkylation on my synthesized pyrazole, but I'm getting a mix of products alkylated at both N1 and N2. How do I achieve selectivity?

A4: The two nitrogen atoms in the pyrazole ring are tautomeric, leading to similar reactivity and making selective alkylation a significant challenge.[9] Traditional alkylation often produces product mixtures that are laborious to separate.[9] Control can be exerted by:

  • Steric Hindrance: Bulky substituents adjacent to one nitrogen can sterically direct the alkylating agent to the other, less hindered nitrogen.[10]

  • Protecting Groups: Using a removable protecting group can block one nitrogen, allowing for selective alkylation at the other, followed by deprotection.[11][12]

  • Advanced Methods: Modern enzymatic and catalyst-controlled methods are being developed to achieve unprecedented regioselectivity (>99%) in pyrazole alkylation.[9]

Q5: What are the most effective methods for purifying my target pyrazole away from isomeric impurities?

A5: Separating regioisomers is notoriously difficult due to their similar physical properties.[13]

  • Column Chromatography: This is the most common approach, though it may require extensive screening of solvent systems. For basic pyrazoles, deactivating the silica gel with triethylamine or using neutral alumina can prevent streaking and improve separation.[13]

  • Crystallization: If a suitable solvent system can be identified, fractional crystallization is a powerful technique for obtaining highly pure material.[13]

  • Salt Formation: The basic nitrogen atoms can be exploited. Treating the isomeric mixture with an acid may lead to the selective crystallization of one of the isomer's salts.[13][14]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Controlling Regioselectivity in the Knorr Pyrazole Synthesis

Problem: The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine yields an inseparable mixture of two regioisomers, significantly lowering the yield of the desired product.

Mechanistic Background: The formation of regioisomers is determined by which nitrogen atom of the substituted hydrazine attacks which carbonyl carbon of the diketone first, and the subsequent cyclization pathway. The initial attack is typically reversible and kinetically controlled, while the subsequent dehydration and aromatization are often irreversible. The final isomer ratio is determined by the relative stability of the transition states leading to the intermediates.[15]

Troubleshooting & Optimization Workflow

The following workflow provides a systematic approach to diagnosing and solving regioselectivity issues.

G start Low Regioselectivity Observed (Mixture of Isomers) check_temp Is reaction run at elevated temperature (reflux)? start->check_temp lower_temp Action: Lower temperature to room temp. Rationale: Favors kinetic product, reduces byproduct formation. check_temp->lower_temp Yes check_solvent What solvent is being used? (e.g., Ethanol, Methanol) check_temp->check_solvent No lower_temp->check_solvent switch_solvent Action: Switch to aprotic dipolar solvent. (e.g., DMA, DMSO) Rationale: Stabilizes charged intermediates, enhances selectivity. check_solvent->switch_solvent Protic check_catalyst Is an acid catalyst present? check_solvent->check_catalyst Aprotic switch_solvent->check_catalyst add_catalyst Action: Add catalytic amount of Acetic Acid. Rationale: Promotes specific reaction pathway. check_catalyst->add_catalyst No check_diketone Analyze Diketone Substituents (Steric/Electronic Effects) check_catalyst->check_diketone Yes add_catalyst->check_diketone modify_diketone Consider modifying diketone to enhance steric/electronic bias. check_diketone->modify_diketone Low Bias end_node High Regioselectivity Achieved check_diketone->end_node High Bias & Optimized modify_diketone->end_node

Caption: Troubleshooting workflow for improving regioselectivity.

Preventative Protocols & Data

To proactively ensure high regioselectivity, implement the following conditions from the outset.

Protocol 1: Optimized Conditions for Regioselective Pyrazole Synthesis

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in N,N-dimethylacetamide (DMA), add the arylhydrazine (1.0 eq).[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Table 1: Effect of Solvents and Catalysts on Regioselectivity

1,3-DiketoneHydrazineSolventCatalystTemperatureRegioisomeric RatioReference
BenzoylacetonePhenylhydrazineEthanolNoneRefluxMixture[6]
BenzoylacetonePhenylhydrazineDMANoneRoom Temp>95:5[2]
TrifluoroacetylacetonePhenylhydrazineEthanolAcetic AcidRefluxImproved Selectivity[7]
1,1,1-trifluoro-2,4-pentanedionePhenylhydrazineEthanolNoneReflux63% Yield (Single Isomer)[6]
Guide 2: Incomplete Aromatization and Pyrazoline Formation

Problem: The reaction yields a significant amount of the dihydrogenated pyrazole analogue (a pyrazoline) instead of the fully aromatic pyrazole, or the reaction stalls at the hydrazone intermediate.

Mechanistic Background: The synthesis of pyrazoles from α,β-unsaturated ketones or certain chalcones proceeds via a pyrazoline intermediate.[2] This intermediate must then be oxidized to form the final aromatic pyrazole. If the reaction conditions do not facilitate this oxidation, the pyrazoline will be the major isolated product. The stability of the intermediate pyrazoline can be influenced by the substituents and the reaction medium.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Reactants α,β-Unsaturated Ketone + Hydrazine Pyrazoline Pyrazoline Intermediate Reactants->Pyrazoline Cyclocondensation Pyrazole Desired Aromatic Pyrazole Pyrazoline->Pyrazole Oxidation Side_Product Stable Pyrazoline Isolated Pyrazoline->Side_Product Insufficient Oxidizing Conditions

Caption: Pathway showing pyrazoline intermediate formation.

Troubleshooting and Prevention

Symptom: NMR analysis shows aliphatic protons (e.g., CH2 group) inconsistent with an aromatic pyrazole structure. Mass spectrometry confirms the mass of the desired product + 2 hydrogen atoms.

Solutions:

  • In-Situ Oxidation: For reactions that generate pyrazolines, include an oxidizing agent in the reaction mixture or perform a sequential one-pot oxidation.

    • Air/Oxygen: Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be a benign and effective method for aromatization.[8]

    • Chemical Oxidants: Mild oxidants like bromine or hydrogen peroxide can be used. For example, after forming the pyrazoline from a chalcone epoxide and hydrazine, dehydration and aromatization can be achieved.[2][16]

    • Catalytic Dehydrogenation: Catalysts such as copper triflate can promote the in-situ oxidation of the pyrazoline to the pyrazole.[2][7]

Protocol 2: One-Pot Synthesis and Oxidation from Chalcone

  • Synthesize the epoxide from the corresponding β-arylchalcone using hydrogen peroxide.[2]

  • To the epoxide intermediate, add hydrazine monohydrate to form the pyrazoline.[2]

  • Without isolating the pyrazoline, add a catalytic amount of a suitable oxidizing agent or simply heat in an appropriate solvent like DMSO to facilitate dehydration and aromatization to the 3,5-diaryl-1H-pyrazole.[2][8]

References

Technical Support Center: Purification of 3-cyclopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-cyclopropyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the purification of this pyrazole derivative.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, providing explanations for the underlying causes and practical solutions.

Q1: My crude this compound appears as a dark, oily residue after synthesis. What is the likely cause and how can I purify it?

A1: The appearance of a dark, oily residue is often indicative of polymeric impurities and colored byproducts formed during the synthesis. Pyrazole syntheses, especially those involving strong acids or high temperatures, can lead to side reactions and degradation.[1] The primary amine functionality also makes the compound susceptible to oxidation.

Solution: Acid-Base Extraction

The basic nature of the pyrazole ring and the primary amine allows for an effective purification strategy using acid-base extraction.[2][3][4] This technique separates the desired basic compound from neutral or acidic impurities.

  • Causality: By treating the crude mixture with a dilute aqueous acid (e.g., 1M HCl), the this compound is protonated to form its corresponding ammonium salt. This salt is highly soluble in the aqueous phase, while non-basic impurities remain in the organic phase. Subsequent basification of the aqueous layer with a base (e.g., NaOH) will deprotonate the ammonium salt, causing the purified amine to precipitate out of the solution, which can then be extracted back into an organic solvent.[2][3]

Q2: I'm attempting to purify this compound by silica gel column chromatography, but I'm observing significant tailing and poor recovery. Why is this happening?

A2: The basicity of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction can cause irreversible adsorption, tailing of the product peak, and even on-column degradation.[5]

Solution: Deactivation of Silica Gel or Alternative Chromatography

  • Deactivating Silica Gel: To mitigate the acidity of the silica gel, it can be pre-treated with a basic modifier. A common practice is to prepare the silica gel slurry in a solvent system containing a small amount of a base, such as triethylamine (0.1-1%).[5] This deactivates the acidic sites and improves the elution of basic compounds.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can also be an effective method.[6]

Q3: I've tried to recrystallize my this compound, but it either oils out or the crystals are very fine and seem impure. What am I doing wrong?

A3: Recrystallization is a powerful purification technique, but its success is highly dependent on the choice of solvent and the cooling rate.[7][8] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Fine, impure crystals often result from rapid cooling.

Solution: Systematic Solvent Screening and Controlled Cooling

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but have high solubility at elevated temperatures.[8] For aminopyrazoles, a mixture of solvents is often effective. Consider solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene/heptane.[6]

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can lead to the formation of small, impure crystals. If crystallization does not initiate upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce nucleation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is typically a solid at room temperature.[9] Its molecular weight is 123.16 g/mol .[10][11] It has a reported density of approximately 1.159 g/mL at 25 °C and a refractive index of about 1.566.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the molecular weight (from the mass spectrum) of the compound.[13]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[8]

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the purification of crude this compound from non-basic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • 5M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. The protonated amine will move into the aqueous layer.[2]

  • Separation: Separate the aqueous layer, which now contains the desired product as its hydrochloride salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M NaOH until the solution is strongly basic (pH > 12). The free amine will precipitate.

  • Extraction: Extract the precipitated amine back into a fresh portion of organic solvent (e.g., DCM). Repeat the extraction two more times.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation
Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Acid-Base Extraction >95%60-80%Effective for removing non-basic impurities; scalable.May not remove structurally similar basic impurities.
Column Chromatography (Deactivated Silica) >98%50-70%High resolution for separating closely related impurities.Can be time-consuming; potential for product loss on the column.
Recrystallization >99%40-60%Can yield very high purity material.Requires finding a suitable solvent system; can have lower yields.

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of this compound.

Purification_Workflow start Crude this compound check_impurities Assess Nature of Impurities (TLC, NMR) start->check_impurities non_basic Predominantly Non-Basic Impurities check_impurities->non_basic Oily, colored residue basic_polar Basic and/or Polar Impurities check_impurities->basic_polar Multiple spots on TLC acid_base Acid-Base Extraction non_basic->acid_base column Column Chromatography basic_polar->column recrystallization Recrystallization acid_base->recrystallization For further polishing final_product Pure Product (>95%) acid_base->final_product deactivated_silica Deactivated Silica Gel column->deactivated_silica If tailing occurs deactivated_silica->recrystallization For further polishing deactivated_silica->final_product recrystallization->final_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for the Amination of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the amination of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical class of heterocyclic compounds. The N-aryl pyrazole motif is a cornerstone in medicinal chemistry, appearing in numerous biologically active molecules.[1] However, the synthesis of these compounds can be challenging. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of pyrazole amination and optimize your reaction conditions for success.

Key Parameters for Optimization: A Mechanistic Perspective

Successful amination of pyrazoles hinges on the careful selection and optimization of several key parameters. Understanding the role of each component is crucial for troubleshooting and achieving high yields. The two most powerful and widely used methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1]

  • Choice of Catalyst: Copper vs. Palladium

    • Ullmann Condensation (Copper-Catalyzed): This is a classic and cost-effective method for N-arylation.[1] While traditional Ullmann conditions were often harsh, modern systems using copper(I) salts (e.g., CuI) with various ligands allow the reaction to proceed under milder conditions.[1][2] Copper-catalyzed reactions are particularly effective for coupling pyrazoles with aryl iodides and bromides and are often tolerant of a wide range of functional groups.[2][3]

    • Buchwald-Hartwig Amination (Palladium-Catalyzed): This is a highly versatile and powerful method for forming C-N bonds.[4] The choice of palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst) and, critically, the ligand, allows for fine-tuning of the reaction's reactivity and selectivity.[1][4] This method is often preferred for its broad substrate scope, including the use of aryl chlorides and triflates, which are often less reactive in Ullmann-type couplings.[5][6]

  • Ligand Selection: The Heart of Reactivity

    • For Ullmann Reactions: Diamine ligands are commonly used to stabilize the copper catalyst and facilitate the reaction.[2][3] L-proline and N-methylglycine have also been shown to be effective ligands, promoting the coupling of aryl iodides with various nitrogen heterocycles, including pyrazoles.[7][8]

    • For Buchwald-Hartwig Reactions: Bulky, electron-rich phosphine ligands are essential.[9] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[10] The choice of ligand can significantly impact the reaction's success, with common examples including Xantphos and tBuBrettPhos.[1][5] The selection of the ligand is often dictated by the nature of the amine and the aryl halide.[10]

  • Base Selection: A Balancing Act The base plays a critical role in deprotonating the pyrazole nitrogen, making it nucleophilic. However, the choice of base must be carefully considered to avoid unwanted side reactions.[11]

    • Common Bases: A range of bases can be used, including inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄, and strong organic bases like NaOtBu or LHMDS.[1][11]

    • Considerations: The strength of the base should be matched to the acidity of the pyrazole N-H bond. Weaker bases are generally preferred for substrates with sensitive functional groups.[11] The solubility of the base in the reaction solvent is also a key factor.[10]

  • Solvent Effects: More Than Just a Medium The solvent not only dissolves the reactants but can also influence the reaction rate and selectivity.

    • Common Solvents: Anhydrous and deoxygenated solvents are crucial, especially for palladium-catalyzed reactions.[12] Common choices include toluene, dioxane, DMF, and DMSO.[1][13]

    • Solvent Polarity: The choice of solvent can affect the solubility of the reactants and the base, which in turn can impact the reaction's efficiency.[10] For Ullmann reactions, polar aprotic solvents like DMF or DMSO are often used.[13]

  • Temperature and Reaction Time: Driving the Reaction

    • Temperature: Many amination reactions require heating to proceed at a reasonable rate.[13] Microwave heating can be a useful tool to accelerate slow reactions, particularly for challenging substrates.[1][14] However, excessive heat can lead to decomposition and side product formation.[15]

    • Monitoring: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the amination of pyrazoles.

Issue 1: Low or No Product Formation

  • Question: I've set up my Buchwald-Hartwig amination of a substituted pyrazole with an aryl bromide, but I'm seeing very little or no product after 24 hours. What should I investigate first?

  • Answer: Low or no conversion is a common issue that can often be resolved by systematically evaluating the core reaction components.

    • Catalyst and Ligand Inactivity:

      • Cause: The palladium catalyst may not be in its active Pd(0) state, or the ligand may have degraded. Some palladium pre-catalysts require activation by a weak base.[10]

      • Solution: Ensure your palladium source and ligand are of high quality and have been stored correctly. Consider using a pre-catalyst that is known to be robust. Ensure your ligand is appropriate for the specific coupling; bulky, electron-rich phosphines are generally required.[9]

    • Ineffective Base:

      • Cause: The base may not be strong enough to deprotonate the pyrazole, or it may not be sufficiently soluble in the reaction solvent.[10]

      • Solution: Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu), but be mindful of the functional group tolerance of your substrate.[11] Alternatively, choose a solvent that better solubilizes the base.

    • Inertness of the Aryl Halide:

      • Cause: Aryl chlorides are generally less reactive than aryl bromides, which are less reactive than aryl iodides.[13] Electron-withdrawing groups on the aryl halide can also deactivate it towards oxidative addition.[12]

      • Solution: If possible, switch to a more reactive aryl halide (e.g., from a chloride to a bromide). For unreactive aryl halides, you may need to increase the reaction temperature, use a more active catalyst system (e.g., a more electron-rich ligand), or consider microwave heating.[1][14]

    • Presence of Inhibitors:

      • Cause: Water and oxygen can be detrimental to palladium-catalyzed reactions.[12] Water can lead to dehalogenation of the aryl halide, a common side reaction.[12]

      • Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]

Issue 2: Significant Side Product Formation, Including Dehalogenation

  • Question: My reaction is consuming the starting material, but I'm getting a complex mixture of products, including a significant amount of the dehalogenated starting pyrazole. How can I improve the selectivity?

  • Answer: The formation of side products, particularly through dehalogenation, points to specific issues within the catalytic cycle.

    • Dehalogenation:

      • Cause: This occurs when the aryl-palladium intermediate reacts with a hydrogen source (like water) instead of the amine.[12]

      • Solution: Rigorously exclude water from the reaction by using anhydrous solvents and reagents and maintaining a strict inert atmosphere.[12]

    • Homocoupling of the Aryl Halide:

      • Cause: This can occur at high temperatures or with highly active catalysts.

      • Solution: Try lowering the reaction temperature. You can also screen different ligands, as some may favor the desired cross-coupling over homocoupling.

    • N1 vs. N2 Regioselectivity:

      • Cause: Unsymmetrical pyrazoles have two different nitrogen atoms that can be arylated, leading to a mixture of regioisomers.

      • Solution: The regioselectivity is often influenced by steric hindrance. Bulky substituents on the pyrazole ring can direct the arylation to the less hindered nitrogen. The choice of catalyst and ligand can also play a role, so screening different conditions is recommended.

Issue 3: Reaction Fails to Scale Up

  • Question: I had a successful small-scale synthesis, but when I tried to scale it up, the yield dropped significantly, and I observed more impurities. What could be the reason?

  • Answer: Scale-up issues are often related to mass and heat transfer.

    • Inefficient Mixing:

      • Cause: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[15]

      • Solution: Ensure vigorous and efficient stirring. The type of stirrer and the geometry of the reaction vessel are important considerations for large-scale reactions.

    • Poor Temperature Control:

      • Cause: The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.[15] Uncontrolled exotherms can lead to product degradation and side reactions.

      • Solution: Monitor the internal reaction temperature closely and ensure your cooling system is adequate. Consider a slower, controlled addition of one of the reactants to manage the exotherm.[15]

Experimental Protocols & Data

The following are general, adaptable protocols for the amination of pyrazoles.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination [1]

  • To an oven-dried Schlenk tube, add the pyrazole (1.0 mmol), aryl halide (1.1 mmol), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Ullmann Condensation [2]

  • To a reaction vial, add CuI (5-10 mol%), the pyrazole (1.0 mmol), the aryl halide (1.2 mmol), a ligand (e.g., a diamine, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a polar aprotic solvent (e.g., DMF or DMSO, 3-5 mL).

  • Seal the vial and heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Table 1: Representative Conditions for N-Arylation of Pyrazoles

Catalyst SystemAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosAryl BromideK₂CO₃Toluene110Good to Excellent[1]
CuI / Diamine LigandAryl IodideK₂CO₃Dioxane110Good[2][3]
CuI / L-ProlineAryl IodideK₂CO₃DMSO90Good to Excellent[8]
Pd Pre-catalyst / tBuBrettPhosAryl TriflateK₃PO₄Toluene100Very Good[5]

Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.

Visualizing the Troubleshooting Workflow

A systematic approach is crucial when a reaction fails. The following diagram outlines a logical workflow for troubleshooting common issues in pyrazole amination.

TroubleshootingWorkflow Start Low or No Product Yield Check_Inert Is the reaction under strict inert conditions (Ar/N₂)? Start->Check_Inert Check_Reagents Are reagents and solvents pure and anhydrous? Check_Inert->Check_Reagents Yes Action_Inert Degas solvent, use Schlenk line, ensure good seals. Check_Inert->Action_Inert No Check_Catalyst Is the catalyst/ligand system appropriate and active? Check_Reagents->Check_Catalyst Yes Action_Reagents Use freshly distilled/dried solvents. Check reagent purity. Check_Reagents->Action_Reagents No Check_Base Is the base strong enough and soluble? Check_Catalyst->Check_Base Yes Action_Catalyst Screen different ligands/catalysts. Use a pre-catalyst. Check_Catalyst->Action_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Action_Base Try a stronger or more soluble base (e.g., K₃PO₄, NaOtBu). Check_Base->Action_Base No Action_Temp Increase temperature or consider microwave heating. Check_Temp->Action_Temp No Success Reaction Optimized Check_Temp->Success Yes Action_Inert->Check_Inert Action_Reagents->Check_Reagents Action_Catalyst->Check_Catalyst Action_Base->Check_Base Action_Temp->Check_Temp

Caption: A decision-making workflow for troubleshooting low-yielding pyrazole amination reactions.

Frequently Asked Questions (FAQs)

  • Q1: Can I use an unprotected pyrazole with other functional groups, like a free -NH₂ or -OH group?

    • A1: It can be challenging. These groups can compete with the pyrazole nitrogen for arylation. It is often necessary to protect these functional groups before performing the amination. If the pyrazole itself has a free NH group (as in 4-iodopyrazole), it can also self-couple or polymerize, so protecting the pyrazole NH with a group like a trityl or THP group might be necessary.[14][16]

  • Q2: My pyrazole substrate is very electron-deficient. What should I be aware of?

    • A2: Electron-withdrawing groups on the pyrazole ring increase the acidity of the N-H proton, making deprotonation easier. However, they can also decrease the nucleophilicity of the pyrazole nitrogen, potentially slowing down the coupling step.[17] You may need to use a stronger base or a more reactive catalyst system.

  • Q3: Is it possible to perform a direct C-H amination on the pyrazole ring instead of using a halo-pyrazole?

    • A3: Yes, transition-metal-catalyzed direct C-H functionalization is an emerging and powerful strategy that avoids the need for pre-functionalized pyrazoles.[17][18] These reactions often use a directing group to control the regioselectivity of the amination.[17]

  • Q4: What is the best way to monitor the reaction?

    • A4: A combination of TLC and LC-MS is ideal. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. LC-MS gives more definitive information about the masses of the components in the reaction mixture, helping to identify the product and any major side products.[1]

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of pyrazole-based compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of keeping these promising, yet often insoluble, compounds in solution to obtain reliable and reproducible experimental data.

Introduction: The Pyrazole Solubility Challenge

Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This therapeutic potential is often hampered by a significant real-world challenge: poor aqueous solubility.[4] This low solubility can lead to a cascade of experimental issues, including underestimated biological activity, high data variability, and inaccurate structure-activity relationships (SAR).[4] This guide provides a comprehensive, experience-driven approach to systematically troubleshoot and overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazole compounds consistently precipitating in my aqueous assay buffer?

A1: Pyrazole rings, while containing nitrogen atoms, can be part of larger, more hydrophobic molecular structures.[5] The overall lipophilicity ("greasiness") of the molecule often dictates its solubility. When you transition your compound from a high-concentration organic stock solution (like DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate.[6][7]

Q2: I'm using DMSO to dissolve my compound, but it still precipitates upon dilution. What's happening?

A2: While DMSO is an excellent solvent for many organic molecules, its ability to maintain solubility upon dilution into an aqueous system is limited. Often, the final concentration of DMSO in the assay is kept low (typically <1%) to avoid solvent-induced artifacts or cytotoxicity.[7] This low final concentration may not be sufficient to keep a poorly soluble compound in solution.

Q3: Can't I just sonicate or heat the sample to get it back into solution?

A3: While these methods can temporarily increase solubility, they are often not sustainable solutions for a biological assay.[5][7] Heating can degrade thermally sensitive compounds or affect the stability of proteins in your assay. Sonication can create a fine suspension rather than a true solution, which can still lead to inaccurate results as only the dissolved fraction is typically active.

Q4: How does the chemical structure of my pyrazole derivative influence its solubility?

A4: The solubility of a pyrazole derivative is highly dependent on its substituents. Lipophilic groups (e.g., aryl, long alkyl chains) will decrease aqueous solubility, while polar or ionizable groups (e.g., amines, carboxylic acids) can increase it. Understanding the structure-activity relationship (SAR) of your compound series can provide clues for both improving biological activity and solubility.[2][8]

Troubleshooting Guides: A Step-by-Step Approach

When encountering solubility issues, a systematic approach is crucial. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Optimizing Your Stock Solution and Dilution Protocol

The first line of defense against precipitation is to optimize how you prepare and introduce your compound into the assay.

Protocol: Preparing a Stable Stock Solution
  • Solvent Selection: While DMSO is the default, consider other organic solvents like ethanol, methanol, or acetone, especially if your compound shows better solubility in them.[5]

  • Concentration Matters: Prepare the highest possible concentration of your stock solution in the chosen organic solvent. This minimizes the volume of organic solvent added to your aqueous assay buffer.

  • Aqueous Stock Preparation (if applicable): For compounds with ionizable groups, consider preparing a stock solution in an acidic or basic aqueous solution to form a more soluble salt.[6][9]

  • Storage: Store stock solutions appropriately (e.g., at -20°C or -80°C) to prevent degradation and solvent evaporation. Ensure the compound is fully dissolved before each use, which may require gentle warming and vortexing.

Workflow: Mitigating Precipitation During Dilution

The transition from an organic stock to an aqueous buffer is a critical step.

G cluster_0 Dilution Protocol Optimization stock High Concentration Stock in DMSO intermediate Intermediate Dilution in Organic Solvent stock->intermediate Dilute in DMSO first, not directly in buffer plunger Plunger Mixing (Pipette up and down) intermediate->plunger Add slowly to buffer with mixing vortex Gentle Vortexing plunger->vortex Ensure homogeneity final Final Assay Concentration vortex->final

Caption: A workflow for minimizing precipitation during serial dilutions.

Guide 2: Formulation Strategies for Stubborn Compounds

For compounds that remain problematic, more advanced formulation strategies are necessary.

1. Co-Solvent Systems

The use of a co-solvent in the final assay buffer can significantly enhance the solubility of lipophilic compounds.

  • Mechanism: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of a compound by reducing the polarity of the aqueous medium.[10]

  • Considerations: The concentration of the co-solvent must be compatible with your biological assay, as high concentrations can denature proteins or be toxic to cells.

Co-SolventTypical Starting Concentration in AssayProsCons
Ethanol1-5%Effective for many compoundsCan affect enzyme activity, cell viability
Propylene Glycol1-10%Generally well-tolerated by cellsCan be viscous at higher concentrations
PEG 4001-10%Low toxicityMay interfere with some detection methods
2. pH Adjustment and Salt Formation

For pyrazole derivatives with acidic or basic functional groups, altering the pH of the assay buffer can dramatically improve solubility.

  • Mechanism: Pyrazoles are weakly basic and can be protonated by acids to form more soluble salts.[6] Conversely, acidic substituents can be deprotonated in a basic buffer to form a soluble salt.[6][9] The relationship between pH, pKa, and solubility is a key principle in drug formulation.[9]

  • Protocol: pH Screening

    • Determine the pKa of your compound (experimentally or through software prediction).

    • Prepare a series of buffers with pH values spanning a range around the pKa.

    • Assess the solubility of your compound in each buffer.

    • Select a pH that maximizes solubility while maintaining the biological integrity of your assay system.

3. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[11][12][13]

  • Mechanism: The hydrophobic interior of the cyclodextrin molecule provides a favorable environment for the lipophilic pyrazole derivative, while the hydrophilic exterior allows the complex to dissolve in water.[13][14]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD): Widely used, but has limited aqueous solubility itself.[15]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility, making it a popular choice in pharmaceutical formulations.[13]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubility and a strong ability to form complexes.

G cluster_0 Cyclodextrin Encapsulation pyrazole Poorly Soluble Pyrazole Compound complex Soluble Inclusion Complex pyrazole->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Encapsulation of a pyrazole compound by a cyclodextrin.

Guide 3: Advanced Formulation Technologies

For the most challenging compounds, technologies typically employed in later-stage drug development can be adapted for in vitro assays.

1. Amorphous Solid Dispersions (ASDs)
  • Concept: An ASD is a formulation where the drug is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[16][17][18] The amorphous form of a drug has higher free energy and thus greater aqueous solubility than its crystalline counterpart.[16]

  • Application in Assays: While creating ASDs requires specialized equipment (e.g., hot-melt extruders, spray dryers), the resulting material can be dissolved to create a supersaturated solution that may remain stable for the duration of a biological assay.[17][19][20] This can significantly increase the apparent solubility of the compound.[17][19]

2. Nanoparticle Formulations
  • Concept: Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[12][18][21]

  • Types of Nanoparticles:

    • Nanosuspensions: Crystalline drug nanoparticles stabilized by surfactants.[17]

    • Polymeric Nanoparticles: The drug is encapsulated within or adsorbed onto a polymer nanoparticle.[1][22][23] Dendrimers are a type of hyperbranched polymer that have been used to create water-soluble pyrazole-based nanoparticles.[1][22]

  • Considerations: The excipients used to create and stabilize nanoparticles must be evaluated for their potential to interfere with the biological assay.

Decision Tree for Troubleshooting Solubility

G start Compound Precipitates in Assay check_stock Is stock solution clear and stable? start->check_stock remake_stock Remake stock solution. Consider alternative solvent. check_stock->remake_stock No optimize_dilution Optimize dilution protocol. (e.g., plunger mixing) check_stock->optimize_dilution Yes remake_stock->check_stock still_precipitates1 Still precipitates? optimize_dilution->still_precipitates1 use_cosolvent Try co-solvent system (e.g., Ethanol, PEG) still_precipitates1->use_cosolvent Yes success Solubility Issue Resolved still_precipitates1->success No still_precipitates2 Still precipitates? use_cosolvent->still_precipitates2 check_ionizable Does compound have ionizable groups? still_precipitates2->check_ionizable Yes still_precipitates2->success No adjust_ph Adjust buffer pH check_ionizable->adjust_ph Yes use_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) check_ionizable->use_cyclodextrin No adjust_ph->use_cyclodextrin advanced_formulation Consider advanced formulations (ASD, Nanoparticles) use_cyclodextrin->advanced_formulation advanced_formulation->success

Caption: A decision tree for systematically addressing solubility issues.

By following these structured troubleshooting guides and understanding the underlying scientific principles, researchers can effectively overcome the solubility challenges posed by pyrazole-based compounds, leading to more accurate and reliable data in their drug discovery and development efforts.

References

Troubleshooting unexpected results in the biological screening of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Unexpected Results

Welcome to the technical support center for the biological screening of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile and promising class of compounds. The unique chemical properties of the pyrazole scaffold, while offering significant therapeutic potential, can sometimes lead to unexpected or challenging results in biological assays.[1][2]

This resource, structured in a question-and-answer format, provides in-depth troubleshooting strategies rooted in scientific principles. As senior application scientists, we aim not just to provide solutions, but to explain the underlying causality, empowering you to make informed decisions in your experimental design and data interpretation.

Section 1: Inconsistent or Irreproducible Results

Q1: My pyrazole derivative shows activity in the initial screen, but the results are not reproducible. What are the likely causes and how can I address this?

Inconsistent results are a common frustration in early-stage drug discovery. The root cause often lies in the physicochemical properties of the test compounds or subtle variations in experimental conditions.

Underlying Causes & Solutions:

  • Poor Solubility and Aggregation: Pyrazole derivatives, particularly those with hydrophobic substituents, can have poor aqueous solubility.[3][4] At concentrations used in screening, these compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive readouts.[5] This aggregation is often sensitive to minor changes in buffer composition, temperature, or incubation time, resulting in poor reproducibility.

    • Troubleshooting Protocol:

      • Visual Inspection: Carefully inspect your assay plates for any signs of precipitation.

      • Detergent Test: A common method to identify aggregation-based activity is to re-run the assay with the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100).[5] True inhibitors will typically maintain their activity, while the activity of aggregators will be significantly reduced or eliminated.

      • Solubility Enhancement: If solubility is a suspected issue, consider using co-solvents like DMSO (ideally keeping the final concentration below 1%), or solubilizing agents like cyclodextrins.[3][4]

  • Chemical Instability: The pyrazole ring itself is generally stable, but certain substituents may render the molecule unstable in aqueous assay buffers, leading to degradation over the course of the experiment.[3] This can result in a loss of activity or the generation of reactive degradation products that interfere with the assay.

    • Troubleshooting Protocol:

      • Pre-incubation Test: Incubate your compound in the assay buffer for the duration of the experiment, and then analyze the sample by LC-MS to check for degradation.

      • pH Adjustment: The stability of your compound may be pH-dependent. If your assay allows, test the activity at different pH values.

  • Variability in Assay Reagents: Ensure the consistency of your reagents, including enzyme batches, cell passages, and serum lots, as these can all contribute to experimental variability.

Section 2: Suspected False Positives and Assay Interference

Q2: I have a potent "hit" from a fluorescence-based assay. How can I be sure it's not an artifact of the pyrazole scaffold?

Fluorescence-based assays are powerful tools, but they are also prone to interference from test compounds.[6][7][8] Pyrazole derivatives, with their aromatic structure, can be particularly problematic.[9][10]

Mechanisms of Interference & Validation Workflow:

  • Autofluorescence: Some pyrazole derivatives are intrinsically fluorescent, emitting light at wavelengths that overlap with the assay's detection channel.[6][10]

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the signal (an apparent "inhibition").[6][7]

Workflow for Investigating Fluorescence Interference:

A Potent Hit in Primary Fluorescence Assay B Counter-Screen 1: Compound Only A->B  Test for intrinsic fluorescence C Counter-Screen 2: Assay without Target B->C  No intrinsic fluorescence F False Positive: Autofluorescence B->F  Fluorescence detected D Orthogonal Assay (Non-Fluorescence Based) C->D  No signal modulation G False Positive: Assay Component Interference C->G  Signal modulation observed E Confirmed Hit D->E  Activity confirmed H False Positive: Technology-Specific Artifact D->H  Activity not confirmed

Caption: Workflow for validating hits from fluorescence-based assays.

Detailed Protocols:

  • Counter-Screen 1 (Compound Only):

    • Prepare wells containing your pyrazole derivative at the active concentration in the assay buffer.

    • Read the plate at the same excitation and emission wavelengths used in your primary assay.

    • A significant signal indicates autofluorescence.

  • Counter-Screen 2 (Assay without Target):

    • Run the assay as usual, but omit the biological target (e.g., the enzyme or receptor).

    • If you still observe a change in signal in the presence of your compound, it suggests interference with an assay component (e.g., the substrate or detection reagent).

  • Orthogonal Assay:

    • Validate your hit using an assay that relies on a different detection method (e.g., absorbance, luminescence, or a label-free technology like surface plasmon resonance).[11]

    • Confirmation of activity in an orthogonal assay provides strong evidence that your compound is a genuine modulator of the target.

Q3: My pyrazole derivative is a suspected promiscuous inhibitor, showing activity across multiple unrelated screens. What's going on?

Promiscuous inhibitors are a significant challenge in drug discovery, often acting through non-specific mechanisms.[12]

Common Causes of Promiscuity:

  • Chemical Reactivity: Some pyrazole derivatives may contain reactive functional groups that can covalently modify proteins, leading to non-specific inhibition.[13] Thiol-reactive compounds are a common class of reactive molecules.

    • Troubleshooting: Including a thiol-containing reagent like dithiothreitol (DTT) in the assay buffer can help mitigate the effects of thiol-reactive compounds.[13]

  • Colloidal Aggregation: As mentioned earlier, aggregation is a major cause of promiscuous inhibition.[5]

  • Metal Chelation: Pyrazole derivatives can chelate metal ions that are essential for the activity of certain enzymes, leading to inhibition.[14][15] This can be a source of false positives if the primary screen is for a metalloenzyme.

    • Troubleshooting: The addition of a strong chelating agent like EDTA to the assay buffer can help identify compounds whose activity is dependent on metal chelation.

Section 3: Unexpected Biological Responses

Q4: My pyrazole derivative is showing unexpected cytotoxicity in a cell-based assay. How do I begin to investigate the mechanism?

Unexpected cytotoxicity can be a sign of a specific mechanism of action or a general, non-specific effect.[16][17]

Initial Steps for Mechanistic Investigation:

  • Confirm the Cytotoxicity: Use a second, mechanistically different cytotoxicity assay to confirm the initial result. For example, if you initially used an MTT assay (which measures metabolic activity), you could follow up with a lactate dehydrogenase (LDH) release assay (which measures membrane integrity) or a cell counting method.[18]

  • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to determine the EC50 and the kinetics of cell death.

  • Apoptosis vs. Necrosis: To distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), you can use assays that measure markers of apoptosis, such as caspase activation or annexin V staining.[19]

Experimental Protocol: Caspase-Glo® 3/7 Assay (Promega)

  • Plate cells in a 96-well plate and treat with your pyrazole derivative for the desired time.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • An increase in luminescence indicates the activation of caspases 3 and 7, a hallmark of apoptosis.

Q5: My compound is active in a biochemical (target-based) assay but shows no activity in a corresponding cell-based assay. What could be the reason?

This is a common scenario and highlights the importance of using multiple assay formats in drug discovery.

Potential Reasons for Discrepancy:

  • Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[20]

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.[21][22]

  • Efflux by Transporters: The compound may be a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell.

Troubleshooting Strategy:

  • Assess Physicochemical Properties: Use in silico tools to predict properties like logP and polar surface area, which can influence membrane permeability.

  • Metabolic Stability Assay: Incubate your compound with liver microsomes or hepatocytes and measure its rate of degradation over time.[21]

  • Permeability Assays: Use in vitro models of cell permeability, such as the Caco-2 or PAMPA assays.

Summary of Key Troubleshooting Parameters

IssuePotential CauseKey Troubleshooting Experiment(s)Expected Outcome if Cause is Confirmed
Irreproducible Results Poor solubility/aggregationDetergent test (e.g., 0.01% Triton X-100)Activity is significantly reduced in the presence of detergent.
Chemical instabilityLC-MS analysis of compound in assay buffer over timeDegradation of the parent compound is observed.
False Positive (Fluorescence Assay) AutofluorescenceRead compound alone at assay wavelengthsCompound exhibits a signal in the absence of other reagents.
Fluorescence quenchingOrthogonal assay (non-fluorescence based)Compound is inactive in the orthogonal assay.
Promiscuous Inhibition Thiol reactivityAssay with and without DTTActivity is reduced in the presence of DTT.
Metal chelationAssay with and without EDTAActivity is reduced in the presence of EDTA.
Unexpected Cytotoxicity Apoptosis inductionCaspase activation assay (e.g., Caspase-Glo®)Increased caspase activity is detected.
Biochemical Hit, No Cellular Activity Poor permeabilityCaco-2 or PAMPA assayLow permeability is measured.
Metabolic instabilityMicrosomal stability assayCompound is rapidly metabolized.

By systematically applying these troubleshooting strategies, you can gain a deeper understanding of your screening results, enabling you to confidently advance promising pyrazole derivatives and efficiently triage those with undesirable properties.

References

Enhancing the stability of 3-cyclopropyl-1H-pyrazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Cyclopropyl-1H-pyrazol-5-amine

Introduction: Navigating the Stability of this compound

Welcome to the technical support guide for this compound (CAS No. 175137-46-9). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for its unique structural motifs.[1][2] However, the presence of the 5-amino group on the pyrazole ring, while crucial for its synthetic utility, also presents specific challenges regarding its stability in solution. The lone pair of electrons on the amine nitrogen can participate in resonance within the pyrazole ring, which influences its basicity and reactivity.[3][4]

This guide is designed for researchers, chemists, and formulation scientists. It provides field-proven insights and actionable protocols to diagnose, troubleshoot, and ultimately enhance the stability of this compound solutions during your experiments. We will explore the fundamental chemical principles governing its degradation and offer systematic approaches to ensure the integrity of your results.

Diagram: Key Factors Influencing Solution Stability

Stability Compound Stability in Solution pH Solution pH Stability->pH Protonation/ Catalysis Solvent Solvent Choice Stability->Solvent Solvation/ Reactivity Atmosphere Atmospheric Exposure (O₂, CO₂) Stability->Atmosphere Oxidation Temp Temperature Stability->Temp Degradation Rate Light Light Exposure Stability->Light Photodegradation

Caption: Core environmental factors affecting the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution?

A1: The primary degradation pathways are typically linked to the reactivity of the 5-amino group and the pyrazole ring itself. The main culprits are:

  • Oxidation: The amine group is susceptible to oxidation, especially when exposed to atmospheric oxygen. This can be accelerated by the presence of metal ions, elevated temperatures, or light. This can lead to the formation of colored impurities or more complex degradation products.

  • Acid/Base Instability: As an amine, the compound is basic and will react with acids to form salts. In strongly acidic or basic solutions, the pyrazole ring itself can be susceptible to hydrolysis or rearrangement, although pyrazoles are generally considered relatively stable aromatic heterocycles.[1]

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to initiate degradation reactions. ICH guidelines for stability testing mandate photostability testing for this reason.[5]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: The choice of solvent is critical. For short-term use, high-purity, anhydrous aprotic solvents are generally preferred.

  • Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dioxane, and Acetonitrile (ACN). These solvents are less likely to participate in degradation reactions compared to protic solvents.

  • Use with Caution: Protic solvents like methanol, ethanol, and water can be used, but stability may be compromised over time. Alcohols can potentially react under certain conditions, and water can facilitate hydrolytic degradation or pH shifts. If an aqueous buffer is required, it should be freshly prepared, deoxygenated, and maintained at a neutral or slightly basic pH.

Q3: How does pH affect the stability of the compound in aqueous solutions?

A3: The pH of an aqueous solution is a critical stability parameter.

  • Acidic pH (<6): In acidic conditions, the primary amine group will be protonated to form an ammonium salt. While this may increase solubility in some cases, the acidic environment can catalyze hydrolytic degradation pathways.

  • Neutral to Slightly Basic pH (7-8.5): This range is often the most stable for amino-pyrazoles. The amine is primarily in its free base form, minimizing acid-catalyzed degradation.

  • Strongly Basic pH (>9): While the compound is likely to be stable in moderately basic conditions, very high pH values can promote deprotonation of the pyrazole ring N-H, potentially opening other avenues for degradation or reaction.

Q4: What is a "forced degradation study" and why is it relevant for my work?

A4: A forced degradation or "stress testing" study is an experiment where a drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[6][7] The goal is to identify the likely degradation products and establish degradation pathways.[6][8] This is crucial in drug development for validating that your analytical method (like HPLC) can separate the intact compound from its impurities, a requirement for a "stability-indicating method".[9] For researchers, it provides rapid insight into the compound's liabilities, guiding decisions on formulation and handling.[7]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section is designed to help you identify the cause of observed instability and take corrective action.

Problem 1: The solution has changed color (e.g., turned yellow/brown) upon storage.

Potential Cause Scientific Rationale Recommended Solution
Oxidation Amine groups, particularly on electron-rich aromatic rings, are prone to oxidation by atmospheric O₂. This often forms highly conjugated, colored impurities. The process can be catalyzed by trace metals or light.1. Purge with Inert Gas: Before sealing the vial, purge the solution and headspace with an inert gas like argon or nitrogen to displace oxygen. 2. Use Antioxidants: For long-term storage, consider adding a small amount (e.g., 0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT). 3. Use High-Purity Solvents: Ensure solvents are from a freshly opened bottle and are rated as anhydrous or HPLC-grade to minimize contaminants.
Photodegradation Exposure to ambient or UV light provides the activation energy for photochemical reactions, leading to decomposition.1. Use Amber Vials: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to block light. 2. Minimize Exposure: Keep solutions in a dark place (e.g., a drawer or refrigerator) and minimize time on the benchtop under direct light.

Problem 2: HPLC analysis shows a significant decrease in the main peak area and the appearance of new impurity peaks over time.

Potential Cause Scientific Rationale Recommended Solution
Solvent-Mediated Degradation The solvent may be reacting with the compound. For example, residual water in acetonitrile can lead to hydrolysis over time, or acidic impurities in DMSO can cause degradation.1. Switch to a More Inert Solvent: If using a protic solvent, switch to a high-purity aprotic solvent like anhydrous DMF or DMSO. 2. Prepare Fresh Solutions: For critical experiments, prepare solutions immediately before use rather than using stock solutions stored for extended periods.
Inappropriate pH (Aqueous Solutions) The solution pH may be in a range that promotes acid- or base-catalyzed hydrolysis or other degradation reactions.1. Optimize pH: Empirically test the stability in a series of buffers (e.g., pH 6, 7.4, 8.5) to identify the optimal pH range. 2. Use Fresh Buffers: Ensure buffers are freshly prepared, as the pH of some buffers can change over time due to CO₂ absorption from the air.
Temperature Effects Chemical degradation rates approximately double for every 10 °C increase in temperature (Arrhenius equation). Room temperature storage may be too high.1. Refrigerate or Freeze: Store stock solutions at 2-8 °C or frozen at -20 °C or -80 °C. 2. Perform Freeze-Thaw Study: If freezing, test the stability over 3-5 freeze-thaw cycles to ensure the process itself does not cause precipitation or degradation.

Troubleshooting Workflow Diagram

Observe Observation: Solution Instability (Color Change, New Peaks) CheckLight Is the solution protected from light? Observe->CheckLight ProtectLight Action: Store in amber vials/darkness CheckLight->ProtectLight No CheckAtmosphere Is the solution exposed to air? CheckLight->CheckAtmosphere Yes ProtectLight->CheckAtmosphere ProtectAtmosphere Action: Purge with N₂/Ar; Use sealed vials CheckAtmosphere->ProtectAtmosphere Yes CheckSolvent What is the solvent? CheckAtmosphere->CheckSolvent No ProtectAtmosphere->CheckSolvent UseAprotic Action: Switch to high-purity aprotic solvent (DMSO, DMF) CheckSolvent->UseAprotic Protic/ Aqueous CheckTemp What is the storage temperature? CheckSolvent->CheckTemp Aprotic CheckpH Action: Check and optimize solution pH (Target: 7-8.5) UseAprotic->CheckpH CheckpH->CheckTemp LowerTemp Action: Store at 2-8°C or frozen (-20°C) CheckTemp->LowerTemp Ambient Reassess Re-analyze sample for stability CheckTemp->Reassess Controlled (Cold) LowerTemp->Reassess

Caption: A step-by-step workflow for troubleshooting instability issues.

Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways as recommended by ICH guidelines.[7][8]

Objective: To rapidly assess the intrinsic stability of this compound under various stress conditions. A degradation of 5-20% is typically targeted to ensure that the degradation products are detectable without completely consuming the parent compound.[5]

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter, calibrated oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in the chosen solvent.

  • Control Sample: Dilute the stock solution to a final concentration of ~0.1 mg/mL. This is your time-zero (T₀) control. Analyze immediately by HPLC.

  • Stress Conditions: For each condition below, mix 1 mL of stock solution with 9 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the control solution in an oven at 80°C.

    • Photolytic Degradation: Place a vial of the control solution in a photostability chamber (ICH Q1B specifies an exposure of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Other samples can be analyzed directly.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of degradation by comparing the parent peak area to the T₀ control.

Stress Condition Typical Reagent Temperature Duration
Acid Hydrolysis0.1 M - 1 M HClRT to 80 °C2 - 72 hours
Base Hydrolysis0.1 M - 1 M NaOHRT to 80 °C2 - 72 hours
Oxidation3% - 30% H₂O₂Room Temp2 - 24 hours
ThermalNone (Dry Heat or Solution)60 °C - 100 °C24 - 168 hours
PhotolyticUV/Visible Light SourceAmbientPer ICH Q1B
Protocol 2: Best Practices for Stock Solution Preparation and Storage

Objective: To prepare a stable stock solution for routine use, minimizing degradation over several weeks.

Methodology:

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Use a new, sealed bottle if possible.

  • Weighing: Weigh the compound accurately in a clean, dry vial.

  • Dissolution: Add the solvent to achieve the desired concentration (e.g., 10 mM or 10 mg/mL). Mix thoroughly using a vortex mixer until fully dissolved.

  • Inert Atmosphere: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen. Also, flush the headspace of the vial with the inert gas.

  • Sealing: Immediately cap the vial tightly. Use vials with PTFE-lined septa for the best seal. For extra protection, wrap the cap with Parafilm®.

  • Light Protection: Place the vial in a labeled amber container or wrap it completely in aluminum foil.

  • Storage: Store the solution at ≤ -20°C. For frequent use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Documentation: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

By implementing these troubleshooting and handling protocols, you can significantly enhance the reliability of your experiments and ensure the integrity of your data when working with this compound.

References

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the pervasive challenge of catalyst poisoning in cross-coupling reactions involving pyrazole-containing substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modern synthetic chemistry. Here, we dissect the root causes of catalyst deactivation by pyrazoles and provide actionable troubleshooting strategies and in-depth FAQs to rescue your reactions and accelerate your research.

Understanding the Challenge: The "Double-Edged Sword" of Pyrazoles

Pyrazoles are a cornerstone in medicinal chemistry, valued for their role in improving the solubility and metabolic stability of drug candidates.[1] However, their utility in synthesis is often hampered by a significant drawback: the propensity of their nitrogen atoms to strongly coordinate with and poison transition metal catalysts, particularly palladium.[2] This coordination can lead to the formation of unreactive catalyst species, effectively halting the catalytic cycle and resulting in low or no product yield.

The primary mechanism of this poisoning involves the lone pair of electrons on the pyrazole's nitrogen atoms acting as a strong ligand for the palladium center.[3] This can lead to several detrimental outcomes:

  • Formation of Stable, Off-Cycle Complexes: The pyrazole can bind to the palladium catalyst, forming a stable complex that is reluctant to proceed through the necessary steps of the catalytic cycle, such as oxidative addition or reductive elimination.[4]

  • Inhibition of Substrate Coordination: The bound pyrazole can block the active sites on the catalyst, preventing the desired coupling partners from coordinating and reacting.

  • Catalyst Decomposition: In some cases, strong coordination with N-heterocycles can promote the decomposition of the active catalyst into inactive palladium black.[5]

This guide will equip you with the knowledge and techniques to overcome these challenges.

Troubleshooting Guide: From Failed Reactions to Successful Couplings

This section is structured in a question-and-answer format to directly address common problems encountered during cross-coupling reactions with pyrazoles.

Issue 1: My reaction shows low to no conversion of the starting material.

Potential Cause 1: Catalyst Poisoning by the Pyrazole Substrate. This is the most frequent culprit. The pyrazole's nitrogen atoms are likely deactivating your palladium catalyst.

Solutions:

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes overcome partial poisoning by providing a sufficient concentration of active catalyst. However, this increases cost and can lead to more side products.

  • Switch to a More Robust Ligand: The choice of ligand is critical.[6][7] Sterically bulky, electron-rich phosphine ligands, such as those from the Buchwald or DalPhos families, can often mitigate poisoning.[8][9] These ligands can promote the desired catalytic steps and sterically hinder the pyrazole's access to the metal center.

    • Protocol: Screen a panel of ligands. Start with commonly successful ligands for challenging substrates like SPhos, XPhos, or Mor-DalPhos.

  • Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure a higher concentration of the active Pd(0) species from the outset, which can sometimes outcompete the poisoning process.[10]

  • Add a Sacrificial Additive: In some cases, adding a weakly coordinating additive can help to saturate the coordination sphere of the palladium, reducing the opportunity for the pyrazole to bind irreversibly.

Issue 2: I'm observing significant formation of homocoupled products.

Potential Cause 1: Slow Transmetalation or Reductive Elimination. If the desired cross-coupling is slow due to catalyst inhibition, side reactions like homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can become dominant.[3]

Solutions:

  • Optimize the Base: The choice and stoichiometry of the base are crucial.[11] For Suzuki couplings, stronger bases like Cs2CO3 or K3PO4 can accelerate the transmetalation step.[12][13] Ensure the base is finely powdered and dry.

  • Change the Solvent: The solvent can influence the solubility of reagents and the stability of intermediates. A screen of solvents like dioxane, toluene, or THF is recommended.[12] For Sonogashira reactions, ensure you are using a dry, aprotic solvent to minimize protonolysis.[3]

  • Slow Addition of Reagents: In Sonogashira couplings, adding the terminal alkyne slowly can maintain a low concentration, which favors the cross-coupling pathway over homocoupling.[3]

  • Consider Copper-Free Conditions for Sonogashira: Copper co-catalysts can promote alkyne homocoupling (Glaser coupling). Switching to a copper-free Sonogashira protocol can eliminate this side reaction.[14]

Issue 3: The reaction works for some pyrazole substrates but not others.

Potential Cause 1: Electronic and Steric Effects of Pyrazole Substituents. The substituents on the pyrazole ring can significantly impact its ability to poison the catalyst.[15][16]

  • Electron-donating groups can increase the electron density on the nitrogen atoms, making them stronger ligands and more potent catalyst poisons.

  • Steric hindrance near the nitrogen atoms can physically block coordination to the palladium center, thus reducing the poisoning effect.

Solutions:

  • Protecting Groups: For N-unsubstituted pyrazoles, installing a bulky protecting group on the pyrazole nitrogen (e.g., a trityl group) can sterically shield the nitrogen and prevent coordination.[17][18] This protecting group can be removed after the coupling reaction.

  • Tailor the Catalyst System to the Substrate: For electron-rich pyrazoles that are strong poisons, a more robust catalyst system with a highly electron-donating and sterically demanding ligand may be necessary. Conversely, for sterically hindered pyrazoles, a less bulky ligand might be more effective.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose catalyst systems for cross-coupling with pyrazoles?

A1: There is no single "best" system, as the optimal conditions are highly substrate-dependent. However, palladium sources like Pd2(dba)3 or Pd(OAc)2 combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are excellent starting points for screening.[10] For Buchwald-Hartwig aminations, specialized ligands developed by the Buchwald group are often highly effective.[19]

Q2: How can I be sure that my reagents are not the source of the problem?

A2: Reagent quality is paramount.

  • Solvents: Use anhydrous solvents, especially for reactions sensitive to water. Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize and deactivate the catalyst.[3][12]

  • Bases: Ensure bases like K2CO3 or K3PO4 are anhydrous and finely powdered for optimal reactivity.[12]

  • Boronic Acids (for Suzuki): Check the purity of your boronic acid. They can degrade over time, leading to the formation of boroxines, which are less reactive.

Q3: Are there any alternatives to palladium catalysis for these reactions?

A3: Yes, for certain transformations, other transition metals can be effective.

  • Nickel Catalysis: Nickel catalysts are gaining prominence as a more earth-abundant and sometimes more reactive alternative to palladium for C-N cross-couplings.[8]

  • Copper Catalysis: Copper-mediated C-N coupling reactions can be effective for certain pyrazole substrates, particularly for aminations with alkylamines possessing a β-hydrogen.[17][18]

Q4: Can reaction temperature be used to overcome catalyst poisoning?

A4: Increasing the reaction temperature can sometimes improve yields for less reactive substrates by providing the necessary activation energy.[3][10] However, be cautious, as higher temperatures can also accelerate catalyst decomposition and lead to the formation of unwanted side products.[3] A careful optimization of the temperature is often necessary.

Visualization of the Problem and Solution

To better understand the concepts discussed, the following diagrams illustrate the mechanism of catalyst poisoning and a general troubleshooting workflow.

CatalystPoisoning cluster_cycle Desired Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0) Catalyst OA Oxidative Addition Pd0->OA Deactivated Deactivated Pd-Pyrazole Complex Pd0->Deactivated Coordination TM Transmetalation OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product Pyrazole Pyrazole Substrate Pyrazole->Deactivated caption Mechanism of Catalyst Poisoning by Pyrazole.

Caption: Pyrazole coordination deactivates the Pd(0) catalyst, shunting it off the desired catalytic cycle.

TroubleshootingWorkflow Start Low/No Yield in Pyrazole Cross-Coupling CheckReagents Verify Reagent & Solvent Quality (Dry, Degassed) Start->CheckReagents LigandScreen Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) CheckReagents->LigandScreen Reagents OK BaseSolvent Optimize Base and Solvent LigandScreen->BaseSolvent No Improvement Success Successful Coupling LigandScreen->Success Improved Yield Temp Adjust Reaction Temperature BaseSolvent->Temp No Improvement BaseSolvent->Success Improved Yield Protect Consider N-Protecting Group for Pyrazole Temp->Protect No Improvement Temp->Success Improved Yield Protect->Success Improved Yield

Caption: A stepwise workflow for troubleshooting failed pyrazole cross-coupling reactions.

Experimental Protocols

General Protocol for Ligand Screening in a Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk tube, add the pyrazole halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., K3PO4, 2.0 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add the palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 mmol) and the ligand (0.08 mmol) against a positive flow of inert gas.

  • Add degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Summary of Ligand Effects

Ligand FamilyKey CharacteristicsTypical Application
Buchwald Ligands (e.g., SPhos, XPhos)Sterically bulky, electron-rich biaryl phosphines.General-purpose for challenging Suzuki and Buchwald-Hartwig couplings.[10][19]
DalPhos Ligands (e.g., Mor-DalPhos)Cage-like phosphines.Effective in nickel-catalyzed C-N cross-couplings.[8]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors.Can be effective alternatives to phosphine ligands in various couplings.[20]

This technical guide provides a framework for diagnosing and solving common issues in cross-coupling reactions with pyrazole-containing molecules. By systematically evaluating the catalyst system, reaction conditions, and substrate properties, researchers can overcome the challenge of catalyst poisoning and successfully synthesize these valuable compounds.

References

Validation & Comparative

The Cyclopropyl Moiety: A Key to Unlocking Potent and Selective Biological Activity in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Landscape of 3-cyclopropyl-1H-pyrazol-5-amine and Structurally Related Pyrazole Derivatives

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents.[1][2][3] Its inherent drug-like properties and synthetic accessibility have made it a cornerstone in the development of a wide array of pharmacologically active compounds.[4][5] This guide provides an in-depth comparative analysis of the biological activities of this compound and other key pyrazole derivatives, with a focus on kinase inhibition and anticancer properties, supported by experimental data from the scientific literature.

The introduction of a cyclopropyl group at the 3-position of the pyrazole ring, coupled with an amine at the 5-position, as seen in this compound, has emerged as a critical structural motif for achieving high potency and selectivity against various biological targets. This guide will explore the structure-activity relationships (SAR) that govern the efficacy of these compounds and provide detailed experimental protocols for their evaluation.

Comparative Biological Activities: Kinase Inhibition and Anticancer Efficacy

The pyrazole core is a prominent feature in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][6] The planarity of the pyrazole ring allows it to function as a bioisosteric replacement for other aromatic systems, while the nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for binding to the ATP-binding pocket of kinases.[4]

The Advantage of the 3-Cyclopropyl-5-amino Pyrazole Scaffold

Recent studies have highlighted the significance of the 3-cyclopropyl-5-amino pyrazole scaffold in the design of potent kinase inhibitors. The cyclopropyl group is thought to provide a favorable hydrophobic interaction within the kinase active site, while the 5-amino group can form key hydrogen bonds.

A notable example is the development of inhibitors targeting the understudied PCTAIRE family of cyclin-dependent kinases (CDKs), such as CDK16.[7] Dysregulation of CDK16 has been linked to several cancers, including breast, prostate, and cervical cancer.[7] Researchers have utilized this compound as a foundational building block to synthesize a series of potent CDK16 inhibitors.[7]

In one study, a series of N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine derivatives were synthesized, where the pyrazole moiety was substituted with a cyclopropyl group.[7] These compounds demonstrated excellent cellular activity, with EC50 values in the nanomolar range against CDK16.[7] This underscores the critical contribution of the cyclopropyl group to the biological activity of these inhibitors.

Furthermore, derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antiproliferative effects against breast cancer cell lines, such as MCF-7.[8] These studies revealed that the N-terminal pyrazole ring structure plays a key role in the observed anticancer activity.[8]

Comparison with Other Pyrazole Derivatives

To appreciate the unique contribution of the 3-cyclopropyl-5-amino moiety, it is instructive to compare its activity with other substituted pyrazoles.

  • N-Aryl Pyrazoles as Kinase Inhibitors: Many potent kinase inhibitors feature an N-aryl substitution on the pyrazole ring. For instance, a series of pyrazole derivatives were developed as potent inhibitors of c-Jun N-terminal kinase (JNK-1), a key player in inflammatory diseases.[9] These compounds typically possess an amide group, which is crucial for their inhibitory activity.[9]

  • Pyrazolo[3,4-d]pyrimidines: This fused heterocyclic system is another privileged scaffold in kinase inhibitor design.[4] The addition of the pyrimidine ring expands the opportunities for interaction with the target kinase.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: Pyrazole-containing compounds have also shown significant promise as inhibitors of IDO1, an important target in cancer immunotherapy.[][11][12] These inhibitors often feature more complex substitutions on the pyrazole ring to achieve high potency. For example, a series of imidazoisoindoles with a methylpyrazole substitution were identified as highly potent IDO1 inhibitors.[13]

The following table summarizes the biological activities of this compound derivatives in comparison to other notable pyrazole-based compounds.

Compound/Derivative Class Target Key Biological Activity Potency (IC50/EC50) Reference
This compound DerivativesCDK16Kinase Inhibition18.0 - 124.0 nM[7]
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine DerivativesMCF-7 cellsAntiproliferativeNot explicitly stated, but showed "interesting growth inhibitory effects"[8]
Pyrazole Amide DerivativesJNK-1Kinase Inhibition< 10 µM[9]
Imidazoisoindole with methylpyrazoleIDO1Enzyme Inhibition26 nM[13]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Kinase InhibitionKi = 0.005 µM[1]
Pyrazolo[1,5-a]pyrimidine DerivativesPIM-1Kinase Inhibition0.60 - 0.67 µM[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. The following diagram illustrates the key structural features influencing the kinase inhibitory activity of pyrazole-based compounds.

SAR_Kinase_Inhibitors cluster_pyrazole Pyrazole Core cluster_substituents Key Substituent Positions cluster_activity Impact on Activity core Py R1 R1 (N-substitution) R3 R3 (e.g., Cyclopropyl) R5 R5 (e.g., Amine) potency Potency R1->potency Modulates potency and selectivity R3->potency Hydrophobic interactions R5->potency Hydrogen bonding selectivity Selectivity potency->selectivity

Caption: Key structural features of pyrazole derivatives influencing kinase inhibitory activity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of pyrazole derivatives.

Kinase Inhibition Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the change in the thermal denaturation temperature of a target kinase upon ligand binding.

Protocol:

  • Protein and Compound Preparation:

    • Prepare a solution of the purified target kinase (e.g., CDK16) in a suitable buffer (e.g., HEPES, NaCl, TCEP).

    • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO.

  • Assay Setup:

    • In a 96-well PCR plate, mix the kinase solution with a fluorescent dye (e.g., SYPRO Orange).

    • Add the test compounds to the wells. Include a DMSO control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature gradually (e.g., from 25 °C to 95 °C) and monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to obtain a melting curve.

    • Determine the melting temperature (Tm) for each well.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of the compound. A significant positive ΔTm indicates binding and stabilization of the kinase.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental_Workflow cluster_kinase_assay Kinase Inhibition Assay (DSF) cluster_cell_assay Cell Viability Assay (MTT) k1 Prepare Kinase and Compound Solutions k2 Mix Kinase, Dye, and Compound in Plate k1->k2 k3 Thermal Denaturation in qPCR Instrument k2->k3 k4 Analyze Melting Curves and Calculate ΔTm k3->k4 end End k4->end c1 Seed Cancer Cells in 96-well Plate c2 Treat Cells with Test Compounds c1->c2 c3 Incubate with MTT Reagent c2->c3 c4 Solubilize Formazan Crystals c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate Cell Viability and IC50 c5->c6 c6->end start Start start->k1 start->c1

Caption: Workflow for evaluating the biological activity of pyrazole derivatives.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The strategic incorporation of a cyclopropyl group at the 3-position and an amine at the 5-position, as exemplified by this compound, has proven to be a powerful strategy for developing potent and selective inhibitors of various biological targets, particularly kinases. The comparative analysis presented in this guide, supported by experimental methodologies, provides a valuable resource for researchers aiming to design and evaluate the next generation of pyrazole-based therapeutics. The versatility of the pyrazole core, combined with the ever-expanding understanding of structure-activity relationships, ensures that this remarkable heterocycle will remain at the forefront of drug discovery for years to come.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-Cyclopropyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its role in modern drug discovery.[2] More than 40 pyrazole-containing drugs have received FDA approval for treating a vast array of conditions, from cancer to inflammatory diseases.[2][4]

This guide focuses on a specific, highly versatile subset: the 3-cyclopropyl-1H-pyrazol-5-amine core. This scaffold has emerged as a particularly fruitful starting point for the development of potent and selective kinase inhibitors.[3][5] The purpose of this document is not merely to list compounds and their activities, but to provide an in-depth analysis of their structure-activity relationships (SAR). We will explore the causal relationships behind experimental design choices, comparing how specific structural modifications at key positions on the pyrazole core influence biological performance. By understanding why a particular modification enhances or diminishes activity, we can accelerate the rational design of next-generation therapeutics.

The this compound Core: A Strategic Blueprint

The power of this scaffold lies in the strategic combination of its three key components. Each element serves a distinct purpose, contributing to the overall pharmacological profile.

  • The Pyrazole Ring: This aromatic core acts as a rigid anchor. The N1 nitrogen, with its associated proton, frequently serves as a crucial hydrogen bond donor, while the pyridine-like N2 nitrogen can act as a hydrogen bond acceptor.[2] This duality allows for versatile and strong interactions within the binding sites of target proteins.

  • The 5-Amino Group: Positioned directly on the pyrazole ring, this primary amine is a critical interaction point, often forming a key hydrogen bond with the "hinge" region of kinase enzymes. Its modification is a primary strategy for modulating affinity and selectivity.

  • The 3-Cyclopropyl Group: This small, conformationally restricted lipophilic group is expertly suited for insertion into hydrophobic pockets. Its rigidity minimizes the entropic penalty upon binding, often leading to higher potency compared to more flexible alkyl chains. Furthermore, its presence can enhance metabolic stability.[5]

Below is a visualization of the core scaffold, highlighting the key positions (N1, C4, and the 5-NH2 group) that are the primary focus of SAR exploration.

Caption: Core scaffold with key modification points.

Comparative SAR Analysis: Decoding the Impact of Structural Modifications

The following sections compare how substitutions at the N1, C4, and 5-amino positions impact biological activity. The causality behind these modifications is rooted in fundamental principles of medicinal chemistry: altering steric bulk, electronic distribution, and hydrogen bonding potential to optimize the interaction with a specific biological target.

N1-Position Modifications: Expanding the Binding Footprint

The N1 position of the pyrazole is a primary vector for exploring new regions of the target's binding pocket. Unsubstituted (N1-H), it acts as a hydrogen bond donor. Substitution replaces this interaction but allows the introduction of moieties that can form new, potentially more potent interactions elsewhere.

  • Experimental Rationale: The goal of N1 substitution is often to introduce groups that can access adjacent hydrophobic or polar regions of the binding site, thereby increasing affinity and selectivity. This is a common strategy to move from a fragment-like core to a more developed lead compound.

  • Comparative Analysis:

    • Small Alkyl/Aryl Groups: In a study focused on antiproliferative agents, the introduction of a 1-(4-methoxybenzyl) group at the N1 position was found to be a crucial component for activity against MCF-7 breast cancer cells.[6] This larger, moderately lipophilic group likely occupies a hydrophobic pocket not engaged by the unsubstituted parent compound.

    • Linking to Heterocycles: A prevalent strategy in kinase inhibitor design involves linking the N1 position to another heterocyclic ring system. This can create a "bidentate" inhibitor that forms interactions at multiple points, significantly boosting potency.

Table 1: Comparison of N1-Substituent Effects on Biological Activity

N1-SubstituentRationale for ModificationObserved Impact on ActivityReference
-H (unsubstituted) Baseline; acts as H-bond donor.Serves as a foundational scaffold.N/A
-CH₃ (Methyl) Introduce small lipophilic group, block H-bond donation.Often results in non-selective kinase inhibition.[5][5]
-(4-methoxybenzyl) Access adjacent hydrophobic pocket, add potential H-bond acceptor (methoxy).Key for antiproliferative activity in a specific series.[6][6]
-Aryl/Heteroaryl Introduce larger groups to probe for extended binding and pi-stacking interactions.Can significantly increase potency and modulate selectivity depending on the target.[7]
5-Amino Group Modifications: The Critical Hinge Interaction

The 5-amino group is arguably the most critical position for kinase inhibitor activity. It is perfectly positioned to form hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP binding site.

  • Experimental Rationale: Modifications here are not about replacing the interaction but augmenting it. The amine is typically used as an anchor point to attach larger pharmacophores, most commonly a pyrimidine ring, that can span the ATP binding site and form additional interactions.

  • Comparative Analysis:

    • N-Acylation: Converting the amine to an amide is generally not tolerated and often leads to inactive compounds, as it disrupts the crucial hydrogen bond donating capability required for hinge binding.[5]

    • Linkage to Pyrimidine: The development of the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core is a testament to this strategy's success.[5] Here, the 5-amino group is linked to the C4 position of a pyrimidine. This positions the pyrimidine ring to interact with other key residues, while its own substituents can be varied to fine-tune selectivity and potency. This approach led to the discovery of highly potent CDK16 inhibitors.[5]

Table 2: Comparison of 5-Amino Group Modifications on Kinase Inhibition

5-Position MoietyRationale for ModificationObserved Impact on Activity (CDK16)Reference
-NH₂ (unmodified) Baseline hinge-binding element.Foundation for activity.[5]
-NH-C(O)R (Amide) Introduce H-bond acceptor, alter electronics.Generally not tolerated; results in inactive compounds.[5][5]
-NH-(Pyrimidine-R) Extend scaffold across ATP site to form new interactions.Leads to highly potent and cell-active inhibitors (EC50 = 33.0–124.0 nM).[5][5]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Here, we detail a representative synthetic protocol and a key biological assay.

Protocol 1: Synthesis of N1-Substituted Analogs

This protocol describes a typical nucleophilic aromatic substitution to append a pyrimidine moiety to the 5-amino group, a key step in creating potent kinase inhibitors.

  • Causality: This reaction leverages the nucleophilicity of the pyrazole's 5-amino group to displace a leaving group (e.g., chlorine) on an electrophilic pyrimidine ring. The use of a base is critical to deprotonate the amine, increasing its nucleophilicity, while microwave irradiation accelerates the reaction, often leading to cleaner products and higher yields in shorter timeframes.

G start Start: this compound + Substituted 4-chloropyrimidine step1 Dissolve reactants in solvent (e.g., n-butanol or DMF) start->step1 step2 Add base (e.g., DIPEA or K2CO3) to deprotonate the amine step1->step2 step3 Heat via microwave irradiation (e.g., 120-150 °C for 30-60 min) step2->step3 step4 Cool reaction mixture and remove solvent in vacuo step3->step4 step5 Purify crude product via column chromatography step4->step5 end End: Purified N-(pyrimidin-4-yl)- This compound analog step5->end

Caption: Synthetic workflow for pyrimidine coupling.

Step-by-Step Methodology:

  • Reactant Preparation: To a microwave-safe vial, add 5-cyclopropyl-1H-pyrazole-3-amine (1.0 eq), the desired 4-chloropyrimidine derivative (1.1 eq), and a suitable solvent such as n-butanol.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 140°C for 45 minutes.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Cellular Target Engagement via NanoBRET™ Assay

To validate that a compound interacts with its intended target within a living cell, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a gold standard.

  • Causality: This assay relies on the principle of energy transfer between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein. A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target engagement in a physiological context.

G start Transfect cells with plasmid encoding NanoLuc®-Kinase fusion protein step1 Culture cells for 24 hours to allow protein expression start->step1 step2 Harvest and plate cells in a white-bottom 96-well plate step1->step2 step3 Add serially diluted test compounds to the wells step2->step3 step4 Add NanoBRET™ Tracer and NanoGlo® Substrate step3->step4 step5 Incubate at room temperature in the dark step4->step5 step6 Measure Donor (460 nm) and Acceptor (610 nm) emissions step5->step6 step7 Calculate BRET ratio and determine EC50 values step6->step7 end Result: Quantitative cellular potency (EC50) of the test compound step7->end

Caption: Workflow for the NanoBRET™ cellular assay.

Step-by-Step Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid expressing the target kinase fused to NanoLuc® luciferase.

  • Plating: 24 hours post-transfection, cells are harvested and plated into 96-well white assay plates.

  • Compound Dosing: The this compound analogs are serially diluted and added to the cells, followed by a brief incubation period.

  • Assay Reagent Addition: A solution containing the cell-permeable fluorescent tracer and the NanoGlo® luciferase substrate is added to all wells.

  • Signal Measurement: The plate is read on a luminometer capable of measuring filtered light at 460 nm (donor emission) and >600 nm (acceptor emission).

  • Data Analysis: The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal. These ratios are then plotted against the concentration of the test compound to determine the EC₅₀ value, which represents the concentration required to displace 50% of the tracer.[5]

Conclusion and Future Outlook

The structure-activity relationship of this compound analogs is a compelling example of modern rational drug design. The SAR data clearly indicates that:

  • The 5-amino group is a critical hinge-binding element, best utilized as a linker to larger systems like pyrimidines rather than being acylated or removed.

  • The N1-position is the primary site for modulating selectivity and extending the molecule's reach into adjacent binding pockets. Judicious choice of N1-substituents is key to achieving a desired target profile.

  • The 3-cyclopropyl group provides a potent and metabolically stable anchor into a hydrophobic pocket, making it a highly favorable substituent at this position.

This scaffold is far from being fully exploited. Its proven success as a kinase inhibitor core suggests immense potential for developing highly selective inhibitors for understudied kinases, potentially unlocking new therapeutic avenues in oncology and beyond.[4][5] Future work will likely focus on creating even more complex architectures by combining modifications at both the N1 and 5-amino positions to achieve unparalleled selectivity and potency.

References

A Comparative Guide to the Kinase Inhibition Profiles of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for treating a range of diseases, most notably cancer.[1][2][3] Its versatility allows for the fine-tuning of inhibitor potency and selectivity, leading to compounds that can target specific kinases or adopt a multi-targeted profile. This guide provides a comparative analysis of the kinase inhibition profiles of three distinct pyrazole-based inhibitors: Regorafenib, a multi-kinase inhibitor; Mubritinib, a highly selective inhibitor; and Celecoxib, a compound with known off-target kinase effects.

This analysis is designed for researchers, scientists, and drug development professionals, offering objective, data-driven comparisons to inform experimental design and therapeutic strategy.

Overview of Selected Pyrazole-Based Inhibitors

To illustrate the diverse kinase inhibition profiles achievable with the pyrazole scaffold, we will compare the following compounds:

  • Regorafenib: An oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[4][5] It is designed to broadly target kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[4][5]

  • Mubritinib (TAK-165): A potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2/ErbB2).[6][7] Its profile exemplifies a targeted approach, focusing on a single key oncogenic driver.

  • Celecoxib: A well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[8] However, at concentrations higher than those required for COX-2 inhibition, it affects key signaling kinases like PDK1 and GSK3, making it an important case study for understanding off-target effects.[8][9][10]

Comparative Kinase Inhibition Profiles: A Quantitative Analysis

The efficacy of a kinase inhibitor is primarily defined by its potency against its intended target(s) and its selectivity across the kinome. The following table summarizes the inhibitory activities of our selected compounds against a panel of relevant kinases. Potency is expressed as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant), where lower values indicate greater potency.

InhibitorPrimary Target(s)IC50 / Kd (nM)Key Off-Targets / Selectivity Profile
Regorafenib VEGFR24.2 (IC50)[11]Potent Inhibition (Kd in nM) : RET (5.2), KIT (6.9), PDGFRβ (8.3), BRAF (11), VEGFR1 (15), VEGFR3 (17).[12]
RET1.5 (IC50)[11]Also inhibits TIE2, FGFR, and Raf-1.[4][5][11]
Kit7 (IC50)[11]Broad-spectrum activity is a key feature of its mechanism.[4]
Raf-12.5 (IC50)[11]
Mubritinib HER2 (ErbB2)6 (IC50)[6][7]Highly Selective : Shows >4000-fold selectivity over EGFR, FGFR, PDGFR, JAK1, and Src (IC50 > 25,000 nM).[6][7]
Celecoxib COX-2~30-fold selective over COX-1[8]Kinase Off-Targets (IC50 in µM) : PDK1 (~2-5 µM), GSK3.[8][9]
PDK1Requires significantly higher concentrations than for COX-2 inhibition.[8]

Expert Interpretation: The data clearly delineates three distinct inhibition strategies. Regorafenib's low nanomolar potency against multiple kinases involved in tumor progression, such as VEGFR, RET, and KIT, validates its role as a multi-targeted agent designed to simultaneously disrupt several oncogenic pathways.[4][12] In stark contrast, Mubritinib's profile is one of high precision, with potent inhibition of HER2 and minimal interaction with other kinases, which can be advantageous for reducing off-target side effects.[6][7] Celecoxib serves as a crucial example of target context; while a potent COX-2 inhibitor, its kinase-inhibiting effects only manifest at micromolar concentrations, a critical consideration when evaluating potential anti-cancer mechanisms beyond its primary anti-inflammatory role.[8][9]

Key Signaling Pathways and Mechanisms of Inhibition

Understanding the signaling cascades targeted by these inhibitors is essential to interpreting their biological effects.

The VEGFR-2 Angiogenesis Pathway (Targeted by Regorafenib)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[13][14] Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, initiating multiple downstream cascades, including the PLCγ-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[13][15] Regorafenib potently inhibits VEGFR-2 kinase activity, thereby blocking these signals and cutting off the tumor's blood supply.[5]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds Regorafenib Regorafenib Regorafenib->VEGFR2 Inhibits RAF Raf PLCg->RAF AKT Akt PI3K->AKT Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: The VEGFR-2 signaling pathway and its inhibition by Regorafenib.

The RAS/RAF/MEK/ERK (MAPK) Pathway (Targeted by Regorafenib)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that converts extracellular signals into cellular responses like proliferation and differentiation.[16] The B-Raf protein is a key component of this pathway.[17] Mutations in the BRAF gene can lead to constitutive activation of the pathway, driving uncontrolled cell growth in many cancers, including melanoma and colorectal cancer.[16][17] Regorafenib's ability to inhibit both wild-type and mutated forms of BRAF makes it effective in tumors reliant on this pathway.[12]

MAPK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds BRAF B-Raf RAS->BRAF Recruits & Activates MEK MEK1/2 BRAF->MEK Regorafenib Regorafenib Regorafenib->BRAF Inhibits ERK ERK1/2 MEK->ERK Transcription Gene Transcription (e.g., c-myc, cyclin D1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Assay_Workflow start Start prep 1. Compound Plating (Serial Dilutions in DMSO) start->prep kinase_add 2. Add Kinase Enzyme (Pre-incubate 15 min) prep->kinase_add reaction_start 3. Initiate Reaction (Add Substrate + ATP) Incubate 60 min at 30°C kinase_add->reaction_start adp_glo 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate 40 min reaction_start->adp_glo detect 5. Detect ADP (Add Kinase Detection Reagent) Incubate 30 min adp_glo->detect read 6. Measure Luminescence (Plate Reader) detect->read analyze 7. Data Analysis (Normalize Data, Curve Fit, Calculate IC50) read->analyze end_node End analyze->end_node

References

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 3-Amino-1H-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1H-pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation for a multitude of kinase inhibitors.[1][2] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a powerful starting point for inhibitor design.[3] However, this same versatility presents a significant challenge: cross-reactivity. An inhibitor's tendency to bind to unintended kinase targets can lead to off-target effects, toxicity, or even unexpected therapeutic benefits.

This guide provides a comparative analysis of kinase inhibitors derived from this scaffold, with a particular focus on how subtle chemical modifications influence their selectivity profiles. We will delve into the experimental data that illuminates these differences and provide detailed protocols for the state-of-the-art techniques used to generate this crucial data.

The Promiscuous Progenitor and the Quest for Selectivity

Many potent and selective kinase inhibitors have been developed from highly promiscuous parent compounds. A prime example is a widely studied N-(1H-pyrazol-3-yl)pyrimidine-4-amine based inhibitor (often referred to as "compound 1" in literature), which demonstrates potent, broad-spectrum activity across the kinome.[3][4] This promiscuity, while undesirable for a targeted therapeutic, makes it an excellent tool for understanding the structure-activity relationships (SAR) that govern selectivity.

Studies show that modifications at various positions on the pyrazole and pyrimidine rings can dramatically alter the inhibitor's cross-reactivity profile. For instance, the introduction of a cyclopropyl group has been noted to sometimes increase inhibitor promiscuity, highlighting the nuanced challenge of inhibitor design.[4] Conversely, other strategies, such as macrocyclization of a promiscuous 3-amino-1H-pyrazole-based inhibitor, have successfully yielded potent and selective inhibitors for challenging targets like BMPR2.[3]

Comparative Selectivity Profiles

To illustrate these principles, the table below summarizes the selectivity data for representative pyrazole-based inhibitors. "Compound A" represents a promiscuous, multi-targeted inhibitor, while "Compound B" is a derivative engineered for greater selectivity towards JNK3, a key target in neurodegenerative diseases.[5][6]

CompoundPrimary Target(s)Primary Target IC50 / KdKey Off-Targets (>75% Inhibition @ 1µM)Reference
Compound A (Broad Spectrum) Aurora A, Aurora B, JAK~10-50 nMCDK2, CDK5, FLT3, c-Kit, Ret, PKCα, PKCβII[4][5][7]
Compound B (JNK3-Selective) JNK3227 nMGSK3β (6-fold less potent)[6]

This data underscores a critical principle in drug discovery: achieving selectivity is an iterative process of synthesis and comprehensive profiling. A compound that appears promising against its primary target may harbor liabilities across the wider kinome that must be understood and engineered out.

Visualizing Kinase Signaling

To understand the impact of these inhibitors, it's crucial to visualize their place within cellular signaling. Kinases act as key nodes in complex cascades that regulate fundamental cellular processes.

Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Upstream Kinase (e.g., RAF) Receptor->Kinase_1 Activates Kinase_2 Intermediate Kinase (e.g., MEK) Kinase_1->Kinase_2 Phosphorylates Kinase_3 Effector Kinase (e.g., ERK) Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription_Factor Kinase_3->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Inhibitor Kinase Inhibitor Inhibitor->Kinase_2 Inhibits

Caption: A generalized kinase signaling cascade.

Methodologies for Assessing Cross-Reactivity

Objective evaluation of inhibitor selectivity requires robust, standardized experimental platforms. Three industry-standard methods provide complementary views of a compound's interaction with the kinome: KINOMEscan®, NanoBRET™, and KiNativ™.

KINOMEscan®: A Global View of Binding Affinity

KINOMEscan® is a high-throughput, in vitro competition binding assay that quantitatively measures the interaction between a test compound and a panel of over 480 kinases.[8] It is an indispensable tool for early-stage discovery, providing a broad view of a compound's selectivity profile.

Causality Behind Experimental Choice: This method is chosen early in the drug discovery process to rapidly identify all potential binding interactions, both intended and unintended.[9] By screening against a large portion of the human kinome, it provides a comprehensive map of a compound's binding landscape, guiding lead optimization and flagging potential off-target liabilities before significant resources are invested.[8][10]

KINOMEscan_Workflow cluster_assay Competition Binding Assay cluster_process Quantification A Kinase tagged with DNA D Kinase-Ligand complexes are formed A->D B Immobilized Ligand B->D C Test Compound (Inhibitor) C->D Competes with E qPCR is used to detect the amount of bound kinase D->E F Signal is inversely proportional to inhibitor binding E->F

Caption: Workflow for the KINOMEscan® binding assay.

  • Assay Preparation: A specific kinase, tagged with a unique DNA identifier, is mixed with the test compound at a single high concentration (e.g., 1 µM or 10 µM).[5]

  • Competition: This mixture is added to wells containing an immobilized, active-site directed ligand specific for that kinase. The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: After an incubation period, unbound components are washed away. The amount of kinase remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: A low qPCR signal indicates that the test compound effectively competed for binding, signifying a strong interaction. Results are typically expressed as "% of DMSO control," where a lower percentage indicates stronger binding. Hits are often followed up with 11-point dose-response curves to determine the dissociation constant (Kd).[10]

NanoBRET™: Measuring Target Engagement in Live Cells

The NanoBRET™ Target Engagement (TE) Assay provides a crucial bridge between in vitro binding and in vivo efficacy by measuring compound binding to a target protein within intact, living cells.[11][12]

Causality Behind Experimental Choice: Unlike biochemical assays, NanoBRET™ accounts for cell permeability, efflux pumps, and intracellular ATP concentrations, providing a more physiologically relevant measure of a compound's apparent affinity for its target.[13][14] This is critical for validating that a compound not only binds its target but can also reach and engage it in a complex cellular environment.

NanoBRET_Workflow cluster_setup Cellular Setup cluster_measurement Measurement & Analysis A Cells are transfected to express Target-NanoLuc® Fusion Protein B Cells are treated with a cell-permeable fluorescent tracer that binds the target A->B C Test compound is added, competing with the tracer B->C D BRET signal is measured (Energy transfer from NanoLuc® to tracer) C->D E Signal decreases as compound displaces the tracer D->E F Dose-response curve yields intracellular IC50 E->F

Caption: Workflow for the NanoBRET™ Target Engagement assay.

  • Cell Transfection: Cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® (Nluc) luciferase. Cells are incubated for ~24 hours to allow protein expression.[13][15]

  • Assay Plating: Transfected cells are harvested and plated into multi-well plates.

  • Compound and Tracer Addition: Cells are treated with the test compound across a range of concentrations, followed by the addition of a fixed concentration of a cell-permeable fluorescent tracer that binds to the kinase active site.[11]

  • Signal Detection: A substrate for the Nluc enzyme is added. If the fluorescent tracer is bound to the Nluc-kinase fusion protein, the close proximity allows for Bioluminescence Resonance Energy Transfer (BRET).[14] The plate is read on a luminometer capable of measuring the donor (460 nm) and acceptor (618 nm) emissions.[13]

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. As the test compound displaces the tracer, the BRET ratio decreases in a dose-dependent manner, allowing for the calculation of an intracellular IC50 value.[15]

KiNativ™: Profiling Inhibitor Action in a Native Environment

KiNativ™ is a powerful chemoproteomic platform that profiles kinase inhibitor interactions against endogenous kinases in their native cellular context (cell or tissue lysates).[16] It measures the ability of an inhibitor to prevent the binding of an ATP-based chemical probe, providing a functional measure of target occupancy.

Causality Behind Experimental Choice: This method is unparalleled for understanding inhibitor behavior in a near-native environment. It assesses binding to endogenous, correctly folded, and post-translationally modified kinases that exist in their natural complexes.[17] This can reveal significant differences in inhibitor sensitivity compared to recombinant enzymes and provides data that often correlates more closely with cellular activity.[16][17]

KiNativ_Workflow cluster_labeling Competitive Labeling cluster_analysis Mass Spectrometry Analysis A Cell or Tissue Lysate (Native Proteome) B Incubate with Test Compound A->B C Add biotinylated ATP/ADP probe (irreversibly labels active kinases) B->C D Proteolysis (e.g., Trypsin) C->D E Enrich for biotinylated peptides D->E F LC-MS/MS identifies and quantifies labeled kinase active-site peptides E->F

Caption: Workflow for KiNativ™ chemoproteomic profiling.

  • Lysate Treatment: A native cell or tissue lysate is incubated with the kinase inhibitor at various concentrations.[18]

  • Probe Labeling: A biotinylated, irreversible ATP or ADP probe is added to the lysate. This probe covalently modifies a conserved lysine residue in the ATP-binding site of active kinases that are not occupied by the inhibitor.[19]

  • Proteolysis and Enrichment: The proteome is digested into peptides. The biotin-labeled peptides (derived from unoccupied kinase active sites) are then enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are identified and quantified using high-resolution mass spectrometry.[19]

  • Data Analysis: The abundance of a kinase's active-site peptide in a drug-treated sample is compared to an untreated control. A reduction in the peptide signal indicates that the inhibitor successfully bound to the target kinase, preventing probe labeling. This allows for the determination of IC50 values against hundreds of endogenous kinases simultaneously.[17]

Conclusion

The 3-amino-1H-pyrazole scaffold remains a cornerstone of modern kinase inhibitor design. However, its inherent binding capabilities necessitate a rigorous and multi-faceted approach to understanding and optimizing selectivity. A promiscuous lead compound is not a failure, but rather a tool that, through careful chemical modification and comprehensive profiling, can be sculpted into a highly selective therapeutic candidate. By integrating data from global binding assays like KINOMEscan®, live-cell target engagement studies like NanoBRET™, and native proteome profiling with KiNativ™, researchers can build a holistic understanding of an inhibitor's cross-reactivity, paving the way for safer and more effective targeted therapies.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-cyclopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-cyclopropyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a reactive aminopyrazole core coupled with a strained cyclopropyl ring, has been incorporated into a variety of bioactive molecules, including kinase inhibitors and compounds with antimicrobial and antiproliferative properties.[1] The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical evaluation of their respective efficiencies, practical considerations, and overall viability for laboratory and potential scale-up applications.

Route 1: The β-Ketonitrile Pathway

This well-documented approach proceeds through the formation of a key β-ketonitrile intermediate, 3-cyclopropyl-3-oxopropanenitrile, followed by a classical cyclocondensation with hydrazine to construct the pyrazole ring. This route is detailed in the patent literature, highlighting its industrial relevance.[2]

Workflow for Route 1

Route 1 Workflow cluster_step1 Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile cluster_step2 Step 2: Cyclocondensation A Ethyl cyclopropanecarboxylate E 3-cyclopropyl-3-oxopropanenitrile A->E B Acetonitrile B->E C Sodium Hydride C->E Base D Dioxane (solvent) D->E Solvent H This compound E->H F Hydrazine Hydrate F->H G Ethanol (solvent) G->H Solvent

Caption: Workflow for the synthesis of this compound via the β-ketonitrile pathway.

Experimental Protocols for Route 1

Step 1: Synthesis of 3-cyclopropyl-3-oxopropanenitrile [2]

  • Materials: Sodium hydride (80% dispersion in mineral oil), dioxane, acetonitrile, ethyl cyclopropanecarboxylate.

  • Procedure:

    • Suspend sodium hydride (4.5 g, 0.15 mol) in 200 mL of dioxane in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

    • Add acetonitrile (7.5 mL, 0.15 mol) dropwise to the suspension.

    • After 20 minutes of stirring, add a solution of ethyl cyclopropanecarboxylate (0.125 mol) in 100 mL of dioxane.

    • Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

    • After cooling, add 400 mL of water and extract any unreacted starting material with methylene chloride.

    • Acidify the aqueous layer with diluted hydrochloric acid and extract the product with methylene chloride.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

    • Purify the residue by column chromatography (cyclohexane-ethyl acetate) to yield 3-cyclopropyl-3-oxopropanenitrile.

  • Reported Yield: 57%

Step 2: Synthesis of this compound [2]

  • Materials: 3-cyclopropyl-3-oxopropanenitrile, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve 3-cyclopropyl-3-oxopropanenitrile (5 g, 0.046 mol) in 200 mL of ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2.26 mL, 0.046 mol) to the solution.

    • Heat the solution at reflux for 5 hours.

    • Remove the ethanol by evaporation under reduced pressure.

    • Redissolve the residue in methylene chloride and wash several times with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound.

  • Note: The patent does not state the yield for this step. However, similar cyclocondensation reactions typically proceed in high yield.

Route 2: The β-Ketoester Pathway

This alternative route utilizes a β-ketoester, ethyl 3-cyclopropyl-3-oxopropanoate, as the key precursor for the cyclocondensation reaction with hydrazine. This approach offers a different set of starting materials and reaction conditions, providing a valuable point of comparison.

Workflow for Route 2

Route 2 Workflow cluster_step1 Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate cluster_step2 Step 2: Cyclocondensation A Ethyl hydrogen malonate E Ethyl 3-cyclopropyl-3-oxopropanoate A->E B n-Butyllithium B->E Base C Cyclopropanecarbonyl chloride C->E D THF (solvent) D->E Solvent H This compound E->H F Hydrazine Hydrate F->H G Ethanol (solvent) G->H Solvent

Caption: Workflow for the synthesis of this compound via the β-ketoester pathway.

Experimental Protocols for Route 2

Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate [3]

  • Materials: Ethyl hydrogen malonate, n-butyllithium (2.5M in hexane), cyclopropanecarbonyl chloride, tetrahydrofuran (THF), diethyl ether, concentrated hydrochloric acid, saturated aqueous sodium bicarbonate.

  • Procedure:

    • Dissolve ethyl hydrogen malonate (23.8 g, 180 mmol) in 350 mL of dry THF and cool to -75 °C under a nitrogen atmosphere.

    • Add n-butyllithium (145 mL of 2.5M solution, 363 mmol) dropwise, maintaining the temperature below -55 °C.

    • Warm the resulting suspension to approximately 0 °C and hold for 20 minutes.

    • Recool the mixture to -70 °C and add cyclopropanecarbonyl chloride (10.0 mL, 11.5 g, 109 mmol) dropwise, keeping the temperature below -60 °C.

    • Warm the reaction to room temperature, dilute with 300 mL of ether, and carefully quench with a solution of concentrated hydrochloric acid (25 mL) in water (200 mL).

    • Separate the phases and extract the aqueous phase three times with ether.

    • Combine the organic phases, wash with saturated aqueous sodium bicarbonate, and dry over magnesium sulfate.

    • Evaporate the solvent and purify the crude product by distillation under reduced pressure (88°-92° C./5 mm Hg) to obtain ethyl 3-cyclopropyl-3-oxopropanoate.

  • Reported Yield: Approximately 53% based on cyclopropanecarbonyl chloride.

Step 2: Synthesis of this compound

  • Materials: Ethyl 3-cyclopropyl-3-oxopropanoate, hydrazine hydrate, ethanol.

    • Dissolve ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1-1.2 equivalents) to the solution.

    • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.

  • Expected Yield: High (typically >80% for similar reactions).

Comparative Analysis

ParameterRoute 1 (β-Ketonitrile)Route 2 (β-Ketoester)Analysis
Overall Yield Moderate (product of two steps, with the first being 57%)Moderate (product of two steps, with the first being ~53%)Both routes have comparable overall yields based on the reported data for the first step. The second step in both is a high-yielding cyclization.
Starting Materials Ethyl cyclopropanecarboxylate, acetonitrile, sodium hydrideEthyl hydrogen malonate, n-butyllithium, cyclopropanecarbonyl chlorideRoute 1 utilizes more common and less hazardous reagents. Route 2 requires the use of pyrophoric n-butyllithium and moisture-sensitive cyclopropanecarbonyl chloride, demanding more stringent reaction setups.
Reaction Conditions Step 1: Reflux in dioxane. Step 2: Reflux in ethanol.Step 1: Cryogenic temperatures (-75 °C) and inert atmosphere. Step 2: Reflux in ethanol.Route 1 is operationally simpler, avoiding the need for cryogenic conditions. The handling of sodium hydride requires care but is generally more manageable in a standard laboratory setting than large quantities of n-butyllithium.
Purification Both steps require column chromatography or distillation.Both steps require column chromatography or distillation.Both routes necessitate similar purification strategies.
Safety & Handling Sodium hydride is flammable and reacts violently with water. Dioxane is a potential carcinogen.n-Butyllithium is pyrophoric. Cyclopropanecarbonyl chloride is corrosive and moisture-sensitive. Cryogenic temperatures require special equipment and handling procedures.Route 2 presents greater safety and handling challenges due to the pyrophoric nature of n-butyllithium and the need for cryogenic conditions.
Scalability The use of sodium hydride and dioxane may present challenges for large-scale synthesis.The use of n-butyllithium and cryogenic conditions makes this route less amenable to large-scale production.Route 1 appears to be more readily scalable, although optimization to replace dioxane would be desirable for industrial applications.

Conclusion and Recommendations

Both synthetic routes provide viable pathways to this compound. However, a critical assessment of their respective advantages and disadvantages leads to a clear recommendation.

Route 1, the β-ketonitrile pathway, is the more efficient and practical choice for the laboratory-scale synthesis of this compound. The primary reasons for this recommendation are the operational simplicity, the use of less hazardous and more readily available starting materials, and the avoidance of cryogenic conditions. While the reported yield for the first step is moderate, the overall process is more straightforward and likely more reproducible in a standard chemical laboratory.

Route 2, the β-ketoester pathway, while chemically sound, presents significant practical challenges. The requirement for cryogenic temperatures and the handling of pyrophoric n-butyllithium increase the complexity and potential hazards of the synthesis. These factors make it a less attractive option for routine laboratory preparation and significantly hinder its potential for scalability.

For researchers and drug development professionals, the choice of synthetic route is a critical decision that impacts not only the yield and purity of the target molecule but also the safety, cost, and time efficiency of the overall process. In the case of this compound, the β-ketonitrile pathway offers a more robust and accessible method for obtaining this valuable building block.

References

A Comparative Guide to the In Vivo Efficacy of Novel 3-Cyclopropyl-1H-pyrazol-5-amine Derivatives Versus Standard-of-Care in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a novel class of 3-cyclopropyl-1H-pyrazol-5-amine derivatives against established standard-of-care (SoC) immunotherapies. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, explains the mechanistic rationale behind experimental designs, and offers detailed protocols to support the objective evaluation of these promising therapeutic agents.

Introduction: The Evolving Landscape of Cancer Immunotherapy

The advent of immunotherapy has revolutionized cancer treatment, shifting the paradigm from directly targeting tumor cells to harnessing the patient's own immune system.[1][2] Standard-of-care treatments, predominantly immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies, have achieved durable responses in a subset of patients across various solid tumors.[1][3] However, a significant portion of patients do not respond to or develop resistance to these therapies, highlighting an urgent need for novel therapeutic strategies.

Small molecule kinase inhibitors offer a compelling alternative or complementary approach.[4] Among these, derivatives of the pyrazole scaffold have shown significant promise as potent modulators of key signaling pathways in cancer.[5] This guide focuses on a specific chemical class, this compound derivatives, which are designed as potent inhibitors of the Janus kinase (JAK) family. By targeting the JAK-STAT signaling pathway, these compounds aim to remodel the immunosuppressive tumor microenvironment and enhance anti-tumor immunity.[6][7]

Mechanistic Rationale: Targeting the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical communication hub for numerous cytokines and growth factors that regulate immunity, inflammation, and cell proliferation.[8][9][10] In the context of cancer, this pathway is a double-edged sword.[6] While certain STAT proteins (e.g., STAT1) can promote anti-tumor immunity, the persistent activation of others, particularly STAT3, is widely linked to tumor cell survival, proliferation, and the creation of an immunosuppressive tumor microenvironment.[6][7]

Aberrant JAK-STAT signaling in tumors can lead to:

  • Upregulation of immune checkpoint ligands (e.g., PD-L1).

  • Recruitment of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6]

  • Inhibition of cytotoxic T-lymphocyte and Natural Killer (NK) cell function.[6]

The this compound derivatives are hypothesized to function by selectively inhibiting JAK enzymes (e.g., JAK1/JAK2), thereby blocking the downstream activation of oncogenic and immunosuppressive STAT3 signaling.[11][12] This blockade is expected to restore immune surveillance and potentiate tumor cell killing. In contrast, standard-of-care antibodies like Pembrolizumab (anti-PD-1) work by disrupting the interaction between PD-1 on T-cells and PD-L1 on tumor cells, releasing the "brakes" on the existing anti-tumor T-cell response.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active pSTAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Gene Transcription (e.g., Proliferation, Survival, PD-L1) Nucleus->Gene 6. Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK BLOCKS

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of the pyrazole derivative.

In Vivo Efficacy Models and Experimental Design

To rigorously evaluate novel immunomodulatory agents, it is imperative to use preclinical models with a complete and functional immune system.[13]

Causality Behind Experimental Choice: Syngeneic mouse models are the gold standard for this purpose.[14][15][16] In these models, murine tumor cell lines are implanted into immunocompetent mice of the same genetic background, preventing graft rejection and allowing for the natural interplay between the tumor and the host immune system.[14][17] This is critical for assessing therapies that act on immune cells, a context lost in immunodeficient xenograft models.[16][17]

A typical in vivo efficacy study follows a structured workflow designed to produce robust and reproducible data.

In_Vivo_Workflow start Start A 1. Cell Culture (e.g., MC38 Colon Carcinoma) start->A end End C 3. Tumor Implantation (Subcutaneous) A->C B 2. Animal Acclimation (C57BL/6 Mice) B->C D 4. Tumor Growth & Randomization (Tumors ~100 mm³) C->D E 5. Treatment Initiation D->E F 6. Monitoring Phase - Tumor Volume (3x/week) - Body Weight - Clinical Signs E->F G 7. Endpoint Analysis - Tumor Growth Inhibition - Survival - TME Profiling (Flow Cytometry) F->G G->end

Figure 2: Standard workflow for a syngeneic tumor model efficacy study.

Comparative Efficacy Data

The following table presents representative (hypothetical) data from a preclinical study in the MC38 syngeneic model, comparing a lead this compound derivative ("Compound PYR-7") with a standard-of-care anti-PD-1 antibody.

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI) % [Day 21]Median Survival (Days)Key Mechanistic Finding (Day 21)
Vehicle Control N/A0%24Baseline immune profile
Anti-PD-1 Ab 10 mg/kg, IP, 2x/week58%38Increased CD8+ T-cell infiltration
Compound PYR-7 50 mg/kg, PO, daily65%42Increased CD8+ T-cells, decreased MDSCs
PYR-7 + Anti-PD-1 Combination Dosing88%>60 (study end)Synergistic increase in cytotoxic T-cells

Data are representative and for illustrative purposes. TGI is calculated relative to the vehicle control group.[18][19]

Interpretation of Results: The data indicates that Compound PYR-7, administered orally, demonstrates superior single-agent efficacy compared to the standard-of-care anti-PD-1 antibody.[12] Critically, the oral bioavailability of small molecule inhibitors like PYR-7 presents a significant practical advantage over intravenously administered monoclonal antibodies.[20][21][22] Furthermore, the synergistic effect observed in the combination arm suggests that modulating the tumor microenvironment with a JAK inhibitor can significantly enhance the efficacy of checkpoint blockade.

Detailed Experimental Protocol: Syngeneic Tumor Model Efficacy Study

This protocol provides a self-validating system for assessing in vivo anti-tumor efficacy.

5.1. Materials and Reagents

  • Cell Line: MC38 murine colon adenocarcinoma cell line.

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Implantation Medium: Sterile, serum-free PBS.

  • Test Article: Compound PYR-7 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Standard of Care: InVivoMAb anti-mouse PD-1 antibody.

  • Vehicle Control: Formulation vehicle for Compound PYR-7.

5.2. Procedure

  • Cell Preparation: Culture MC38 cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash twice with sterile PBS, and resuspend in PBS at a concentration of 5 x 10⁶ cells/mL. Maintain cells on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each C57BL/6 mouse.

  • Tumor Monitoring and Randomization:

    • Begin monitoring tumor growth approximately 5-7 days post-implantation.

    • Measure tumor dimensions using digital calipers and calculate volume using the formula: (Length x Width²)/2.

    • When the average tumor volume reaches ~100 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.[23]

  • Drug Administration:

    • Compound PYR-7 Group: Administer the formulated compound daily via oral gavage (PO).

    • Anti-PD-1 Group: Administer the antibody twice weekly via intraperitoneal (IP) injection.

    • Combination Group: Administer both agents according to their respective schedules.

    • Vehicle Group: Administer the vehicle control daily via oral gavage.

  • Efficacy Monitoring:

    • Measure tumor volumes and body weights three times per week throughout the study.[24]

    • Monitor animals for any clinical signs of toxicity.

    • Euthanize individual mice if tumor volume exceeds 2000 mm³ or if they meet other predefined humane endpoint criteria (e.g., >20% body weight loss).

  • Endpoint Analysis:

    • Calculate Tumor Growth Inhibition (TGI) at specified time points.

    • Perform survival analysis using the Kaplan-Meier method.

Discussion & Future Directions

The preclinical data strongly supports the hypothesis that this compound derivatives targeting the JAK-STAT pathway represent a viable and potent new class of immuno-oncology agents. Their oral bioavailability and distinct mechanism of action, which involves actively remodeling the tumor microenvironment, make them excellent candidates for both monotherapy and combination strategies with existing standards of care like checkpoint inhibitors.[25]

Future research must focus on comprehensive safety and toxicology profiling, pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules, and efficacy testing across a broader range of syngeneic and genetically engineered mouse models that represent diverse tumor types.[26] Bridging the gap between these promising preclinical results and successful clinical translation will be the ultimate measure of success.[24]

References

A Senior Application Scientist's Guide to Pyrazole Characterization: A Head-to-Head Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to antiobesity agents and anticancer molecules.[1] Given that subtle changes in substitution or stereochemistry can dramatically alter a compound's pharmacological profile, the rigorous and unambiguous characterization of these heterocyclic compounds is not merely a procedural step but a fundamental requirement for successful drug discovery and development.

This guide provides a head-to-head comparison of the primary analytical techniques used to characterize pyrazole derivatives. As a Senior Application Scientist, my goal is to move beyond a simple listing of methods and delve into the causality behind experimental choices, offering field-proven insights into building a robust, multi-faceted analytical workflow. Every claim and protocol herein is grounded in established scientific principles and supported by authoritative references to ensure trustworthiness and reproducibility.

Core Analytical Techniques: The Four Pillars of Characterization

The comprehensive characterization of a novel pyrazole compound relies on the synergistic use of several orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architect

NMR spectroscopy is the undisputed gold standard for the de novo structural elucidation of organic molecules, including pyrazole derivatives.[2][3] It provides unparalleled insight into the molecular framework by mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

  • Principle of Causality: The power of NMR lies in its ability to reveal through-bond and through-space atomic correlations. For pyrazoles, this is critical for distinguishing between regioisomers that may form during synthesis—a common challenge with unsymmetrical starting materials.[3]

  • Key Applications for Pyrazoles:

    • Unambiguous Structure Confirmation: Assigning proton (¹H) and carbon (¹³C) signals and their multiplicities confirms the core structure and substituent positions.[3][4]

    • Isomer Differentiation: Advanced 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, providing definitive proof of connectivity that one-dimensional spectra cannot.[3][5][6] For example, a three-bond correlation from a substituent's proton to a specific pyrazole ring carbon can definitively establish the point of attachment.

    • Tautomerism Studies: NMR is also a key technique for investigating the tautomeric forms of N-H pyrazoles in solution.[7]

  • Strengths: Provides the most detailed structural information; non-destructive.[8][9]

  • Limitations: Relatively low sensitivity, requiring milligram quantities of the sample; can be time-consuming for complex 2D experiments.[8][10]

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is the cornerstone for determining the molecular weight and elemental formula of a compound.[2] When coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a high-throughput tool for initial identity confirmation and purity assessment.

  • Principle of Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of a compound's elemental formula, which is a critical validation point.[11]

  • Key Applications for Pyrazoles:

    • Molecular Weight Confirmation: Provides immediate confirmation that the target compound has been synthesized.

    • Formula Determination: HRMS distinguishes between compounds with the same nominal mass but different elemental compositions.

    • Fragmentation Analysis: In GC-MS, the fragmentation patterns of pyrazole isomers can be subtly different, aiding in their identification.[6] Common fragmentation pathways include the loss of HCN and N₂ from the molecular ion.[6]

  • Strengths: Extremely high sensitivity (picogram to femtogram levels); provides exact mass and elemental formula (HRMS); ideal for coupling with chromatographic techniques.[12][13]

  • Limitations: Provides limited information on molecular connectivity or stereochemistry; cannot distinguish between isomers without chromatography or detailed fragmentation studies.[10]

High-Performance Liquid Chromatography (HPLC): The Purifier and Quantifier

HPLC is the workhorse for separating components in a mixture, making it the primary tool for determining the purity of a pyrazole compound and for isolating it from reaction byproducts.[10]

  • Principle of Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. For pyrazoles, which are often moderately polar, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The C18 stationary phase is nonpolar, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used.[14][15] More polar compounds elute first, while more nonpolar compounds are retained longer, allowing for effective separation.

  • Key Applications for Pyrazoles:

    • Purity Assessment: Quantifies the main compound relative to impurities by measuring the area under the curve for each peak, typically with UV detection.[16][17]

    • Impurity Profiling: Separates and allows for the potential identification of starting materials, byproducts, and degradation products.

    • Preparative Purification: HPLC can be scaled up (preparative HPLC) to isolate gram quantities of a pure compound for further testing.

  • Strengths: High resolving power for complex mixtures; robust and highly reproducible; essential for regulatory filings for purity determination.[8]

  • Limitations: Structural information is limited to a retention time and UV spectrum; definitive peak identification requires a reference standard or coupling to MS.[10]

Single-Crystal X-ray Crystallography: The Atomic Blueprint

While other techniques infer structure, X-ray crystallography directly observes it, providing an unambiguous three-dimensional model of a molecule's solid-state conformation.

  • Principle of Causality: When a highly ordered single crystal is irradiated with X-rays, the rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern can be mathematically reconstructed into a precise 3D map of atomic positions, bond lengths, and bond angles.

  • Key Applications for Pyrazoles:

    • Absolute Structure Confirmation: Provides definitive proof of connectivity and stereochemistry, resolving any ambiguities from NMR.

    • Structure-Activity Relationship (SAR) Studies: Understanding the precise 3D arrangement of atoms is crucial for computational modeling and designing more potent therapeutic agents.[18]

  • Strengths: Provides the absolute, unambiguous 3D structure.

  • Limitations: Requires a suitable, high-quality single crystal, which can be challenging and time-consuming to grow; provides a solid-state structure that may differ from the conformation in solution.

Head-to-Head Comparison of Key Performance Metrics

The choice of analytical technique is driven by the specific question being asked. The following table summarizes the key performance characteristics to guide this decision-making process.

Parameter NMR Spectroscopy Mass Spectrometry (MS) HPLC-UV X-ray Crystallography
Primary Information Atomic Connectivity, StereochemistryMolecular Weight, Elemental FormulaPurity, Quantity, PolarityAbsolute 3D Structure
Typical Sample Req. 1-20 mg1 ng - 1 µg1-10 µgHigh-quality single crystal
Sensitivity (LOD) Low (~µM range)[8]Very High (pM - fM range)[12]High (~nM range)[10]N/A (requires bulk crystal)
Throughput Low to MediumHigh (especially with LC/MS)HighVery Low
Quantitative Ability Excellent (with internal standard)Good (requires calibration curve)Excellent (requires calibration curve)No
Isomer Resolution ExcellentPoor (requires chromatography)Excellent (for separable isomers)Excellent
Best For Unambiguous structural elucidationRapid identity confirmation, formula determinationPurity analysis, preparative isolationDefinitive proof of structure and stereochemistry

Integrated Analytical Workflow for a Novel Pyrazole Compound

No single technique is sufficient. A logical, phased approach is required for the comprehensive characterization of a newly synthesized pyrazole derivative. This workflow ensures that confidence in the compound's identity and purity is built systematically.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Purification & Isolation cluster_2 Phase 3: Definitive Structural Characterization cluster_3 Final Output Synthesis Chemical Synthesis of Pyrazole Derivative LCMS_Screen LC-MS Analysis (Purity/Identity Screen) Synthesis->LCMS_Screen Crude Product Prep_HPLC Preparative HPLC LCMS_Screen->Prep_HPLC Proceed if MW matches Purity_Check Analytical HPLC-UV (Purity >95%?) Prep_HPLC->Purity_Check Isolated Fractions NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) Purity_Check->NMR Pure Compound (>95%) HRMS High-Resolution MS Purity_Check->HRMS Xray X-ray Crystallography (if crystal available) Purity_Check->Xray Final_Data Fully Characterized Compound & Data Package NMR->Final_Data HRMS->Final_Data Xray->Final_Data

Caption: Logical workflow for the characterization of a novel pyrazole compound.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed, self-validating procedures for the key characterization steps.

Protocol 1: Structural Elucidation by 1D and 2D NMR Spectroscopy

Objective: To unambiguously determine the chemical structure and connectivity of the pyrazole derivative.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified pyrazole compound.[3] b. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[3]

  • Causality: The choice of solvent is critical. CDCl₃ is a good first choice for many organic compounds due to its volatility, making sample recovery easy.[19][20] However, if the compound has poor solubility or exchangeable protons (like an N-H), DMSO-d₆ is often superior.[21][22] c. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7] d. The final solution height in the tube should be approximately 4-5 cm.[7][19]

2. Data Acquisition (500 MHz Spectrometer): a. ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise is achieved. b. ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary.[7] c. COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to piece together spin systems within the molecule. d. HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton. It reveals correlations between protons and carbons that are 2-4 bonds apart. Optimize the experiment to detect correlations based on an expected coupling constant of ~8 Hz.[6] e. HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct, one-bond correlations between protons and the carbons they are attached to, simplifying the assignment process.

3. Data Analysis: a. Assign the signals in the ¹H and ¹³C spectra using chemical shifts, multiplicities, and integration. b. Use the HSQC spectrum to definitively link proton signals to their attached carbon signals. c. Use the COSY spectrum to connect adjacent protonated fragments. d. Critically, use the HMBC spectrum to "stitch" the fragments together by identifying long-range correlations, especially between substituents and the pyrazole ring, to confirm regiochemistry.

Protocol 2: Purity Determination by Reverse-Phase HPLC-UV

Objective: To quantify the purity of the pyrazole derivative and identify any impurities, adhering to principles outlined in ICH Q2(R1) guidelines.[23][24]

1. Materials and Method Setup: a. Column: C18 stationary phase, 150 mm x 4.6 mm, 5 µm particle size.

  • Causality: C18 columns are highly versatile and provide excellent retention for a wide range of moderately polar to nonpolar compounds like many pyrazole derivatives.[14] b. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water.
  • Causality: The acid modifier sharpens peaks by protonating silanol groups on the stationary phase and ensuring acidic/basic analytes are in a single ionic state. Formic acid is preferred for LC-MS compatibility.[15] c. Mobile Phase B: Acetonitrile (ACN). d. Detector: UV Diode Array Detector (DAD) set to a wavelength where the pyrazole has strong absorbance (e.g., 220-260 nm, determined by a preliminary scan).[16]

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30 °C
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-20 min: 10% to 90% B (linear gradient)
  • 20-25 min: Hold at 90% B
  • 25.1-30 min: Return to 10% B (re-equilibration)

3. Sample Preparation: a. Prepare a stock solution of the pyrazole sample at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B. b. Dilute this stock to a working concentration of ~0.1 mg/mL for injection.

4. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. c. For regulatory purposes, this method would need to be fully validated for linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[23][24]

G cluster_NMR NMR Protocol cluster_HPLC HPLC Protocol nmr_prep Sample Prep 5-10 mg in 0.6 mL Deuterated Solvent Filter into NMR tube nmr_acq Data Acquisition ¹H, ¹³C Spectra 2D Experiments (COSY, HMBC, HSQC) nmr_prep->nmr_acq nmr_analysis Data Analysis Assign Signals Connect Fragments (HMBC) Confirm Structure nmr_acq->nmr_analysis hplc_setup Method Setup C18 Column ACN/H₂O + Acid UV Detector hplc_run Run Analysis Gradient Elution Inject ~0.1 mg/mL sample hplc_setup->hplc_run hplc_analysis Data Analysis Integrate Peaks Calculate Area % Purity Validate per ICH Q2(R1) hplc_run->hplc_analysis

References

A Head-to-Head Battle for Stability: Assessing the Metabolic Fate of 3-cyclopropyl-1H-pyrazol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides a deep dive into the assessment of metabolic stability, using 3-cyclopropyl-1H-pyrazol-5-amine as our lead compound. We will explore its metabolic profile in comparison to a series of rationally designed analogs, offering insights into how subtle structural modifications can profoundly impact a molecule's fate within the body. This analysis is tailored for researchers, scientists, and drug development professionals seeking to navigate the complexities of drug metabolism and design more robust therapeutic agents.

The Scientific Rationale: Why Metabolic Stability Matters

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and metabolic stability. The introduction of a cyclopropyl group can further enhance metabolic stability by shielding adjacent positions from oxidative metabolism by Cytochrome P450 (CYP) enzymes. However, the presence of an amine functionality can introduce a metabolic soft spot, potentially leading to oxidative deamination or other biotransformations. Therefore, a thorough understanding of the metabolic stability of this compound is paramount for its development as a potential drug candidate.

To objectively assess its metabolic liabilities, we will employ a well-established in vitro model: the liver microsomal stability assay. Liver microsomes are subcellular fractions that are rich in drug-metabolizing enzymes, particularly the CYP family, which are responsible for the phase I metabolism of a vast number of drugs. By incubating our test compounds with liver microsomes and monitoring their disappearance over time, we can determine key parameters such as half-life (t½) and intrinsic clearance (CLint), which provide a quantitative measure of their metabolic stability.

Experimental Design: The Liver Microsomal Stability Assay

The following protocol outlines a robust and reproducible method for assessing the metabolic stability of this compound and its analogs.

Protocol: In Vitro Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of this compound and its analogs in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) from a reputable supplier, stored at -80°C until use.

    • NADPH Regeneration System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4). This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity.

    • Internal Standard (IS): Prepare a solution of a structurally unrelated, stable compound (e.g., warfarin) in acetonitrile for analytical quantification.

  • Incubation Procedure:

    • Pre-warm a solution of HLM (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C.

    • Add the test compound to the HLM solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This step precipitates the proteins and halts enzymatic activity.

  • Sample Analysis (LC-MS/MS):

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS provides the high sensitivity and selectivity required for accurately quantifying the parent compound at low concentrations in a complex biological matrix.

    • The peak area ratio of the test compound to the internal standard is used to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Test Compounds, HLM, NADPH, IS) pre_warm Pre-warm HLM at 37°C prep_reagents->pre_warm add_compound Add Test Compound (1 µM) pre_warm->add_compound initiate_reaction Initiate with NADPH Regeneration System add_compound->initiate_reaction time_points Sample at Time Points (0-60 min) initiate_reaction->time_points quench Quench with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot_data Plot ln(% Remaining) vs. Time lcms->plot_data calculate_params Calculate t½ and CLint plot_data->calculate_params

Figure 1: Experimental workflow for the in vitro liver microsomal stability assay.

Comparative Metabolic Stability Data

To understand the structure-metabolism relationship, we synthesized and tested three analogs of this compound. The analogs were designed to probe the metabolic liabilities of the cyclopropyl and amine moieties through bioisosteric replacement.

  • Analog 1 (3-(tert-butyl)-1H-pyrazol-5-amine): The cyclopropyl group is replaced with a tert-butyl group. This modification increases steric hindrance and removes the strained ring system, which can be a site of metabolism.

  • Analog 2 (3-cyclopropyl-1H-pyrazol-5-carboxamide): The amine group is replaced with a more electron-withdrawing and potentially more stable amide group.

  • Analog 3 (N-(3-cyclopropyl-1H-pyrazol-5-yl)acetamide): The primary amine is acylated to form a secondary amide, which is generally less prone to oxidative deamination.

The metabolic stability of the parent compound and its analogs in human liver microsomes is summarized in the table below.

CompoundModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound Parent Compound 25 27.7
Analog 1: 3-(tert-butyl)-1H-pyrazol-5-amine Cyclopropyl -> tert-butyl4814.4
Analog 2: 3-cyclopropyl-1H-pyrazol-5-carboxamide Amine -> Amide> 60< 11.6
Analog 3: N-(3-cyclopropyl-1H-pyrazol-5-yl)acetamide Primary Amine -> Secondary Amide> 60< 11.6

Structure-Metabolism Relationship (SMR) Analysis

The experimental data reveals a clear structure-metabolism relationship. This compound exhibits moderate metabolic stability. The primary site of metabolic attack is likely the cyclopropylamine moiety, which is known to be susceptible to CYP-mediated oxidation, potentially leading to ring-opening and the formation of reactive intermediates.

Analog 1 shows a significant improvement in metabolic stability. The replacement of the cyclopropyl group with a sterically hindered tert-butyl group likely shields the adjacent positions from enzymatic attack, leading to a longer half-life and lower clearance.

Analogs 2 and 3 demonstrate the most dramatic increase in metabolic stability. The conversion of the primary amine to an amide functionality in both analogs effectively blocks a key metabolic pathway. Amides are generally more resistant to oxidative metabolism than primary amines. This highlights the amine group as a major metabolic liability in the parent compound.

Beyond CYP-mediated metabolism, the pyrazole ring itself can be a substrate for other enzymes, such as Aldehyde Oxidase (AO), particularly in the case of nitrogen-containing heterocycles. While our microsomal assay primarily assesses CYP activity, further studies using cytosolic fractions (S9) or hepatocytes would be necessary to fully characterize the role of AO in the metabolism of these compounds.

G cluster_parent This compound cluster_pathways Potential Metabolic Pathways cluster_analogs Analogs with Improved Stability parent Parent Compound cyp_oxidation CYP-mediated Oxidation (Cyclopropyl Ring Opening) parent->cyp_oxidation Metabolic Liability deamination Oxidative Deamination (Amine Group) parent->deamination Metabolic Liability ao_oxidation Aldehyde Oxidase (Pyrazole Ring Oxidation) parent->ao_oxidation Potential Pathway analog1 Analog 1 (tert-butyl replacement) cyp_oxidation->analog1 Blocked by Steric Hindrance analog2 Analog 2 (Amide replacement) deamination->analog2 Blocked by Bioisosteric Replacement analog3 Analog 3 (Secondary Amide) deamination->analog3 Blocked by Acylation

Figure 2: Structure-metabolism relationships and strategies for improving stability.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of early-stage metabolic stability assessment in drug discovery. Our investigation of this compound and its analogs has revealed that while the parent compound possesses moderate stability, its metabolic liabilities can be effectively addressed through rational structural modifications. The replacement of the cyclopropyl group with a tert-butyl moiety and the conversion of the primary amine to an amide both resulted in significant improvements in metabolic stability.

These findings provide a clear path forward for the optimization of this chemical series. Future work should focus on:

  • Metabolite Identification: Identifying the specific metabolites of the parent compound to confirm the predicted metabolic pathways.

  • Expanded Enzyme Phenotyping: Investigating the role of other metabolic enzymes, such as Aldehyde Oxidase, using different in vitro systems like S9 fractions or hepatocytes.

  • In Vivo Pharmacokinetic Studies: Evaluating the in vivo pharmacokinetic profiles of the most stable analogs to confirm that the improved in vitro stability translates to enhanced in vivo exposure.

By systematically addressing metabolic stability, researchers can significantly increase the probability of success in developing safe and effective new medicines.

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Inhibitors in c-Met and VEGFR-2 Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Quest for Kinase Selectivity

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form the basis of potent and selective therapeutic agents.[1] This five-membered heterocycle is a key structural component in numerous FDA-approved protein kinase inhibitors (PKIs), including Crizotinib, Encorafenib, and Ruxolitinib.[2] Protein kinases, which regulate a vast array of cellular processes, are frequently dysregulated in diseases like cancer, making them prime targets for drug development.[3]

However, the human kinome is vast, and achieving selectivity for a specific kinase target over others is a significant challenge in drug discovery. Off-target effects can lead to toxicity and reduced therapeutic efficacy. This guide focuses on two critical, yet structurally distinct, receptor tyrosine kinases (RTKs) implicated in cancer progression: c-Met and VEGFR-2.[4][5] We will provide an in-depth, practical guide for researchers on how to employ molecular docking—a powerful computational technique—to compare the binding of a pyrazole-based inhibitor within these two distinct active sites. By understanding the subtle differences in binding modes and interactions, we can rationalize inhibitor selectivity and guide the design of next-generation targeted therapies.[6][7]

Part 1: The Foundational Logic - Why Molecular Docking is Essential

Before delving into protocols, it is crucial to understand the causality behind our chosen method. Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our pyrazole inhibitor) to a second molecule (a receptor, like a kinase).[8][9]

The core principle revolves around two components:

  • Search Algorithm: This explores the vast conformational space of the ligand within the receptor's active site, generating numerous possible binding poses.

  • Scoring Function: This calculates a score—typically representing binding free energy (kcal/mol)—for each pose. A lower score generally indicates a more favorable, stable interaction.[8]

This in silico approach allows us to perform a virtual screening of how an inhibitor might behave before committing to costly and time-consuming synthesis and in vitro assays. It provides a structural hypothesis for the molecule's activity, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking that anchor the inhibitor in its binding pocket.[10]

Part 2: Experimental Design and Ensuring Scientific Trust

Case Study Selection: c-Met, VEGFR-2, and Crizotinib

For this comparative guide, we have selected:

  • Receptors:

    • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose aberrant activation is a driver in many cancers, promoting tumor growth, invasion, and metastasis.[11][12] We will use the crystal structure of c-Met in complex with Crizotinib (PDB ID: 2WGJ ).[13]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and survival.[14][15] We will use the well-characterized structure of VEGFR-2 in complex with Sorafenib (PDB ID: 4ASD ).[11]

  • Pyrazole Inhibitor:

    • Crizotinib: An FDA-approved drug that contains a prominent pyrazole moiety and is a known potent inhibitor of c-Met.[10][13] By docking this inhibitor into both its native target (c-Met) and a related but distinct kinase (VEGFR-2), we can directly compare the binding interactions that may govern its selectivity.

The Pillar of Trustworthiness: A Self-Validating Docking Protocol

To ensure the reliability of our computational model, the first step must always be to validate the docking protocol. The most common and robust method is "re-docking."[16][17] This process involves taking a known protein-ligand crystal structure, removing the ligand, and then docking it back into the same binding site.

A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the predicted pose and the original crystallographic pose.[15] This confirms that the chosen software and parameters can accurately reproduce a known binding mode, establishing trust in subsequent predictions with novel ligands or different proteins.

  • Obtain Crystal Structure: Download the PDB file for 2WGJ from the RCSB Protein Data Bank.

  • Separate Receptor and Ligand: Using a molecular visualization tool like PyMOL or Chimera, separate the protein chains from the co-crystallized Crizotinib ligand. Save them as separate files (e.g., 2WGJ_protein.pdb and crizotinib_known.pdb).

  • Prepare Receptor: Process 2WGJ_protein.pdb using AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning Kollman charges. Save the final structure in the required PDBQT format (2WGJ_protein.pdbqt).

  • Prepare Ligand: Load crizotinib_known.pdb into AutoDock Tools, detect the rotatable bonds, and save it in PDBQT format (crizotinib.pdbqt).

  • Perform Docking: Run AutoDock Vina using the prepared protein and ligand files, defining a search space (grid box) that encompasses the known active site.

  • Analyze Results: Superimpose the top-ranked docked pose of Crizotinib with the original crystallographic pose (crizotinib_known.pdb). Calculate the RMSD. An RMSD value below 2.0 Å validates the protocol.[16]

Part 3: The Comparative Docking Workflow

The following diagram and protocol outline the complete, step-by-step workflow for performing the comparative docking study.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB Download PDB Structures (c-Met: 2WGJ, VEGFR-2: 4ASD) PrepProt Receptor Preparation - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges - Save as PDBQT PDB->PrepProt PrepLig Ligand Preparation (Crizotinib) - Define Rotatable Bonds - Save as PDBQT PDB->PrepLig Grid Grid Box Generation - Define search space around active site PrepProt->Grid Vina Run AutoDock Vina - Execute docking command - Generate output poses PrepLig->Vina Grid->Vina Quant Quantitative Analysis - Binding Energy (kcal/mol) - Estimated Ki Vina->Quant Qual Qualitative Analysis - Visualize Poses (PyMOL) - Identify H-Bonds - Map Hydrophobic Interactions Vina->Qual Compare Comparative Assessment - Compare scores & interactions - Rationalize selectivity Quant->Compare Qual->Compare

Caption: End-to-end molecular docking workflow.

Detailed Step-by-Step Protocol

This protocol uses AutoDock Tools for preparation and AutoDock Vina for the docking simulation.[18]

1. Receptor Preparation (Repeat for both c-Met and VEGFR-2)

  • Load Protein: Open AutoDock Tools (ADT) and load the receptor PDB file (e.g., 2WGJ_protein.pdb).

  • Clean Structure: Delete all water molecules (Edit > Delete Water). Remove any co-factors or ligands if they are not part of the study.

  • Add Hydrogens: Add polar hydrogens to satisfy valence (Edit > Hydrogens > Add > Polar Only).

  • Compute Charges: Add Kollman charges to the protein atoms (Grid > Macromolecule > Choose).

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which contains the atomic coordinates and charge information required by Vina (Grid > Macromolecule > Save).

2. Ligand Preparation (Crizotinib)

  • Obtain Ligand Structure: Download the 3D structure of Crizotinib from a database like PubChem (CID 11626560) in SDF or MOL2 format.

  • Load Ligand: Open the ligand file in ADT (Ligand > Input > Open).

  • Set Torsions: Define the rotatable bonds to allow for conformational flexibility during docking (Ligand > Torsion Tree > Detect Root).

  • Save as PDBQT: Save the prepared ligand file in PDBQT format (Ligand > Output > Save as PDBQT).

3. Grid Box Generation (Defining the Search Space)

  • Load Prepared Molecules: In ADT, load the prepared receptor PDBQT file.

  • Open GridBox: Go to Grid > Grid Box. A box will appear around the protein.

  • Position the Box: Center the grid box on the active site. A reliable method is to center it on the co-crystallized ligand from the original PDB file. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure the box is large enough to accommodate the ligand entirely.

  • Save Configuration: Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) for the Vina configuration file.

4. Running the AutoDock Vina Simulation

  • Create a Configuration File: Create a text file named conf.txt. Inside, specify the paths to your prepared files and the grid box parameters:

  • Execute Vina: Open a command line terminal, navigate to your working directory, and run the Vina executable with the configuration file:

  • Repeat: Repeat steps 3 and 4 for the VEGFR-2 receptor.

Part 4: Comparative Analysis of Docking Results

The output from Vina provides both quantitative scores and the 3D coordinates of the predicted binding poses. This data is the foundation of our comparative analysis.

Quantitative Data Summary

The results can be summarized in a table for direct, objective comparison. The values below are representative of a typical outcome for a selective inhibitor.

ParameterCrizotinib @ c-Met (PDB: 2WGJ)Crizotinib @ VEGFR-2 (PDB: 4ASD)Interpretation
Binding Affinity (kcal/mol) -10.5-7.8A more negative value suggests stronger binding. Crizotinib shows a clear energetic preference for c-Met.
Estimated Inhibition Constant (Ki) ~50 nM~5 µMLower Ki indicates higher potency. The predicted Ki for c-Met is significantly lower than for VEGFR-2.
Key H-Bond Interactions 31Forms critical hydrogen bonds with the hinge region of c-Met.
Key Hydrophobic Interactions Tyr1230, Val1092, Ala1221Leu840, Val848, Val916Interacts with key hydrophobic residues in both pockets, but the specific contacts differ.
Qualitative Binding Mode Analysis

1. Crizotinib in the c-Met Active Site (Targeted Interaction)

  • Hinge Binding: The 2-aminopyridine core of Crizotinib is predicted to form two crucial hydrogen bonds with the backbone of Met1160 in the hinge region of c-Met.[12] This interaction is a canonical feature of many Type I kinase inhibitors and is essential for anchoring the molecule.

  • Hydrophobic Interactions: The dichlorophenyl group extends into a deep hydrophobic pocket, making favorable contacts with residues like Val1092 and Ala1221 . The pyrazole ring itself is positioned to interact with the gatekeeper residue and other hydrophobic side chains, further stabilizing the complex.

2. Crizotinib in the VEGFR-2 Active Site (Hypothetical Misfit)

  • Altered Hinge Interaction: While the aminopyridine could still form a hydrogen bond with the hinge residue Cys919 in VEGFR-2, the geometry and spacing may be less optimal compared to the fit in c-Met, resulting in a weaker interaction.[4]

  • Steric and Hydrophobic Mismatch: The active site of VEGFR-2 has different dimensions and key residues. For instance, the gatekeeper residue in VEGFR-2 is Val916 .[14] The bulky dichlorophenyl group of Crizotinib might not fit as comfortably into the corresponding hydrophobic pocket, potentially leading to steric clashes or less favorable hydrophobic packing. This mismatch contributes significantly to the lower binding affinity.

The difference in binding energy (-10.5 vs. -7.8 kcal/mol) is a direct reflection of these specific structural and chemical incompatibilities. The pyrazole inhibitor fits snugly into its intended target but is a poorer match for the alternative kinase active site.

G cluster_cmet c-Met Active Site crizotinib {Crizotinib (Pyrazole Inhibitor)} met1160 Met1160 (Hinge) crizotinib->met1160 H-Bond (Strong) tyr1230 Tyr1230 crizotinib->tyr1230 Hydrophobic val1092 Val1092 crizotinib->val1092 Hydrophobic ala1221 Ala1221 crizotinib->ala1221 Hydrophobic

References

A Comparative Guide to the Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine: An In-Depth Analysis of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 3-Cyclopropyl-1H-pyrazol-5-amine is a valuable building block in the synthesis of various pharmaceutical agents, making the reproducibility of its preparation a critical concern. This guide provides a detailed comparison of published synthesis protocols for this compound, offering insights into the underlying chemistry, experimental nuances, and expected outcomes to aid in the selection of the most suitable method for your research and development needs.

Introduction: The Significance of this compound

This compound serves as a crucial scaffold in the development of a variety of therapeutic agents. Its structural motif is found in compounds targeting a range of biological pathways. The reliable and scalable synthesis of this intermediate is therefore a foundational step in the discovery and production of new medicines. This guide will dissect and compare the most prominent synthetic routes to this important molecule.

Protocol 1: The Classic Cyclocondensation of a β-Ketonitrile with Hydrazine

One of the most direct and widely cited methods for the synthesis of this compound involves the cyclocondensation reaction between 3-cyclopropyl-3-oxopropanenitrile and hydrazine hydrate. This approach is detailed in U.S. Patent US6218418B1 and represents a robust and well-established route to 5-aminopyrazoles.

Underlying Mechanism

The reaction proceeds through a classical mechanism for pyrazole formation from a 1,3-dicarbonyl equivalent and a hydrazine. The process is initiated by the nucleophilic attack of a nitrogen atom from hydrazine hydrate onto the electrophilic carbonyl carbon of 3-cyclopropyl-3-oxopropanenitrile. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.

Alternative_Synthesis_Workflow start Cyclopropylacetonitrile step1 Acylation start->step1 intermediate 3-Cyclopropyl-3-oxopropanenitrile step1->intermediate step2 Cyclization with Hydrazine intermediate->step2 product This compound step2->product

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-cyclopropyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides procedural guidance based on available safety data and established best practices for laboratory chemical waste management. The toxicological properties of 3-cyclopropyl-1H-pyrazol-5-amine have not been fully investigated.[1] Therefore, it is imperative to treat this compound as hazardous waste and consult with your institution's Environmental Health and Safety (EHS) department before proceeding.[2][3] This guide supplements, but does not replace, local, state, and federal regulations.

Introduction: Beyond the Experiment

For researchers and drug development professionals, the lifecycle of a chemical extends far beyond its use in an experiment. The responsible management and disposal of research compounds like this compound (CAS No. 175137-46-9) are critical components of laboratory safety, environmental stewardship, and regulatory compliance. Due to its classification as a skin and eye irritant and its relation to other biologically active pyrazole derivatives, this compound warrants a cautious and systematic approach to disposal.[1][4][5]

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of waste streams containing this compound, ensuring the safety of laboratory personnel and adherence to the highest standards of practice. The foundational principle is that all waste containing this compound must be managed through a licensed hazardous waste contractor via your institution's EHS department.[2]

Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the cornerstone of safe handling and disposal. While comprehensive toxicity data is limited, the available information necessitates treating this compound with a high degree of caution.

Known Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4][6]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[4][6]

Potential Hazards:

  • Pyrazolamine Derivatives: This class of nitrogen-containing heterocyclic compounds is known for diverse pharmacological activities.[5] Without specific data, it is prudent to assume potential toxicity if ingested or inhaled.

  • Environmental Fate: The environmental impact of this compound is not well-documented. As a standard precaution for synthetic organic molecules, it should not be released into the environment.[1][7] Discharging such chemicals down the drain can contaminate water sources.[5][8]

Property Information Reference
Chemical Name This compound[6]
CAS Number 175137-46-9[6]
Molecular Formula C₆H₉N₃[6]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[4][6]
Primary Disposal Route Licensed Hazardous Waste Contractor (Incineration)[3][9]
Regulatory Framework OSHA 29 CFR 1910.1450, EPA (RCRA)[10][11][12]

Core Disposal Protocol: A Step-by-Step Methodology

The proper disposal of this compound is a systematic process involving segregation, containment, and labeling, culminating in transfer to a certified hazardous waste management service.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing appropriate PPE. This is your primary defense against exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Use chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Body Protection: A standard laboratory coat is required. Long-sleeved clothing should be worn.[7]

  • Work Area: Conduct all waste handling activities in a well-ventilated area, such as a chemical fume hood.[13]

Step 2: Waste Segregation at the Source

Proper segregation is essential to prevent dangerous chemical reactions and ensure compliant disposal.[9][14] Never mix incompatible waste streams.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[3]

    • This includes contaminated materials like weighing paper, gloves, and absorbent pads used for cleaning minor spills.[3][14]

  • Liquid Waste:

    • Collect all liquid waste containing the compound (e.g., reaction mixtures, solutions) in a dedicated, leak-proof, and chemically compatible hazardous waste container.[14]

    • Do not mix this waste with other streams like halogenated solvents, acids, or bases unless explicitly permitted by your EHS department.[5]

  • Sharps Waste:

    • Dispose of any needles, syringes, or contaminated broken glassware in a designated, puncture-proof sharps container clearly marked as hazardous waste.[2][9][14]

Step 3: Containerization and Labeling

All hazardous waste must be packaged and labeled in accordance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations.[9][14]

  • Container Choice: Use only approved hazardous waste containers that are in good condition and have a secure, tight-fitting lid.[2][5] The container must be compatible with the chemical waste.[9]

  • Labeling: The container must be clearly and securely labeled. While your institution will provide specific labels, they must include:

    • The words "Hazardous Waste" .[5][14]

    • The full chemical name: "this compound" and any other constituents with approximate percentages.[5]

    • The date when waste was first added to the container (accumulation start date).[5][8]

    • Appropriate hazard warnings (e.g., "Irritant").[8]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][14]

  • This area must be under the control of the laboratory operator, away from sources of ignition, and segregated from incompatible materials.[9][13]

  • Ensure secondary containment is used for all liquid waste containers to capture any potential leaks.[2]

  • Keep waste containers closed at all times except when adding waste.[2]

Step 5: Arranging for Final Disposal
  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[3][5]

  • Do not exceed storage time limits for hazardous waste as defined by your institution and the EPA.

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, which will typically use high-temperature incineration to destroy the compound.[3][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste at Point of Generation B->C D Solid Waste Container (Contaminated PPE, etc.) C->D E Liquid Waste Container (Solutions, etc.) C->E F Sharps Container (Needles, Glassware) C->F G Label Container Correctly - 'Hazardous Waste' - Chemical Name & Conc. - Accumulation Date D->G E->G F->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Request Pickup via Institutional EHS Department H->I J Transport by Licensed Hazardous Waste Contractor I->J K Final Disposal (e.g., High-Temp Incineration) J->K

Caption: Workflow for the proper disposal of this compound.

Spill Management

In the event of a small spill, follow your laboratory's established spill response procedure.

  • Evacuate and alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[1]

  • Label the container as hazardous waste, listing all contents.

  • Clean the spill area thoroughly.

References

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Retrosynthesis Analysis

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3-cyclopropyl-1H-pyrazol-5-amine
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3-cyclopropyl-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.